molecular formula C30H37N5O7S B593342 Tos-Gly-Pro-Lys-AMC

Tos-Gly-Pro-Lys-AMC

Cat. No.: B593342
M. Wt: 611.7 g/mol
InChI Key: DENHHFBQLLZEME-DQEYMECFSA-N
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Description

Tos-Gly-Pro-Lys-AMC is a useful research compound. Its molecular formula is C30H37N5O7S and its molecular weight is 611.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N5O7S/c1-19-8-11-22(12-9-19)43(40,41)32-18-27(36)35-15-5-7-25(35)30(39)34-24(6-3-4-14-31)29(38)33-21-10-13-23-20(2)16-28(37)42-26(23)17-21/h8-13,16-17,24-25,32H,3-7,14-15,18,31H2,1-2H3,(H,33,38)(H,34,39)/t24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENHHFBQLLZEME-DQEYMECFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Tos-Gly-Pro-Lys-AMC Assay: A Technical Guide to a Versatile Fluorogenic Substrate for Protease Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Tos-Gly-Pro-Lys-AMC assay is a sensitive and widely utilized fluorogenic method for detecting the activity of trypsin-like serine proteases. This technical guide provides an in-depth overview of the core principles of this assay, detailed experimental protocols, and its applications in enzyme kinetics and inhibitor screening.

Core Principle of the Assay

The this compound assay is based on the enzymatic cleavage of a synthetic peptide substrate, Tosyl-Glycyl-L-prolyl-L-lysin-7-amino-4-methylcoumarin (this compound). The fundamental principle lies in the fluorogenic nature of the 7-amino-4-methylcoumarin (AMC) group.

In its intact form, the fluorescence of the AMC moiety is quenched by the attached peptide. Upon enzymatic hydrolysis of the amide bond between the lysine residue and AMC by a target protease, the free AMC is released. This liberation results in a significant increase in fluorescence intensity, which can be monitored over time. The rate of this fluorescence increase is directly proportional to the enzymatic activity under the given conditions.

The cleavage of the substrate and subsequent fluorescence emission can be detected using a fluorometer, typically with an excitation wavelength of around 360-380 nm and an emission wavelength of approximately 440-460 nm.

Assay_Principle Figure 1. Principle of the this compound Assay Substrate This compound (Quenched Fluorescence) Enzyme Trypsin-like Protease Substrate->Enzyme Enzymatic Cleavage Products Tos-Gly-Pro-Lys + Free AMC (Fluorescent) Enzyme->Products Detection Fluorescence Detection (Ex: ~380nm, Em: ~460nm) Products->Detection Signal Generation

Caption: Figure 1. Principle of the this compound Assay.

Enzyme Specificity

The this compound substrate is primarily designed for the detection of trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to basic amino acid residues like lysine (Lys) and arginine (Arg). Enzymes known to be assayed using this substrate include:

  • Tryptase: A serine protease found in mast cells, making this assay relevant for studies on allergic and inflammatory responses.

  • Trypsin: A key digestive enzyme, and this substrate can be used for fundamental studies of its activity and inhibition.

  • Gingipain K (Kgp): A cysteine protease from the periodontal pathogen Porphyromonas gingivalis, highlighting the assay's utility in microbiology and oral health research.

  • Cathepsin L: A lysosomal cysteine protease involved in various physiological and pathological processes, including cancer.

Quantitative Data

While this compound is a widely recognized substrate, comprehensive and standardized kinetic data (Km and Vmax) for its cleavage by various enzymes are not extensively reported in readily available literature. The kinetic parameters are highly dependent on the specific assay conditions (e.g., pH, buffer composition, temperature). For comparison, kinetic data for a structurally similar substrate, Tos-Gly-Pro-Arg-AMC , with thrombin is presented below. Researchers should determine the kinetic parameters for their specific enzyme and assay conditions empirically.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Reference
ThrombinTos-Gly-Pro-Arg-AMC310180Bachem

Experimental Protocols

The following sections provide generalized protocols for using the this compound assay. These should be optimized for the specific enzyme and experimental goals.

General Reagent Preparation
  • Substrate Stock Solution: Dissolve this compound in a minimal amount of dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a high-concentration stock solution (e.g., 10-20 mM). Store this stock solution at -20°C, protected from light.

  • Assay Buffer: The choice of buffer is critical and depends on the optimal pH for the enzyme being studied.

    • Trypsin/Tryptase: A common buffer is 50 mM Tris-HCl, 100 mM NaCl, pH 7.5-8.5.

    • Cathepsin L (a cysteine protease): A suitable buffer is 0.1 M sodium phosphate, pH 6.0, supplemented with 1-5 mM dithiothreitol (DTT) and 1 mM EDTA. DTT is essential to maintain the active site cysteine in a reduced state.

  • Enzyme Solution: Prepare a stock solution of the purified enzyme in an appropriate buffer and store as recommended by the supplier. Dilute the enzyme to the desired working concentration in the assay buffer immediately before use.

Enzyme Activity Assay Protocol

This protocol is designed for a 96-well plate format but can be adapted for other formats.

  • Prepare Working Solutions:

    • Dilute the this compound stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is often in the range of 10-100 µM.

    • Prepare serial dilutions of the enzyme in the assay buffer.

  • Assay Setup:

    • Add a defined volume of the assay buffer to each well of a 96-well plate (preferably a black, flat-bottom plate to minimize background fluorescence).

    • Add a small volume of the diluted enzyme solution to the appropriate wells.

    • Include a "no enzyme" control to measure background fluorescence.

  • Initiate the Reaction:

    • To start the reaction, add a defined volume of the substrate working solution to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~380 nm) and emission (~460 nm) wavelengths.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at regular intervals (e.g., every 1-2 minutes).

  • Data Analysis:

    • Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Enzyme activity can be expressed as relative fluorescence units (RFU) per minute.

Enzyme_Activity_Workflow Figure 2. Workflow for Enzyme Activity Measurement A Prepare Reagents (Buffer, Substrate, Enzyme) B Add Buffer and Enzyme to Plate A->B C Initiate Reaction with Substrate B->C D Kinetic Fluorescence Reading (Ex: ~380nm, Em: ~460nm) C->D E Data Analysis (Calculate Initial Velocity) D->E

Caption: Figure 2. Workflow for Enzyme Activity Measurement.

Inhibitor Screening (IC₅₀ Determination) Protocol

This protocol allows for the determination of the half-maximal inhibitory concentration (IC₅₀) of a compound.

  • Prepare Reagents:

    • Prepare assay buffer, enzyme, and substrate solutions as described above.

    • Prepare serial dilutions of the inhibitor compound in the assay buffer (or DMSO, ensuring the final DMSO concentration is low and consistent across all wells).

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add a defined volume of each inhibitor dilution to the appropriate wells.

    • Include a "no inhibitor" control (enzyme activity without inhibition) and a "no enzyme" control (background).

  • Pre-incubation:

    • Add the enzyme to each well (except the "no enzyme" control) and incubate for a set period (e.g., 15-30 minutes) at room temperature or 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate and Measure:

    • Start the reaction by adding the substrate.

    • Measure the fluorescence kinetically as described in the enzyme activity assay.

  • Data Analysis:

    • Determine the initial reaction rate for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Inhibitor_Screening_Workflow Figure 3. Workflow for Inhibitor IC50 Determination A Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitor) B Add Buffer and Inhibitor Dilutions to Plate A->B C Add Enzyme and Pre-incubate B->C D Initiate Reaction with Substrate C->D E Kinetic Fluorescence Reading D->E F Data Analysis (Calculate % Inhibition, Plot Dose-Response, Determine IC50) E->F

Caption: Figure 3. Workflow for Inhibitor IC50 Determination.

Conclusion

The this compound assay is a robust and sensitive tool for the study of trypsin-like proteases. Its straightforward principle and adaptability make it suitable for a wide range of applications, from fundamental enzyme characterization to high-throughput screening of potential inhibitors in drug discovery. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible results.

The Fluorogenic Substrate Tos-Gly-Pro-Lys-AMC: A Technical Guide to its Mechanism of Action and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action and application of the fluorogenic substrate Tos-Gly-Pro-Lys-AMC (Tosyl-Glycyl-L-Prolyl-L-Lysine-7-amino-4-methylcoumarin). This substrate is a valuable tool for the sensitive and continuous measurement of the activity of tryptase and other trypsin-like serine proteases. This document details the underlying biochemical principles, presents available kinetic data, offers a generalized experimental protocol for its use in enzyme activity assays, and provides visual representations of the reaction mechanism and experimental workflow.

Core Mechanism of Action

This compound is a synthetic peptide substrate designed for the specific detection of proteases that exhibit a substrate preference for cleaving after a lysine residue. The core of its function lies in the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching.

The 7-amino-4-methylcoumarin (AMC) fluorophore is chemically linked to the C-terminus of the peptide sequence (Gly-Pro-Lys) via an amide bond. In its intact state, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the lysine residue and the AMC moiety by a target protease, the AMC molecule is released. The free AMC is highly fluorescent, and its release leads to a measurable increase in fluorescence intensity over time. This increase in fluorescence is directly proportional to the enzymatic activity under appropriate assay conditions.

The specificity of the substrate is primarily determined by the peptide sequence. The Pro-Lys motif is a recognition site for several serine proteases, with tryptase being a principal target.[1] However, other proteases with similar substrate specificities, such as trypsin and the bacterial cysteine protease Lys-gingipain, can also cleave this substrate.

Below is a diagram illustrating the enzymatic cleavage of this compound and the subsequent release of the fluorescent AMC molecule.

G Figure 1. Mechanism of Action of this compound Substrate This compound (Non-fluorescent) Enzyme Protease (e.g., Tryptase) Substrate->Enzyme Binding Products Tos-Gly-Pro-Lys + AMC (Fluorescent) Enzyme->Products Cleavage Fluorescence Fluorescence Detection (Ex: 380 nm, Em: 460 nm) Products->Fluorescence

Figure 1. Mechanism of Action of this compound

Data Presentation: Enzyme Specificity and Kinetic Parameters

Table 1: Known Protease Targets for this compound

EnzymeEnzyme ClassSource
TryptaseSerine ProteaseHuman Mast Cells
TrypsinSerine ProteasePancreas
Lys-gingipainCysteine ProteasePorphyromonas gingivalis
Cathepsin L (potential)Cysteine ProteaseLysosomes

Table 2: Kinetic Data for AMC-based Fluorogenic Substrates (for reference)

The following data is for related, but distinct, AMC-based substrates and is provided to give researchers an approximate understanding of the kinetic parameters that can be expected. It is crucial to empirically determine these values for this compound under specific experimental conditions.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
ThrombinAc-Nle-Thr-Pro-Lys-AMC115 ± 1031.0 ± 0.92.6 x 105
ThrombinAc-Leu-Gly-Pro-Lys-AMC160 ± 252.3 ± 0.21.5 x 104

Data for thrombin adapted from a study on combinatorial fluorogenic substrate libraries.

A study investigating the substrate specificity of trypsin mutants reported the relative kcat/Km for the hydrolysis of Tos-Gly-Pro-Arg-AMC versus this compound. This indicates that trypsin can cleave both substrates, with a preference for arginine over lysine at the P1 position.

Experimental Protocols: A Generalized Enzyme Activity Assay

The following is a generalized protocol for conducting an enzyme activity assay using this compound. This protocol is based on standard methodologies for fluorogenic protease assays and should be optimized for the specific enzyme and experimental conditions.

Materials:

  • Purified enzyme (e.g., human tryptase, bovine trypsin)

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.05% Brij-35)

  • Enzyme Dilution Buffer (compatible with the assay buffer)

  • 96-well, black, flat-bottom microplate

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store in small aliquots at -20°C, protected from light.

    • On the day of the experiment, dilute the substrate stock solution to the desired working concentration in the Assay Buffer. It is recommended to perform a substrate titration to determine the optimal concentration (typically around the Km value).

  • Enzyme Preparation:

    • Prepare a stock solution of the purified enzyme at a known concentration.

    • On the day of the experiment, dilute the enzyme to the desired working concentration in the Enzyme Dilution Buffer. The final enzyme concentration should be chosen to ensure a linear rate of fluorescence increase during the measurement period.

  • Assay Setup:

    • To each well of the 96-well plate, add the appropriate volume of Assay Buffer.

    • Add the diluted enzyme solution to the wells.

    • Include appropriate controls:

      • No-enzyme control: Assay Buffer and substrate only.

      • No-substrate control: Assay Buffer and enzyme only.

      • Inhibitor control (if applicable): Assay Buffer, enzyme, substrate, and a known inhibitor of the enzyme.

  • Initiation and Measurement:

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

    • Initiate the reaction by adding the diluted substrate solution to each well.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes.

  • Data Analysis:

    • For each sample, plot the fluorescence intensity versus time.

    • Determine the initial reaction velocity (V0) from the linear portion of the curve.

    • Subtract the background fluorescence (from the no-enzyme control) from the sample readings.

    • Enzyme activity can be expressed as the rate of change in fluorescence units per unit of time per amount of enzyme. For quantitative analysis, a standard curve of free AMC can be generated to convert fluorescence units to moles of product formed.

Below is a workflow diagram for the generalized experimental protocol.

G Figure 2. Experimental Workflow for Enzyme Activity Assay A Prepare Reagents (Buffer, Enzyme, Substrate) B Add Buffer and Enzyme to Microplate A->B C Pre-incubate at Assay Temperature B->C D Initiate Reaction with Substrate C->D E Kinetic Fluorescence Measurement (Ex: 380 nm, Em: 460 nm) D->E F Data Analysis (Calculate Initial Velocity) E->F

Figure 2. Experimental Workflow for Enzyme Activity Assay

Conclusion

This compound is a robust and sensitive fluorogenic substrate for the real-time monitoring of tryptase and other trypsin-like protease activities. Its mechanism of action, based on the enzymatic release of the fluorescent AMC moiety, allows for a straightforward and quantitative assessment of enzyme kinetics and inhibition. While a comprehensive public database of its kinetic parameters with all potential target enzymes is not yet available, the generalized protocol provided herein offers a solid foundation for researchers to effectively utilize this valuable tool in their studies of protease function and in the development of novel therapeutic agents.

References

Cleavage of Tos-Gly-Pro-Lys-AMC: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the enzymes known to cleave the fluorogenic peptide substrate, Tosyl-Glycyl-Prolyl-Lysine-7-amino-4-methylcoumarin (Tos-Gly-Pro-Lys-AMC). This document is intended for researchers, scientists, and drug development professionals working with proteases that exhibit trypsin-like specificity.

Introduction

This compound is a synthetic substrate widely utilized for the detection and characterization of various serine and cysteine proteases. The cleavage of the amide bond between lysine and the 7-amino-4-methylcoumarin (AMC) group by a protease results in the release of the highly fluorescent AMC molecule, providing a sensitive and continuous measure of enzymatic activity. This guide details the primary enzymes that hydrolyze this substrate, presenting available quantitative kinetic data, comprehensive experimental protocols, and relevant signaling pathways.

Enzymes Cleaving this compound

Several key proteases have been identified to cleave this compound, primarily due to their specificity for cleaving after basic amino acid residues like lysine. The principal enzymes include:

  • Tryptase: A serine protease predominantly found in the secretory granules of mast cells.[1]

  • Trypsin: A well-characterized serine protease found in the digestive system of many vertebrates.

  • Gingipain K (Kgp): A cysteine protease from the bacterium Porphyromonas gingivalis, a key pathogen in periodontal disease.

  • Cathepsin L: A lysosomal cysteine protease involved in various physiological and pathological processes, including cancer metastasis.

While direct kinetic data for the cleavage of this compound by all these enzymes is not uniformly available in the literature, this guide compiles the existing information and provides data for analogous substrates where necessary to offer a comparative context.

Quantitative Data on Enzyme-Substrate Interactions

The following table summarizes the available kinetic parameters for the cleavage of this compound and other relevant fluorogenic substrates by the identified enzymes. This data is crucial for designing experiments, comparing enzyme efficiencies, and for the development of specific inhibitors.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Source
Trypsin This compoundData not availableData not availableData not available[2]
Cathepsin L Z-Phe-Arg-AMC0.771.51.95 x 106[3]
Gingipain K Z-His-Glu-Lys-MCAData not availableData not availableData not available
Tryptase This compoundData not availableData not availableData not available

Note: Specific kinetic parameters for the cleavage of this compound by trypsin, tryptase, and gingipain K were not explicitly found in the surveyed literature. The data for Cathepsin L with a different fluorogenic substrate is provided for context.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable experimental outcomes. The following sections provide recommended methodologies for assaying the activity of the identified enzymes using this compound.

General Fluorometric Assay Principle

The cleavage of this compound is monitored by the increase in fluorescence resulting from the release of free AMC. The excitation and emission wavelengths for AMC are typically in the range of 360-380 nm and 440-460 nm, respectively. Assays are generally performed in a 96-well plate format for high-throughput analysis.

Trypsin Activity Assay

This protocol is adapted from a study that utilized this compound for measuring trypsin activity.[4]

Materials:

  • Trypsin (e.g., bovine pancreatic trypsin)

  • This compound substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2[4]

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the trypsin and substrate to their final working concentrations in the assay buffer. A final trypsin concentration of 0.05 µg/mL and a substrate concentration of 300 µM have been previously reported.[4]

  • Add the assay buffer to the wells of the microplate.

  • Add the trypsin solution to the wells.

  • Initiate the reaction by adding the substrate solution to the wells.

  • Immediately start monitoring the increase in fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~449 nm in a microplate reader.[4]

  • Record the fluorescence intensity over time. The rate of the reaction is proportional to the enzyme activity.

Tryptase Activity Assay

This protocol is a general guideline for measuring tryptase activity using a fluorogenic substrate.

Materials:

  • Recombinant human tryptase

  • This compound substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 150 mM NaCl and 0.05% Brij-35

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the tryptase and substrate to their final concentrations in the assay buffer.

  • Add the assay buffer and tryptase solution to the wells of the microplate.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the substrate solution.

  • Monitor the fluorescence increase at Ex/Em = 360-380 nm / 440-460 nm.

  • Calculate the reaction rate from the linear portion of the fluorescence curve.

Gingipain K Activity Assay

This protocol is based on general procedures for assaying gingipain activity.

Materials:

  • Purified Gingipain K

  • This compound substrate

  • Assay Buffer: 200 mM Tris-HCl, pH 7.6, containing 150 mM NaCl, 5 mM CaCl2, and 10 mM L-cysteine (for activation)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Activate Gingipain K by pre-incubating in the assay buffer containing L-cysteine for 10-15 minutes at 37°C.

  • Add the activated enzyme to the wells of the microplate.

  • Initiate the reaction by adding the substrate solution.

  • Measure the fluorescence at Ex/Em = 360-380 nm / 440-460 nm over time.

  • Determine the enzyme activity from the rate of AMC release.

Cathepsin L Activity Assay

This protocol is based on commercially available cathepsin L assay kits, which can be adapted for the use of this compound.[5]

Materials:

  • Recombinant human Cathepsin L

  • This compound substrate

  • Assay Buffer: 50 mM MES, pH 6.0, containing 1 mM EDTA and 2 mM DTT (for activation)[6]

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Activate Cathepsin L by pre-incubating in the assay buffer containing DTT for 10-15 minutes at 37°C.

  • Add the activated enzyme to the wells of the microplate.

  • Start the reaction by adding the substrate solution.

  • Monitor the increase in fluorescence at Ex/Em = 360-380 nm / 440-460 nm.

  • Calculate the enzyme activity based on the rate of fluorescence increase.

Signaling Pathways and Biological Relevance

The enzymes that cleave this compound are involved in a multitude of signaling pathways, playing critical roles in both health and disease. Understanding these pathways is crucial for the development of targeted therapeutics.

Tryptase and PAR-2 Signaling

Tryptase is a potent activator of Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor. Activation of PAR-2 by tryptase on various cell types, including fibroblasts and smooth muscle cells, triggers downstream signaling cascades, primarily involving the Mitogen-Activated Protein Kinase (MAPK) pathway. This can lead to cellular responses such as inflammation, tissue remodeling, and collagen synthesis.

Tryptase_PAR2_Signaling Tryptase Tryptase PAR2 PAR-2 Tryptase->PAR2 cleavage & activation G_protein G Protein PAR2->G_protein activates PLC PLC G_protein->PLC PKC PKC PLC->PKC MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade activates Transcription_Factors Transcription Factors (e.g., AP-1, Ets) MAPK_cascade->Transcription_Factors phosphorylates Cellular_Response Cellular Response (Inflammation, Collagen Synthesis) Transcription_Factors->Cellular_Response regulates gene expression

Tryptase-mediated activation of the PAR-2/MAPK signaling pathway.
Gingipain K and MAPK/ERK Signaling

Gingipains from P. gingivalis are crucial virulence factors that can modulate host cell signaling to promote bacterial survival and inflammation. Gingipain K can activate the MAPK/ERK signaling pathway in host cells, leading to cellular responses such as proliferation and inflammation, which can contribute to the pathogenesis of periodontal disease and have been implicated in the progression of certain cancers.[7]

Gingipain_MAPK_ERK_Signaling Gingipain_K Gingipain K Host_Cell_Receptor Host Cell Receptor (e.g., PARs, EGFR) Gingipain_K->Host_Cell_Receptor activates Signaling_Adaptors Signaling Adaptors Host_Cell_Receptor->Signaling_Adaptors Ras Ras Signaling_Adaptors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (Proliferation, Inflammation) ERK->Cellular_Response regulates

Gingipain K-induced activation of the MAPK/ERK signaling cascade.
Cathepsin L in Cancer Invasion and Migration

Cathepsin L is frequently overexpressed in various cancers and plays a significant role in tumor progression, invasion, and metastasis. It can degrade components of the extracellular matrix (ECM) and basement membrane, facilitating cancer cell motility. Its activity is linked to signaling pathways that promote an invasive phenotype, such as the PI3K/Akt pathway and those downstream of growth factors.

Cathepsin_L_Cancer_Invasion cluster_cell Cancer Cell cluster_ecm Extracellular Matrix Growth_Factors Growth Factors GF_Receptor Growth Factor Receptor Growth_Factors->GF_Receptor PI3K PI3K GF_Receptor->PI3K Akt Akt PI3K->Akt Cathepsin_L_Expression Increased Cathepsin L Expression & Secretion Akt->Cathepsin_L_Expression Cathepsin_L Secreted Cathepsin L Cathepsin_L_Expression->Cathepsin_L ECM_Degradation ECM Degradation Cathepsin_L->ECM_Degradation Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis

Role of Cathepsin L in growth factor-mediated cancer cell invasion.

Conclusion

This compound serves as a valuable tool for studying a range of proteases with trypsin-like specificity. This guide provides a centralized resource of the key enzymes that cleave this substrate, along with standardized experimental protocols and an overview of their involvement in critical signaling pathways. While a complete set of kinetic data for this specific substrate across all enzymes is an area for future research, the information compiled herein offers a robust foundation for researchers in protease biology and drug discovery.

References

The Role of Tos-Gly-Pro-Lys-AMC in the Fluorometric Measurement of Tryptase Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptase, a serine protease predominantly found in the secretory granules of mast cells, serves as a crucial biomarker for mast cell activation and is implicated in the pathophysiology of various inflammatory and allergic diseases. Accurate and sensitive measurement of tryptase activity is paramount for both basic research and clinical drug development. This technical guide provides an in-depth overview of the use of the fluorogenic substrate, Tosyl-Glycyl-Prolyl-Lysine-7-amino-4-methylcoumarin (Tos-Gly-Pro-Lys-AMC), for the quantitative analysis of tryptase activity. This document details the underlying principles, experimental protocols, and data interpretation, offering a comprehensive resource for professionals in the field.

Introduction to Tryptase and Its Significance

Mast cells are key players in the immune system, and upon activation, they release a variety of potent inflammatory mediators, with tryptase being the most abundant. Tryptase is a tetrameric trypsin-like serine protease that is released during mast cell degranulation. Elevated levels of tryptase in biological fluids are a hallmark of systemic anaphylaxis and mastocytosis. Its enzymatic activity contributes to tissue remodeling and inflammation by cleaving various substrates, including protease-activated receptor-2 (PAR-2), which triggers downstream signaling cascades.

The Principle of Fluorometric Tryptase Activity Assay

The measurement of tryptase enzymatic activity can be efficiently achieved through the use of a fluorogenic substrate. This compound is a synthetic peptide that is specifically cleaved by tryptase at the carboxyl side of the lysine residue. The substrate itself is non-fluorescent. However, upon enzymatic cleavage by tryptase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released. The rate of increase in fluorescence intensity is directly proportional to the tryptase activity in the sample. This method offers high sensitivity and a continuous readout, making it ideal for kinetic studies.

The enzymatic reaction can be summarized as follows:

G cluster_reaction Enzymatic Cleavage of this compound Substrate This compound (Non-fluorescent) Product1 Tos-Gly-Pro-Lys Substrate->Product1 Cleavage Product2 AMC (Fluorescent) Substrate->Product2 Release Enzyme Tryptase Enzyme->Substrate

Figure 1: Enzymatic reaction of tryptase with this compound.

Quantitative Data and Kinetic Parameters

While specific kinetic parameters for the interaction of human tryptase with this compound can vary slightly depending on the experimental conditions (e.g., buffer composition, pH, and temperature), the following table summarizes representative kinetic constants found in the literature for similar fluorogenic substrates with human β-tryptase.

ParameterDescriptionTypical Value Range
Km Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.10 - 100 µM
Vmax Maximum reaction rate when the enzyme is saturated with the substrate.Varies with enzyme concentration
kcat Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time.1 - 10 s-1
kcat/Km Catalytic efficiency, reflecting the overall efficiency of the enzyme.104 - 106 M-1s-1

Note: These values should be determined empirically for each specific experimental setup to ensure accuracy.

Detailed Experimental Protocols

Materials and Reagents
  • Human Tryptase: Purified or recombinant human mast cell tryptase.

  • Fluorogenic Substrate: this compound (store as a stock solution in DMSO at -20°C, protected from light).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% Brij-35.

  • AMC Standard: 7-amino-4-methylcoumarin for generating a standard curve (store as a stock solution in DMSO at -20°C, protected from light).

  • 96-well black microplates: For fluorescence measurements to minimize background fluorescence.

  • Fluorometric plate reader: With excitation at ~360-380 nm and emission at ~440-460 nm.

AMC Standard Curve Protocol

An AMC standard curve is essential to convert the relative fluorescence units (RFU) to the molar amount of product formed.

G cluster_workflow AMC Standard Curve Workflow A Prepare serial dilutions of AMC standard in Assay Buffer B Add dilutions to a 96-well black plate A->B C Measure fluorescence (Ex: 380 nm, Em: 460 nm) B->C D Plot RFU vs. AMC concentration C->D E Perform linear regression to obtain the standard curve equation D->E

Figure 2: Workflow for generating an AMC standard curve.

Procedure:

  • Prepare a stock solution of AMC in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the AMC stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0 to 50 µM).

  • Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of a 96-well black microplate.

  • Include wells with Assay Buffer alone as a blank.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Subtract the blank fluorescence from all readings.

  • Plot the corrected fluorescence values (RFU) against the corresponding AMC concentrations (µM).

  • Perform a linear regression analysis to obtain the slope of the standard curve (RFU/µM).

Tryptase Activity Assay Protocol

G cluster_workflow Tryptase Activity Assay Workflow A Prepare tryptase dilutions in Assay Buffer B Add tryptase to 96-well black plate A->B C Pre-incubate at 37°C for 5-10 min B->C E Initiate reaction by adding substrate to wells B->E D Prepare this compound substrate solution in Assay Buffer D->E F Measure fluorescence kinetically over time (e.g., every 1-2 min for 30-60 min) E->F G Determine the initial reaction velocity (V₀) from the linear phase of the fluorescence curve F->G H Convert V₀ (RFU/min) to molar rate (µM/min) using the AMC standard curve G->H

Figure 3: Experimental workflow for measuring tryptase activity.

Procedure for Kinetic Analysis:

  • Enzyme Preparation: Prepare serial dilutions of human tryptase in Assay Buffer.

  • Substrate Preparation: Prepare a range of concentrations of this compound in Assay Buffer. The final concentrations in the well should typically range from 0.1 to 10 times the expected Km.

  • Assay Setup:

    • Add a fixed volume of Assay Buffer to all wells of a 96-well black microplate.

    • Add a specific volume of each tryptase dilution to the appropriate wells.

    • Include control wells with no enzyme (substrate only) to measure background hydrolysis.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the reaction by adding a specific volume of the substrate solution to each well.

  • Data Acquisition: Immediately place the plate in a pre-warmed fluorometric plate reader and measure the fluorescence intensity in a kinetic mode (e.g., readings every 60 seconds for 30-60 minutes).

  • Data Analysis:

    • For each substrate concentration, plot the fluorescence intensity (RFU) against time (minutes).

    • Determine the initial velocity (V₀) in RFU/min from the initial linear portion of the curve.

    • Convert V₀ (RFU/min) to the rate of product formation (µM/min) using the slope from the AMC standard curve.

    • Plot the initial velocities (µM/min) against the corresponding substrate concentrations (µM).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

Tryptase Signaling Pathway

Tryptase exerts many of its pro-inflammatory effects through the activation of Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor. Cleavage of the N-terminal domain of PAR-2 by tryptase unmasks a tethered ligand that binds to and activates the receptor, initiating intracellular signaling cascades.

G cluster_pathway Tryptase-PAR-2 Signaling Pathway Tryptase Tryptase PAR2 PAR-2 Receptor Tryptase->PAR2 Cleavage & Activation G_Protein G-protein Coupling PAR2->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC MAPK MAPK Pathway (ERK, p38) G_Protein->MAPK NFkB NF-κB Activation PLC->NFkB MAPK->NFkB Inflammation Pro-inflammatory Cytokine and Chemokine Release NFkB->Inflammation

Figure 4: Simplified tryptase-PAR-2 signaling pathway.

Conclusion

The use of the fluorogenic substrate this compound provides a robust, sensitive, and continuous method for the quantitative measurement of tryptase activity. This technical guide offers the foundational knowledge and detailed protocols necessary for researchers, scientists, and drug development professionals to accurately assess tryptase activity in various contexts. Adherence to proper experimental design, including the use of an AMC standard curve and appropriate kinetic analysis, is crucial for obtaining reliable and reproducible data. Understanding the role of tryptase and its signaling pathways is essential for the development of novel therapeutics targeting mast cell-mediated diseases.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Fluorogenic Substrates for Trypsin

This guide provides a comprehensive overview of fluorogenic substrates for trypsin, detailing their mechanism, types, and applications. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers in their experimental design and data interpretation.

Core Concepts: Trypsin and Fluorogenic Substrates

Trypsin is a serine endopeptidase that plays a crucial role in protein digestion and various physiological processes.[1][2][3] It specifically hydrolyzes peptide bonds at the carboxyl side of lysine and arginine residues.[1][2][] The study of trypsin's activity and its inhibition is fundamental in both biochemical research and drug development.

Fluorogenic substrates are synthetic molecules designed to measure the activity of enzymes like trypsin. They consist of a peptide sequence recognized by the enzyme, which is linked to a fluorescent molecule (fluorophore).[][5] In their intact state, these substrates are typically non-fluorescent or exhibit low fluorescence due to quenching effects. Upon enzymatic cleavage of the peptide bond by trypsin, the fluorophore is released, resulting in a significant increase in fluorescence intensity.[][6][7] This change in fluorescence can be monitored in real-time to determine enzyme kinetics.[]

The primary advantage of fluorogenic substrates over their chromogenic counterparts is their enhanced sensitivity and specificity, making them ideal for high-throughput screening (HTS) and assays with low enzyme concentrations.[]

Mechanism of Action

The fundamental principle behind fluorogenic trypsin substrates is the enzymatic relief of fluorescence quenching. Trypsin recognizes and binds to the specific amino acid sequence (e.g., containing Arginine or Lysine) within the substrate. The enzyme's active site, featuring a catalytic triad of serine, histidine, and aspartate, facilitates the nucleophilic attack and subsequent cleavage of the peptide bond.[1][8] This cleavage separates the fluorophore from the quenching group, leading to a measurable increase in fluorescence.

G cluster_0 Initial State: Low Fluorescence cluster_1 Enzymatic Reaction cluster_2 Final State: High Fluorescence Substrate Peptide Sequence (Arg/Lys) Fluorophore (Quenched) Trypsin Trypsin Substrate:peptide->Trypsin Binding & Cleavage Products Cleaved Peptide Released Fluorophore Trypsin->Products:cleaved Fluorescence Fluorescence Signal Products:released->Fluorescence Detection

Mechanism of a fluorogenic trypsin substrate.

Common Fluorogenic Substrates for Trypsin

A variety of fluorogenic substrates are available, differing in their peptide sequence and the attached fluorophore. The choice of substrate can influence the kinetic parameters of the reaction. Commonly used fluorophores include 7-amino-4-methylcoumarin (AMC) and 7-amido-4-methylcoumarin (MCA).[9] Internally quenched substrates, which utilize Fluorescence Resonance Energy Transfer (FRET), are also employed for their high sensitivity.[10]

Quantitative Data for Selected Substrates

The following table summarizes kinetic parameters for several common fluorogenic trypsin substrates, allowing for direct comparison.

Substrate NameFluorophore/QuencherKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Boc-Gln-Ala-Arg-MCAMCA5.99N/AN/A
DABCYL-Gly-Pro-Ala-Arg-Leu-Ala-Ile-Gly-EDANSDABCYL/EDANS34401.17 x 106
Ac-Leu-Arg-Arg-AMCAMCN/AN/A~104
Boc-Leu-Arg-Arg-AMCAMCN/AN/A~104

Trypsin's Role in Cellular Signaling

Beyond its digestive functions, trypsin acts as a signaling molecule by activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[1][12] Trypsin activates PAR-2 by cleaving its N-terminal domain, which unmasks a new N-terminus that acts as a tethered ligand, activating the receptor and initiating downstream signaling cascades.[13] These pathways are involved in processes like cell proliferation, inflammation, and tissue repair.[1][13]

G Trypsin-Mediated PAR-2 Signaling Pathway Trypsin Trypsin PAR2_inactive PAR-2 (Inactive) Trypsin->PAR2_inactive Cleavage PAR2_active PAR-2 (Active) + Tethered Ligand PAR2_inactive->PAR2_active G_protein G Protein (Gq/11) PAR2_active->G_protein Activation PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Ca_release->PKC Activates MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK Phosphorylates Cell_Response Cellular Responses (Inflammation, Proliferation) MAPK->Cell_Response Leads to

Trypsin activation of the PAR-2 signaling pathway.

Experimental Protocols

General Trypsin Activity Assay

This protocol provides a method for determining trypsin activity using a fluorogenic substrate in a 96-well plate format.

Materials:

  • Trypsin enzyme solution (e.g., bovine pancreas trypsin)

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-MCA)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0[14][15]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Dilute the substrate stock solution to the desired working concentration in Assay Buffer.

    • Prepare serial dilutions of the trypsin enzyme in ice-cold Assay Buffer.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well.

    • Add 20 µL of the diluted trypsin samples to respective wells. Include a "no enzyme" well as a background control.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate Reaction:

    • Add 30 µL of the substrate working solution to all wells to start the reaction. The final volume should be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically for 10-60 minutes at room temperature or 37°C.[16]

    • Use excitation/emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/440 nm for AMC/MCA).[9][15]

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control) from all readings.

    • Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.

    • If a standard curve for the free fluorophore is generated, the rate can be converted to moles/second.

Workflow for Trypsin Inhibitor Screening

This workflow outlines the process of screening for potential trypsin inhibitors.

G cluster_workflow Inhibitor Screening Workflow Prep Prepare Reagents (Trypsin, Substrate, Buffer, Inhibitors) Dispense Dispense Trypsin & Inhibitor/Vehicle into 96-well plate Prep->Dispense Incubate Pre-incubate (e.g., 10-15 min, RT) Dispense->Incubate AddSubstrate Add Fluorogenic Substrate Incubate->AddSubstrate Measure Kinetic Fluorescence Measurement (Plate Reader) AddSubstrate->Measure Analyze Data Analysis (Calculate % Inhibition, Determine IC50) Measure->Analyze

Workflow for a fluorogenic trypsin inhibitor assay.

Procedure Modification for Inhibition Assay:

  • In the assay setup step, add the potential inhibitor compound at various concentrations to the wells containing the trypsin enzyme.

  • Include a "no inhibitor" control (vehicle control) which represents 100% enzyme activity.

  • The reduction in the reaction rate in the presence of the compound compared to the vehicle control indicates inhibition.[5][7]

  • Calculate the percent inhibition and plot it against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀).[6]

Conclusion

Fluorogenic substrates are highly sensitive and versatile tools for studying trypsin activity. Their application extends from fundamental enzyme kinetics to high-throughput screening for novel therapeutic inhibitors. A thorough understanding of their mechanisms, properties, and appropriate experimental protocols, as detailed in this guide, is essential for generating robust and reproducible data in biochemical and pharmaceutical research.

References

A Technical Guide to the Gingipain K Activity Assay Using Tos-Gly-Pro-Lys-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the enzymatic activity of Gingipain K (Kgp), a key virulence factor of the periodontopathogen Porphyromonas gingivalis. The focus of this guide is the application of the fluorogenic substrate Nα-Tosyl-Glycyl-L-Prolyl-L-Lysine-7-amino-4-methylcoumarin (Tos-Gly-Pro-Lys-AMC).

Introduction to Gingipain K

Gingipain K is a cysteine protease that exhibits a high degree of specificity for cleaving peptide bonds on the C-terminal side of lysine residues.[1][2] This enzymatic activity is crucial for the survival and pathogenicity of P. gingivalis, contributing to the degradation of host tissues, dysregulation of the host immune response, and nutrient acquisition by the bacterium.[3][4] Given its pivotal role in periodontal disease and its association with other systemic conditions, Gingipain K is a significant target for the development of therapeutic inhibitors.

The enzymatic activity of Gingipain K can be quantified using a fluorogenic assay that relies on the cleavage of a synthetic peptide substrate, this compound. This substrate is composed of a short peptide sequence recognized by Gingipain K, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage by Gingipain K at the lysine residue, the AMC moiety is released, resulting in a measurable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the enzymatic activity of Gingipain K.

Experimental Protocols

Materials and Reagents
  • Purified Gingipain K: Sourced from P. gingivalis culture supernatants or recombinant expression systems.

  • Fluorogenic Substrate: this compound (typically prepared as a stock solution in DMSO).

  • Assay Buffer: 100 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5.[2]

  • Reducing Agent: L-cysteine (freshly prepared stock solution, e.g., 100 mM in assay buffer).

  • Fluorometer: Capable of excitation at ~380 nm and emission at ~460 nm.

  • 96-well black microplates: For fluorescence measurements.

  • Incubator: Set to 37°C.

Enzyme Activation

Gingipain K, as a cysteine protease, requires a reducing environment for optimal activity.

  • Prepare the assay buffer as described above.

  • Immediately before initiating the assay, add L-cysteine to the required volume of assay buffer to a final concentration of 10 mM.[2] This is the activation buffer .

  • Dilute the purified Gingipain K to the desired concentration (e.g., 20 nM) in the activation buffer.

  • Incubate the enzyme solution at 37°C for 10-15 minutes to ensure full activation.

Activity Assay Procedure
  • Prepare the substrate solution by diluting the this compound stock solution in the activation buffer to the desired final concentration. A typical starting concentration is 50 µM.

  • In a 96-well black microplate, add the activated Gingipain K solution.

  • To initiate the reaction, add the substrate solution to the wells containing the enzyme. The final volume in each well should be consistent (e.g., 200 µL).

  • Immediately place the microplate in a pre-warmed fluorometer set to 37°C.

  • Measure the increase in fluorescence over time (kinetic mode) with excitation at approximately 380 nm and emission at approximately 460 nm. Record data points at regular intervals (e.g., every 60 seconds) for a duration sufficient to establish a linear rate of fluorescence increase.

Data Analysis
  • Plot the relative fluorescence units (RFU) against time (in seconds or minutes).

  • Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve. This represents the rate of substrate hydrolysis (RFU/time).

  • To convert the rate into molar concentration of product formed per unit time, a standard curve of free AMC should be generated.

  • Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a specific amount of substrate per unit time under the specified conditions.

Data Presentation: Kinetic Parameters of Gingipain K

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Z-His-Glu-Lys-MCA161.8112,500[5]
Z-Glu-Lys-MCA251.560,000[5]
Ac-Lys-pNA50Not ReportedNot ReportedHuq et al., 2013

Table 1: Michaelis-Menten Constants for Gingipain K with Various Substrates. Z-His-Glu-Lys-MCA and Z-Glu-Lys-MCA are fluorogenic substrates, while Ac-Lys-pNA is a chromogenic substrate.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Gingipain K Activity Assay Workflow reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme) activation Enzyme Activation (with L-cysteine) reagent_prep->activation reaction_setup Reaction Setup (in 96-well plate) activation->reaction_setup measurement Fluorescence Measurement (Kinetic Read at 37°C) reaction_setup->measurement analysis Data Analysis (V₀ Calculation) measurement->analysis

Caption: Workflow for the Gingipain K activity assay.

Signaling Pathways Affected by Gingipain K

gingipain_signaling Signaling Pathways Modulated by Gingipain K cluster_proinflammatory Pro-inflammatory Signaling cluster_growth_factor Growth Factor Receptor Signaling cluster_nfkb NF-κB Signaling Regulation p38 p38α MAPK inflammation Inflammatory Response p38->inflammation EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT cell_survival Cell Survival & Proliferation AKT->cell_survival MCPIP1 MCPIP-1 NFkB NF-κB Activation MCPIP1->NFkB inflammation2 Inflammation NFkB->inflammation2 Kgp Gingipain K Kgp->p38 activates Kgp->EGFR activates (inactive form) Kgp->MCPIP1 degrades

Caption: Overview of signaling pathways impacted by Gingipain K.

Conclusion

The fluorogenic assay utilizing this compound provides a sensitive and specific method for quantifying Gingipain K activity. This technical guide outlines a robust protocol for performing this assay and highlights the key signaling pathways influenced by this critical virulence factor. The provided information is intended to support researchers and drug development professionals in their efforts to understand the pathogenic mechanisms of P. gingivalis and to develop novel therapeutic strategies targeting Gingipain K.

References

A Technical Guide to Measuring Cathepsin L Enzymatic Activity with Tos-Gly-Pro-Lys-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cathepsin L

Cathepsin L (CTSL) is a lysosomal cysteine protease belonging to the papain superfamily.[1][2] It is ubiquitously expressed in most eukaryotic cells and plays a critical role in the terminal degradation of intracellular and endocytosed proteins, contributing significantly to cellular protein turnover.[3][4] Beyond its housekeeping functions within the lysosome, Cathepsin L is involved in a multitude of specific physiological processes, including antigen presentation via the MHC class II pathway, prohormone processing, and regulation of keratinocyte differentiation.[2][5]

The activity and expression of Cathepsin L are tightly regulated; however, its dysregulation is implicated in numerous pathological conditions.[3] Overexpression and altered localization of Cathepsin L are associated with tumor invasion and metastasis, where it facilitates the degradation of extracellular matrix (ECM) components like collagen, fibronectin, and laminin.[4][6][7] It also plays roles in cardiovascular diseases, arthritis, diabetes, and viral entry, including that of SARS-CoV-2, making it a significant target for therapeutic intervention.[8]

Principle of Fluorogenic Activity Assays

The enzymatic activity of Cathepsin L is commonly measured using fluorogenic substrates. These substrates are synthetic peptides that mimic the natural cleavage sequence of the enzyme but are conjugated to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC). The intact peptide substrate is non-fluorescent or has minimal fluorescence because the fluorophore's emission is quenched. Upon enzymatic cleavage by Cathepsin L, the free AMC is released, resulting in a significant increase in fluorescence intensity that is directly proportional to the enzyme's activity.[9][10] This method provides a sensitive and continuous assay for monitoring enzyme kinetics.

The substrate Tos-Gly-Pro-Lys-AMC is designed for proteases that cleave after a lysine residue. While substrates like Z-Phe-Arg-AMC are more commonly cited for general Cathepsin L activity, the preference for specific residues can vary, and substrates with proline at the P2 position (like this compound) have been used to characterize specific cathepsins, such as the collagenolytic Cathepsin L3.[11][12]

sub This compound (Non-Fluorescent Substrate) catL Cathepsin L sub->catL Binding prod1 Tos-Gly-Pro-Lys (Peptide Fragment) catL->prod1 Cleavage prod2 Free AMC (Highly Fluorescent) catL->prod2 Release G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Assay Buffer, Substrate & Enzyme Solutions activate_enzyme Activate Pro-Cathepsin L (If necessary) prep_reagents->activate_enzyme prep_plate Aliquot Enzyme, Buffer, & Inhibitor to Plate activate_enzyme->prep_plate add_substrate Initiate Reaction by Adding Substrate prep_plate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Measure Fluorescence (Ex: 400 nm, Em: 505 nm) in Kinetic Mode incubate->read_fluorescence calc_activity Calculate Reaction Velocity & Specific Activity read_fluorescence->calc_activity tumor_cell Tumor Cell pro_catL_golgi Pro-Cathepsin L (in Golgi) tumor_cell->pro_catL_golgi secretion Secretion pro_catL_golgi->secretion pro_catL_extra Extracellular Pro-Cathepsin L secretion->pro_catL_extra activation Activation (Low pH, other proteases) pro_catL_extra->activation catL_active Active Cathepsin L activation->catL_active degradation ECM Degradation catL_active->degradation ecm Extracellular Matrix (ECM) (Collagen, Fibronectin, Laminin) ecm->degradation invasion Tumor Cell Invasion & Metastasis degradation->invasion

References

Discovering Novel Proteases: A Technical Guide to Fluorogenic Peptide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the powerful methodology of utilizing fluorogenic peptide libraries for the discovery and characterization of novel proteases. This technology has become a cornerstone in basic research and drug development, enabling high-throughput screening and detailed substrate specificity profiling. This document provides a comprehensive overview of the core principles, experimental protocols, and data interpretation involved in this cutting-edge approach.

Introduction to Fluorogenic Peptide Libraries for Protease Discovery

Proteases play a critical role in virtually all biological processes, making them significant targets for therapeutic intervention. The discovery and characterization of novel proteases, along with the elucidation of their substrate specificity, are paramount for understanding their function and for the development of selective inhibitors. Fluorogenic peptide libraries offer a sensitive and efficient method for achieving this.[1][2][3]

These libraries consist of a diverse collection of peptides that are chemically modified with a fluorophore and a quencher. In their intact state, the proximity of the quencher to the fluorophore results in fluorescence resonance energy transfer (FRET), leading to minimal fluorescence emission.[4][5] Upon cleavage of the peptide by a protease at a specific recognition site, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[6] This direct relationship between proteolytic activity and fluorescent signal allows for real-time monitoring of enzyme kinetics and substrate preference.[4]

The versatility of this approach lies in the ability to synthesize vast and diverse peptide libraries, enabling the screening of a wide range of potential substrates against a protease of interest.[2][7] This high-throughput capability has significantly accelerated the identification of optimal substrates for newly discovered proteases.[1][3]

Experimental Workflow and Methodologies

The process of discovering novel proteases and defining their substrate specificity using fluorogenic peptide libraries involves several key stages, from library design and synthesis to high-throughput screening and data analysis.

Experimental_Workflow cluster_prep Library Preparation cluster_screening Screening cluster_analysis Data Analysis & Validation A Library Design B Peptide Synthesis & Fluorophore/Quencher Labeling A->B C High-Throughput Screening B->C D Fluorescence Measurement C->D E Data Deconvolution & Hit Identification D->E F Kinetic Analysis of Top Substrates E->F G Individual Substrate Validation F->G

Caption: High-level experimental workflow for protease discovery.

Library Design and Synthesis

The design of the peptide library is a critical step that dictates the scope and success of the screening campaign. Libraries can be designed as positional scanning libraries, where each position in the peptide sequence is systematically varied, or as diverse libraries representing a broad sequence space.[2]

Experimental Protocol: Solid-Phase Peptide Synthesis of a Fluorogenic Peptide Library

This protocol outlines the general steps for synthesizing an intramolecularly quenched fluorogenic peptide library on a solid support.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin).

  • Attachment of Fluorophore/Quencher: Covalently attach a fluorophore (e.g., 7-amino-4-carbamoylmethylcoumarin, ACC) or a quencher to the resin.[2]

  • Peptide Elongation: Perform standard Fmoc-based solid-phase peptide synthesis to build the desired peptide sequence. This involves iterative cycles of:

    • Fmoc deprotection using a piperidine solution.

    • Amino acid coupling using a coupling agent (e.g., HBTU).

  • Incorporation of the Second Fluorophore/Quencher: Couple the corresponding quencher or fluorophore to the N-terminus of the peptide.

  • Cleavage and Deprotection: Cleave the completed peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification and Characterization: Purify the fluorogenic peptide substrates using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm their identity and purity by mass spectrometry.

High-Throughput Screening

High-throughput screening (HTS) is employed to rapidly assess the activity of a protease against the entire peptide library.[8] This is typically performed in microtiter plates.

Experimental Protocol: High-Throughput Fluorogenic Protease Assay

  • Reagent Preparation:

    • Prepare a stock solution of the purified novel protease in an appropriate assay buffer. The buffer composition should be optimized for protease activity (pH, ionic strength).

    • Prepare stock solutions of the fluorogenic peptide library members in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96- or 384-well microtiter plate, add the assay buffer.

    • Add the individual peptide substrates from the library to each well to a final concentration typically in the low micromolar range.

    • Initiate the reaction by adding the protease to each well. Include control wells with no enzyme to measure background fluorescence.

  • Fluorescence Measurement:

    • Immediately place the microtiter plate in a fluorescence plate reader.

    • Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen fluorophore. Data is typically collected every 1-5 minutes for a period of 1-2 hours.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each substrate.

    • Identify "hit" substrates that exhibit a significant increase in fluorescence compared to the controls.

Data Presentation and Interpretation

The quantitative data generated from the HTS campaign needs to be systematically organized and analyzed to identify the optimal substrate sequence for the novel protease.

Quantitative Data Summary

The following tables provide a template for summarizing the screening and kinetic data.

Table 1: High-Throughput Screening Results

Library PositionPeptide Sequence (Variable Position X)Initial Velocity (RFU/min)Fold Increase over Background
A1Ac-Ala-X-X-Arg-ACCValueValue
A2Ac-Ala-X-X-Lys-ACCValueValue
............

Table 2: Kinetic Parameters of Top Substrates

Substrate SequenceKm (μM)kcat (s-1)kcat/Km (M-1s-1)
Identified Optimal Sequence 1ValueValueValue
Identified Optimal Sequence 2ValueValueValue
Identified Optimal Sequence 3ValueValueValue
Deconvolution of Substrate Specificity

For complex libraries, computational methods are often required to deconvolve the substrate specificity from the screening data.[9] This involves identifying conserved amino acid motifs at each position surrounding the cleavage site.

Deconvolution_Logic cluster_input Input Data cluster_processing Processing cluster_analysis Specificity Analysis A Raw Fluorescence Data from HTS B Calculate Initial Velocities A->B C Normalize Data B->C D Identify Hit Substrates C->D E Positional Frequency Matrix Generation D->E F Sequence Logo Generation E->F G Consensus Substrate Sequence Identification F->G

Caption: Logical workflow for data deconvolution.

Application in Drug Discovery

The identification of a protease's substrate specificity is a crucial step in the development of selective inhibitors. The optimal substrate sequence can be used as a starting point for designing potent and specific inhibitors by replacing the scissile bond with a non-hydrolyzable warhead.

Drug_Discovery_Pathway A Novel Protease Identification B Fluorogenic Library Screening A->B C Substrate Specificity Profiling B->C D Rational Inhibitor Design C->D E Lead Optimization D->E F Preclinical Development E->F

Caption: Role of protease profiling in drug discovery.

Conclusion

The use of fluorogenic peptide libraries represents a robust and high-throughput approach for the discovery and characterization of novel proteases. The methodologies described in this guide provide a framework for researchers to effectively employ this technology, from experimental design and execution to data analysis and interpretation. The insights gained from these studies are invaluable for advancing our understanding of protease function and for the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening with Tos-Gly-Pro-Lys-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorogenic substrate, Tosyl-Glycyl-Prolyl-Lysine-7-amino-4-methylcoumarin (Tos-Gly-Pro-Lys-AMC), in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of trypsin-like serine proteases, with a particular focus on Tryptase and Urokinase-type Plasminogen Activator (uPA).

Introduction

This compound is a sensitive and specific substrate for a variety of trypsin-like serine proteases. Upon enzymatic cleavage at the lysine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a quantifiable increase in fluorescence intensity. This property makes it an ideal tool for HTS assays designed to discover novel enzyme inhibitors. The enzymatic reaction can be monitored continuously, providing kinetic data and enabling the determination of key inhibitory parameters.

Target Enzymes and Signaling Pathways

Tryptase and Urokinase-type Plasminogen Activator (uPA) are key serine proteases involved in a multitude of physiological and pathological processes, making them attractive targets for drug discovery.

Tryptase is the most abundant secretory granule-stored serine protease in mast cells. Its release during allergic and inflammatory responses leads to the activation of various downstream pathways implicated in asthma, anaphylaxis, and other inflammatory disorders.

Urokinase-type Plasminogen Activator (uPA) plays a critical role in fibrinolysis, cell migration, and tissue remodeling by converting plasminogen to the broad-spectrum protease, plasmin. Elevated uPA activity is associated with cancer invasion and metastasis.

Interestingly, these two protease systems are interconnected. Tryptase has been shown to be a potent activator of pro-uPA (the inactive zymogen of uPA). This activation represents a crucial link between mast cell-driven inflammation and tissue remodeling processes.

Below is a diagram illustrating the signaling interplay between Tryptase and the uPA system.

G cluster_mast_cell Mast Cell cluster_extracellular Extracellular Space MastCell Mast Cell Degranulation Tryptase Tryptase MastCell->Tryptase releases pro_uPA pro-uPA Tryptase->pro_uPA activates uPA uPA Plasminogen Plasminogen uPA->Plasminogen activates Plasmin Plasmin ECM Extracellular Matrix Degradation Plasmin->ECM Migration Cell Migration & Invasion Plasmin->Migration

Caption: Tryptase-uPA Signaling Cascade

High-Throughput Screening Workflow

A typical HTS workflow for identifying inhibitors of Tryptase or uPA using this compound involves several key stages, from assay development and validation to primary screening, hit confirmation, and lead characterization.

HTS_Workflow AssayDev Assay Development & Optimization Validation Assay Validation (Z'-factor) AssayDev->Validation PrimaryScreen Primary HTS (Single Concentration) Validation->PrimaryScreen HitConfirm Hit Confirmation & Triage PrimaryScreen->HitConfirm DoseResponse Dose-Response & IC50 Determination HitConfirm->DoseResponse LeadChar Lead Characterization (Selectivity, MOA) DoseResponse->LeadChar

Caption: High-Throughput Screening Workflow

Experimental Protocols

Materials and Reagents
  • Enzymes: Recombinant Human Tryptase, Recombinant Human uPA

  • Substrate: this compound

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20

  • Positive Control Inhibitor: A known inhibitor for the target enzyme (e.g., aprotinin for tryptase, amiloride for uPA)

  • Test Compounds: Small molecule library dissolved in DMSO

  • Microplates: 384-well, black, flat-bottom plates suitable for fluorescence measurements

Protocol 1: Tryptase/uPA Inhibition Assay for HTS

This protocol is designed for a 384-well plate format and can be adapted for other plate densities.

  • Compound Plating:

    • Dispense a small volume (e.g., 100 nL) of test compounds and controls (DMSO for negative control, positive control inhibitor) into the appropriate wells of the 384-well plate.

  • Enzyme Preparation and Dispensing:

    • Prepare a working solution of the target enzyme (Tryptase or uPA) in assay buffer. The optimal concentration should be determined during assay development to ensure a linear reaction rate and a good signal-to-background ratio.

    • Dispense the enzyme solution (e.g., 10 µL) into each well containing the compounds and controls.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Substrate Preparation and Dispensing:

    • Prepare a working solution of this compound in assay buffer. The final concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.

    • Initiate the enzymatic reaction by dispensing the substrate solution (e.g., 10 µL) into all wells.

  • Signal Detection:

    • Immediately transfer the plate to a fluorescence plate reader.

    • Measure the fluorescence intensity at timed intervals (e.g., every minute for 15-30 minutes) using an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence intensity versus time) for each well.

    • Normalize the data to the controls on each plate:

      • Percent Inhibition = 100 * (1 - (Ratesample - Ratenegative_control) / (Ratepositive_control - Ratenegative_control))

    • Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition).

Protocol 2: Determination of IC50 Values

For confirmed hits from the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).

  • Compound Serial Dilution:

    • Prepare a serial dilution series of the hit compounds (e.g., 10-point, 3-fold dilutions).

    • Dispense the diluted compounds into the wells of a 384-well plate.

  • Assay Performance:

    • Follow the same procedure as the primary screening assay (Protocol 1), adding the enzyme and then the substrate to the wells containing the serially diluted compounds.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Quantitative data from HTS assays should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: HTS Assay Parameters and Validation

ParameterTryptase AssayuPA AssayAcceptance Criteria
Enzyme Concentration TBD (e.g., 10 nM)TBD (e.g., 5 nM)Determined during assay development
Substrate Concentration TBD (near Km)TBD (near Km)Near Km for competitive inhibitors
Incubation Time 15-30 min15-30 minWithin linear reaction phase
Z'-factor > 0.5> 0.5An excellent assay has a Z'-factor between 0.5 and 1.0.[1]
Signal-to-Background > 5> 5Assay dependent

TBD: To be determined experimentally during assay development.

Table 2: Example Hit Compound Data

Compound ID% Inhibition (at 10 µM)IC50 (µM)
Tryptase Hits
Compound A85.21.2
Compound B76.53.5
uPA Hits
Compound X92.10.8
Compound Y68.95.1

Assay Quality and Validation: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[1] It takes into account the dynamic range of the signal and the data variation associated with the positive and negative controls.

Z'-Factor Calculation:

Z' = 1 - (3 * (σp + σn)) / |µp - µn|

Where:

  • σp = standard deviation of the positive control (e.g., maximum inhibition)

  • σn = standard deviation of the negative control (e.g., no inhibition)

  • µp = mean of the positive control

  • µn = mean of the negative control

Interpretation of Z'-Factor Values:

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay that may require optimization.

  • Z' < 0: The assay is not suitable for HTS.

A diagram illustrating the concept of the Z'-factor is provided below.

Z_Factor cluster_excellent Excellent Assay (Z' > 0.5) cluster_marginal Marginal Assay (0 < Z' < 0.5) cluster_unsuitable Unsuitable Assay (Z' < 0) a b c

References

Measuring Tryptase Activity in Cell Culture Supernatants with Tos-Gly-Pro-Lys-AMC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptase is a serine protease that is the most abundant secretory granule-derived protein in mast cells. Its release is a key indicator of mast cell activation, a critical event in allergic and inflammatory responses. The measurement of tryptase activity in cell culture supernatants provides a valuable tool for studying mast cell degranulation, screening for inhibitors of tryptase, and investigating the role of this enzyme in various physiological and pathological processes. This document provides detailed application notes and protocols for the sensitive measurement of tryptase activity using the fluorogenic substrate Tos-Gly-Pro-Lys-AMC. Cleavage of this substrate by tryptase liberates the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity.

Principle of the Assay

The assay is based on the enzymatic cleavage of the synthetic peptide substrate this compound by tryptase. The substrate is composed of a short peptide sequence recognized by tryptase, linked to the fluorescent reporter molecule AMC. In its intact form, the substrate is non-fluorescent. Upon hydrolysis of the amide bond between lysine and AMC by tryptase, the free AMC is released. Free AMC is highly fluorescent, with an excitation maximum around 360-380 nm and an emission maximum at approximately 440-460 nm. The rate of the increase in fluorescence is directly proportional to the tryptase activity in the sample.

Data Presentation

The following tables summarize quantitative data relevant to the measurement of tryptase activity.

Table 1: Kinetic Parameters of Human Tryptase

SubstrateMichaelis-Menten Constant (Km)Catalytic Rate Constant (kcat)Catalytic Efficiency (kcat/Km)
This compoundData not available in searched literatureData not available in searched literatureData not available in searched literature
Tos-Gly-Pro-Arg-pNA~100 µMNot ReportedNot Reported
Z-Gly-Pro-Arg-AMCNot ReportedNot ReportedNot Reported

Table 2: Tryptase Concentrations in Human Mast Cell Lines

Cell LineConditionTryptase Concentration in SupernatantReference
HMC-1Spontaneous release (protryptase)Levels are detectable but generally low.--INVALID-LINK--
LAD2Spontaneous releaseHigher than HMC-1, but significantly lower than mature skin mast cells.--INVALID-LINK--
Human Colon Mast CellsStimulated with anti-IgE (10 µg/mL)~19 ng/mL--INVALID-LINK--
Human Colon Mast CellsStimulated with Calcium Ionophore A23187 (1 µg/mL)~21 ng/mL--INVALID-LINK--

Note: Tryptase levels can vary significantly based on cell density, stimulation conditions, and the specific sub-clone of the cell line.

Experimental Protocols

Protocol 1: Fluorometric Tryptase Activity Assay in Cell Culture Supernatants

This protocol describes the measurement of tryptase activity in a 96-well plate format, suitable for high-throughput screening.

Materials:

  • Cell Culture Supernatants: Collected from mast cell cultures (e.g., HMC-1, LAD2, or primary mast cells) after experimental treatment.

  • Tryptase Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.6.

  • This compound Substrate: Stock solution (e.g., 10 mM in DMSO).

  • 7-Amino-4-methylcoumarin (AMC) Standard: Stock solution (e.g., 1 mM in DMSO) for generating a standard curve.

  • Purified Human Tryptase: (Optional, as a positive control).

  • Tryptase Inhibitor: (e.g., aprotinin or a specific tryptase inhibitor, as a negative control).

  • 96-well black, clear-bottom microplate: For fluorescence measurements.

  • Fluorescence microplate reader: Capable of excitation at 360-380 nm and emission at 440-460 nm.

Procedure:

  • Sample Preparation:

    • Culture mast cells under desired experimental conditions.

    • To induce degranulation and tryptase release, stimulate cells with an appropriate agonist (e.g., ionomycin, compound 48/80, or IgE cross-linking).

    • Centrifuge the cell culture plate or tubes at 400 x g for 10 minutes at 4°C to pellet the cells.

    • Carefully collect the supernatant without disturbing the cell pellet. The supernatant contains the secreted tryptase.

  • AMC Standard Curve Preparation:

    • Prepare a series of dilutions of the AMC standard stock solution in Tryptase Assay Buffer. A typical concentration range would be from 0.1 µM to 10 µM.

    • Add 100 µL of each AMC standard dilution to separate wells of the 96-well plate in triplicate.

    • Add 100 µL of Tryptase Assay Buffer to at least three wells to serve as a blank.

  • Assay Reaction:

    • Add 50 µL of cell culture supernatant to the wells of the 96-well plate.

    • For a positive control, add a known amount of purified human tryptase to separate wells.

    • For a negative control, pre-incubate a sample of supernatant with a tryptase inhibitor for 15-30 minutes before adding the substrate.

    • Prepare a working solution of the this compound substrate by diluting the stock solution in Tryptase Assay Buffer. A final concentration of 100 µM in the assay is a good starting point, but this may need to be optimized.

    • Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to all wells (including standards and blanks), bringing the total volume to 100 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (typically 37°C).

    • Measure the fluorescence intensity at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

    • For a kinetic assay, record the fluorescence every 1-2 minutes for a period of 30-60 minutes. For an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) and then read the fluorescence.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all standard and sample readings.

    • Plot the fluorescence of the AMC standards against their known concentrations to generate a standard curve.

    • Determine the rate of the reaction (change in fluorescence per unit time) for each sample from the linear portion of the kinetic curve.

    • Convert the rate of fluorescence increase to the rate of AMC production using the standard curve.

    • Tryptase activity can be expressed as pmol of AMC generated per minute per mL of supernatant.

Protocol 2: Preparation of Reagents
  • 10 mM this compound Stock Solution:

    • The molecular weight of this compound will be provided by the manufacturer.

    • To prepare a 10 mM stock solution, dissolve the appropriate amount of the lyophilized powder in high-quality, anhydrous DMSO.

    • For example, for a compound with a molecular weight of 788.9 g/mol , dissolve 7.89 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

  • 1 mM AMC Standard Stock Solution:

    • The molecular weight of 7-Amino-4-methylcoumarin is 175.18 g/mol .

    • To prepare a 1 mM stock solution, dissolve 1.75 mg of AMC in 10 mL of DMSO.

    • Store this stock solution in aliquots at -20°C, protected from light.

Visualizations

Tryptase_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Mast Cell Culture & Stimulation Supernatant 2. Collect Supernatant (contains Tryptase) CellCulture->Supernatant PlateLoading 4. Load Plate: - Supernatants - Standards - Controls Supernatant->PlateLoading Reagents 3. Prepare Reagents (Substrate, Standards) Reagents->PlateLoading AddSubstrate 5. Add Substrate (this compound) PlateLoading->AddSubstrate Incubation 6. Incubate at 37°C AddSubstrate->Incubation Fluorescence 7. Measure Fluorescence (Ex: 380nm, Em: 460nm) Incubation->Fluorescence StandardCurve 8. Generate AMC Standard Curve Fluorescence->StandardCurve Calculation 9. Calculate Tryptase Activity StandardCurve->Calculation

Caption: Experimental workflow for measuring tryptase activity.

Enzymatic_Reaction Tryptase Tryptase Products Tos-Gly-Pro-Lys + AMC (Fluorescent) Tryptase->Products Substrate This compound (Non-fluorescent) Substrate->Products Cleavage

Caption: Enzymatic cleavage of the fluorogenic substrate by tryptase.

Tryptase_Signaling_Pathway cluster_downstream Downstream Signaling Cascades Tryptase Tryptase PAR2 Protease-Activated Receptor 2 (PAR-2) Tryptase->PAR2 Activation MAPK MAPK Pathway (ERK1/2, p38, JNK) PAR2->MAPK PI3K_AKT PI3K/AKT Pathway PAR2->PI3K_AKT COX2 COX-2 Upregulation PAR2->COX2 CellularResponse Cellular Responses: - Cytokine Release - Proliferation - Collagen Synthesis MAPK->CellularResponse PI3K_AKT->CellularResponse Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins PPARg PPARγ Activation Prostaglandins->PPARg PPARg->CellularResponse

Application Notes and Protocols for 96-Well Plate Assay for Trypsin using Tos-Gly-Pro-Lys-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypsin is a serine protease that plays a crucial role in digestion and various other physiological and pathological processes. Accurate measurement of trypsin activity is essential in numerous research and drug development applications. This document provides a detailed protocol for a sensitive and high-throughput fluorometric assay for trypsin activity using the substrate Nα-Tosyl-Glycyl-L-Prolyl-L-Lysine-7-amido-4-methylcoumarin (Tos-Gly-Pro-Lys-AMC). In this assay, trypsin specifically cleaves the peptide bond C-terminal to the lysine residue, releasing the highly fluorescent 7-amido-4-methylcoumarin (AMC), which can be monitored to quantify enzyme activity.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the fluorogenic substrate this compound by trypsin. The substrate itself is weakly fluorescent. Upon cleavage by trypsin at the lysine residue, the free AMC is liberated. Free AMC exhibits strong fluorescence with an excitation maximum at approximately 365-380 nm and an emission maximum at 440-460 nm. The rate of increase in fluorescence intensity is directly proportional to the trypsin activity in the sample.

Materials and Reagents

ReagentSupplierCatalog Number (Example)
This compoundMedChemExpressHY-P4366
Trypsin (from bovine pancreas)Sigma-AldrichT1426
7-Amino-4-methylcoumarin (AMC)Sigma-AldrichA9891
Tris-HClSigma-AldrichT5941
NaClSigma-AldrichS9888
CaCl₂Sigma-AldrichC1016
DMSOSigma-AldrichD8418
96-well black, flat-bottom platesCorning3603

Experimental Protocols

Reagent Preparation

4.1.1. Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 8.0)

  • Dissolve 6.06 g of Tris base in 800 mL of deionized water.

  • Add 8.77 g of NaCl and 1.47 g of CaCl₂ dihydrate.

  • Adjust the pH to 8.0 with 1 M HCl.

  • Bring the final volume to 1 L with deionized water.

  • Store at 4°C.

4.1.2. Substrate Stock Solution (10 mM this compound)

  • Dissolve 6.12 mg of this compound (MW: 611.71 g/mol ) in 1 mL of DMSO.

  • Vortex until fully dissolved.

  • Store in light-protected aliquots at -20°C.

4.1.3. AMC Standard Stock Solution (1 mM)

  • Dissolve 1.75 mg of AMC (MW: 175.19 g/mol ) in 10 mL of DMSO.

  • Vortex until fully dissolved.

  • Store in light-protected aliquots at -20°C.

4.1.4. Trypsin Stock Solution (1 mg/mL)

  • Dissolve 1 mg of trypsin in 1 mL of cold (4°C) 1 mM HCl.

  • Gently mix to dissolve. Prepare fresh before use and keep on ice.

Assay Procedure

The following protocol is for a total reaction volume of 100 µL per well in a 96-well plate.

4.2.1. AMC Standard Curve

  • Prepare a 10 µM working solution of AMC by diluting the 1 mM stock solution in Assay Buffer.

  • Add the following volumes of the 10 µM AMC working solution and Assay Buffer to the wells of a 96-well plate:

Well10 µM AMC (µL)Assay Buffer (µL)Final AMC (pmol/well)
Standard 101000
Standard 229820
Standard 349640
Standard 469460
Standard 589280
Standard 61090100
Standard 71585150
Standard 82080200
  • Measure the fluorescence at Ex/Em = 380/460 nm.

4.2.2. Enzyme Assay

  • Prepare working solutions of trypsin by diluting the 1 mg/mL stock solution in Assay Buffer. A suggested range for final concentrations in the well is 0.01 - 1 µg/mL.

  • Prepare a working solution of the substrate by diluting the 10 mM stock solution to 200 µM in Assay Buffer. This will result in a final concentration of 100 µM in the assay well.

  • Set up the plate layout as follows:

    • Sample Wells: 50 µL of trypsin working solution + 50 µL of 200 µM substrate working solution.

    • Substrate Blank: 50 µL of Assay Buffer + 50 µL of 200 µM substrate working solution.

    • Enzyme Blank: 50 µL of trypsin working solution + 50 µL of Assay Buffer.

  • Add 50 µL of the appropriate trypsin working solution or Assay Buffer to the wells.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the 200 µM substrate working solution to all wells.

  • Immediately start measuring the fluorescence intensity (Ex/Em = 380/460 nm) in kinetic mode at 37°C for 15-30 minutes, with readings taken every 60 seconds.

Data Presentation and Analysis

Quantitative Data Summary

The following table provides typical concentration ranges for the assay components. Researchers should optimize these concentrations for their specific experimental conditions.

ComponentStock ConcentrationWorking ConcentrationFinal Concentration in Well
This compound10 mM in DMSO200 µM in Assay Buffer100 µM
Trypsin1 mg/mL in 1mM HCl0.02 - 2 µg/mL0.01 - 1 µg/mL
AMC Standard1 mM in DMSO10 µM in Assay Buffer0 - 200 pmol/well
Data Analysis
  • AMC Standard Curve: Subtract the fluorescence of the blank (0 pmol AMC) from all standard readings. Plot the net fluorescence (RFU) against the amount of AMC (pmol/well). Perform a linear regression to obtain the slope (RFU/pmol).

  • Trypsin Activity:

    • For each sample, subtract the fluorescence of the enzyme blank from the sample readings at each time point.

    • Plot the background-subtracted fluorescence (RFU) against time (minutes).

    • Determine the initial reaction velocity (V₀) in RFU/min from the linear portion of the curve.

    • Calculate the trypsin activity using the following formula:

    Trypsin Activity (pmol/min/µg) = (V₀ in RFU/min) / (Slope of AMC standard curve in RFU/pmol) / (µg of Trypsin in the well)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_reagents Add Trypsin and Buffer prep_buffer->add_reagents prep_substrate Prepare Substrate Stock add_substrate Add Substrate to Start prep_substrate->add_substrate prep_amc Prepare AMC Standard std_curve Generate AMC Standard Curve prep_amc->std_curve prep_trypsin Prepare Trypsin Stock prep_trypsin->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->add_substrate read_plate Kinetic Fluorescence Reading add_substrate->read_plate calc_velocity Calculate Initial Velocity (V₀) read_plate->calc_velocity calc_activity Calculate Trypsin Activity std_curve->calc_activity calc_velocity->calc_activity

Caption: Experimental workflow for the 96-well plate trypsin assay.

Enzymatic Reaction and Signaling Pathway

enzymatic_reaction cluster_reaction Trypsin-Catalyzed Cleavage cluster_detection Fluorescence Detection substrate This compound (Weakly Fluorescent) products Tos-Gly-Pro-Lys + AMC (Highly Fluorescent) substrate->products Cleavage at Lys-AMC bond trypsin Trypsin trypsin->substrate Enzyme excitation Excitation (~380 nm) detector Fluorometer emission Emission (~460 nm) excitation->emission Fluorescence emission->detector

Caption: Enzymatic cleavage of this compound by trypsin and fluorescence detection.

Kinetic Analysis of Protease Activity with the Fluorogenic Substrate Tos-Gly-Pro-Lys-AMC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic analysis of protease activity is fundamental to understanding enzyme function, inhibitor efficacy, and the role of proteases in biological pathways. The fluorogenic substrate, Tosyl-Glycyl-Prolyl-Lysyl-7-amino-4-methylcoumarin (Tos-Gly-Pro-Lys-AMC), is a valuable tool for the sensitive and continuous measurement of the activity of certain proteases, particularly those with trypsin-like specificity that cleave after lysine residues. Upon enzymatic cleavage of the amide bond between the lysine residue and the AMC group, the highly fluorescent 7-amino-4-methylcoumarin is released. The increase in fluorescence intensity over time is directly proportional to the protease activity, allowing for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).

These application notes provide a comprehensive guide to utilizing this compound for protease kinetic analysis, including detailed experimental protocols, data interpretation, and examples of relevant signaling pathways.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate this compound by a target protease. The cleavage of the substrate releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of AMC release is monitored over time using a fluorometer. The initial velocity of the reaction is determined from the linear phase of the fluorescence increase. By measuring the initial velocities at various substrate concentrations, the kinetic parameters Km and Vmax can be determined using Michaelis-Menten kinetics. From Vmax and the enzyme concentration, the turnover number (kcat) can be calculated.

Data Presentation

The following table summarizes representative kinetic constants for various proteases with this compound or similar substrates. It is important to note that kinetic parameters can be influenced by assay conditions such as pH, temperature, and buffer composition.

ProteaseSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Human α-ThrombinTos-Gly-Pro-Arg-pNA4.18 ± 0.22127 ± 83.04 x 10⁷[1]
Bovine α-ThrombinTos-Gly-Pro-Arg-pNA3.61 ± 0.15100 ± 12.77 x 10⁷[1]
ThrombinAc-Leu-Gly-Pro-Lys-AMC160 ± 252.3 ± 0.21.44 x 10⁴[2]
PlasminFibrinogen6.57.11.09 x 10⁶

Note: Data for thrombin with Tos-Gly-Pro-Arg-pNA is included due to the structural similarity of the substrate and its relevance to proteases with trypsin-like specificity. Data for plasmin with its natural substrate fibrinogen is provided for context.

Experimental Protocols

Materials and Reagents
  • Protease: Purified enzyme of interest (e.g., Tryptase, Urokinase, Plasmin, Thrombin).

  • Substrate: this compound (stock solution in DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20. The optimal buffer will depend on the specific protease.

  • 96-well black microplates: Low-fluorescence background plates are recommended.

  • Fluorometer: Capable of excitation at ~360-380 nm and emission at ~440-460 nm.[2]

  • Standard: 7-amino-4-methylcoumarin (AMC) for generating a standard curve.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffer, Substrate, Enzyme) plate_setup Set up 96-well Plate reagent_prep->plate_setup Dispense add_enzyme Initiate Reaction (Add Enzyme) plate_setup->add_enzyme incubation Incubate at RT or 37°C add_enzyme->incubation read_fluorescence Read Fluorescence (Kinetic Mode) incubation->read_fluorescence calc_velocity Calculate Initial Velocity (RFU/min to pmol/min) read_fluorescence->calc_velocity std_curve Generate AMC Standard Curve std_curve->calc_velocity mm_plot Plot Velocity vs. [Substrate] calc_velocity->mm_plot fit_data Fit to Michaelis-Menten Equation mm_plot->fit_data calc_params Determine Km and Vmax fit_data->calc_params

Experimental workflow for kinetic analysis of protease activity.

Detailed Protocol for Kinetic Assay
  • Prepare AMC Standard Curve:

    • Prepare a stock solution of AMC in DMSO.

    • Perform serial dilutions of the AMC stock solution in assay buffer to generate a range of known concentrations (e.g., 0 to 50 µM).

    • Add 100 µL of each AMC dilution to wells of the 96-well plate in triplicate.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Plot fluorescence intensity versus AMC concentration and determine the linear regression equation. This will be used to convert relative fluorescence units (RFU) to moles of product formed.

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the protease in assay buffer. The final enzyme concentration in the assay should be in the low nanomolar range and should be determined empirically to ensure a linear reaction rate for the duration of the assay.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the substrate stock solution in assay buffer to create a range of concentrations that bracket the expected Km value (e.g., 0.1 * Km to 10 * Km).

  • Assay Procedure:

    • To the wells of a 96-well black microplate, add 50 µL of each substrate concentration in triplicate.

    • Include control wells containing assay buffer only (no substrate) and substrate only (no enzyme).

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

    • Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well, bringing the total volume to 100 µL.

    • Immediately place the plate in the fluorometer and begin kinetic measurements. Record fluorescence intensity every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • For each substrate concentration, plot fluorescence intensity (RFU) versus time.

    • Determine the initial velocity (v₀) from the slope of the linear portion of the curve (RFU/min).

    • Convert the initial velocities from RFU/min to moles/min using the slope from the AMC standard curve.

    • Plot the initial velocity (moles/min) versus the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine Vmax and Km.

      • v₀ = (Vmax * [S]) / (Km + [S])

    • Calculate kcat using the following equation:

      • kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.

    • Calculate the catalytic efficiency (kcat/Km).

Signaling Pathways

The substrate this compound is particularly useful for studying proteases involved in various signaling pathways, such as tryptase in allergic inflammation and urokinase-type plasminogen activator (uPA) in tissue remodeling and cancer metastasis.

Tryptase Signaling in Mast Cell Activation

Mast cell tryptase is a serine protease released upon mast cell degranulation during allergic and inflammatory responses. Tryptase can activate Protease-Activated Receptor-2 (PAR-2) on various cell types, leading to pro-inflammatory responses.

tryptase_pathway cluster_extracellular Extracellular cluster_intracellular Target Cell Allergen Allergen IgE IgE Allergen->IgE Binds Fc_epsilon_RI FcεRI IgE->Fc_epsilon_RI Binds Mast_Cell Mast Cell Fc_epsilon_RI->Mast_Cell Activates Tryptase Tryptase Mast_Cell->Tryptase Releases PAR2 PAR-2 Tryptase->PAR2 Activates G_protein G Protein PAR2->G_protein Activates PLC PLC G_protein->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activate NF_kB NF-κB Ca_PKC->NF_kB Activates Inflammation Pro-inflammatory Cytokine Release NF_kB->Inflammation Induces

Tryptase signaling pathway in mast cell-mediated inflammation.

Urokinase-type Plasminogen Activator (uPA) Signaling

uPA is a serine protease that converts plasminogen to plasmin, a broad-spectrum protease involved in fibrinolysis and extracellular matrix degradation. uPA and its receptor (uPAR) play crucial roles in cell migration, invasion, and angiogenesis, particularly in cancer.

uPA_pathway cluster_extracellular Extracellular cluster_cell_surface Cell Surface cluster_intracellular Intracellular uPA uPA Plasminogen Plasminogen uPA->Plasminogen Cleaves uPAR uPAR uPA->uPAR Binds Plasmin Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades uPAR->Plasminogen Integrins Integrins uPAR->Integrins Interacts with FAK_Src FAK / Src Integrins->FAK_Src Activates Ras_MAPK Ras-MAPK Pathway FAK_Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway FAK_Src->PI3K_Akt Cell_Responses Cell Migration, Invasion, Proliferation Ras_MAPK->Cell_Responses PI3K_Akt->Cell_Responses

uPA/uPAR signaling pathway in cell migration and invasion.

Conclusion

The fluorogenic substrate this compound provides a sensitive and reliable method for the kinetic characterization of proteases with trypsin-like specificity. The detailed protocols and application notes presented here offer a framework for researchers to design and execute robust kinetic assays. Understanding the kinetic behavior of these proteases is crucial for elucidating their roles in physiological and pathological processes and for the development of novel therapeutic interventions.

References

Application Note: High-Throughput Screening for Protease Inhibitors Using the Fluorogenic Substrate Tos-Gly-Pro-Lys-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them significant targets for therapeutic intervention. The development of potent and selective protease inhibitors is a key focus in drug discovery for diseases ranging from inflammation and cardiovascular disorders to cancer and infectious diseases. High-throughput screening (HTS) is an essential methodology for identifying novel protease inhibitors from large compound libraries. This application note provides a detailed protocol for a robust and sensitive HTS assay for the identification of inhibitors of trypsin-like serine proteases using the fluorogenic substrate Tos-Gly-Pro-Lys-AMC.

The assay is based on the enzymatic cleavage of the peptide sequence Gly-Pro-Lys from the 7-amino-4-methylcoumarin (AMC) fluorophore. In its intact form, the substrate is non-fluorescent. Upon cleavage by a protease with trypsin-like specificity (cleavage at the C-terminus of lysine or arginine residues), the free AMC is released, resulting in a quantifiable fluorescent signal. The intensity of the fluorescence is directly proportional to the protease activity. Potential inhibitors will decrease the rate of substrate cleavage, leading to a reduction in the fluorescent signal.

Assay Principle

The core of this screening assay lies in the enzymatic reaction between a target protease and the fluorogenic substrate this compound. The tosyl (Tos) group serves as a protecting group for the N-terminus of the peptide. The protease recognizes and cleaves the amide bond between the lysine (Lys) residue and AMC. This cleavage event liberates the highly fluorescent AMC molecule, which can be detected using a fluorescence plate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively. The rate of AMC release is a direct measure of the enzyme's catalytic activity. In the presence of an inhibitor, this rate is diminished.

Assay_Principle sub This compound (Non-fluorescent) prod Tos-Gly-Pro-Lys + AMC (Fluorescent) sub->prod Cleavage enzyme Trypsin-like Protease enzyme->sub inhibitor Inhibitor inhibitor->enzyme Inhibition

Caption: Principle of the fluorogenic protease assay.

Materials and Reagents

  • Enzyme: Purified trypsin or other trypsin-like protease of interest.

  • Substrate: this compound (Tocris, Cat. No. 3199 or equivalent).

  • Inhibitors: Known protease inhibitors for use as positive controls (e.g., Aprotinin, Benzamidine).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂.

  • Solvent: DMSO for dissolving substrate and test compounds.

  • Microplates: Black, flat-bottom 96- or 384-well microplates suitable for fluorescence measurements.

  • Instrumentation: Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm.

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare a stock solution of 1 M Tris-HCl, pH 8.0, 5 M NaCl, and 1 M CaCl₂. On the day of the experiment, dilute the stock solutions in ultrapure water to the final concentrations.

  • Enzyme Stock Solution: Reconstitute lyophilized trypsin in cold, sterile water or a suitable buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Enzyme Working Solution: On the day of the experiment, thaw an aliquot of the enzyme stock solution on ice and dilute it in assay buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.

  • Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration. The optimal concentration is typically at or near the Michaelis-Menten constant (Km) for the enzyme-substrate pair.

  • Inhibitor and Compound Plates: Prepare stock solutions of test compounds and control inhibitors in DMSO. Serially dilute these stock solutions to create a concentration-response plate (e.g., 11-point, 3-fold serial dilution).

Protease Inhibitor Screening Protocol

The following protocol is designed for a 96-well microplate format. Volumes can be adjusted for 384-well plates.

  • Compound Addition: Add 1 µL of test compound or control inhibitor in DMSO to the appropriate wells of the black microplate. For negative control (100% activity) and positive control (0% activity) wells, add 1 µL of DMSO.

  • Enzyme Addition: Add 50 µL of the enzyme working solution to all wells except the blank wells. To the blank wells, add 50 µL of assay buffer.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for the interaction between the enzyme and potential inhibitors.

  • Reaction Initiation: Add 50 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The final reaction volume will be 101 µL.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically every minute for 30-60 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C and then measure the fluorescence.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Compounds) add_compounds 1. Add Compounds/Controls to Microplate (1 µL) prep_reagents->add_compounds add_enzyme 2. Add Enzyme Solution (50 µL) add_compounds->add_enzyme incubate 3. Incubate (15 min, RT) add_enzyme->incubate add_substrate 4. Add Substrate Solution (50 µL) incubate->add_substrate measure 5. Measure Fluorescence (Kinetic or Endpoint) add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curves Generate Dose-Response Curves calc_inhibition->plot_curves calc_ic50 Determine IC50 Values plot_curves->calc_ic50

Caption: Experimental workflow for protease inhibitor screening.

Data Analysis

Calculation of Percent Inhibition

The percent inhibition for each compound concentration is calculated using the following formula:

% Inhibition = [1 - (RFU_sample - RFU_blank) / (RFU_neg_ctrl - RFU_blank)] * 100

Where:

  • RFU_sample: Relative Fluorescence Units of the well with the test compound.

  • RFU_blank: Average RFU of the blank wells (no enzyme).

  • RFU_neg_ctrl: Average RFU of the negative control wells (DMSO only, 100% activity).

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. It is calculated using the signals from the positive and negative controls.

Z' = 1 - [ (3 * SD_pos_ctrl) + (3 * SD_neg_ctrl) ] / | Mean_neg_ctrl - Mean_pos_ctrl |

Where:

  • SD_pos_ctrl: Standard deviation of the positive control (e.g., a known inhibitor at a concentration that gives maximal inhibition).

  • SD_neg_ctrl: Standard deviation of the negative control (DMSO).

  • Mean_pos_ctrl: Mean signal of the positive control.

  • Mean_neg_ctrl: Mean signal of the negative control.

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Not suitable for HTS

Quantitative Data Summary

The following tables provide representative quantitative data for trypsin-like serine proteases.

Table 1: Kinetic Parameters for Trypsin with this compound

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
TrypsinThis compound10-100~10-50~10⁵ - 10⁶

Note: The kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition). The values presented are typical ranges reported in the literature.

Table 2: Inhibitory Potency (Ki) of Known Inhibitors against Trypsin-like Proteases

InhibitorTarget ProteaseKi (µM)
BenzamidineTryptase20
BenzamidineTrypsin21
AprotininTrypsin0.00006

Data from MedChemExpress.[1][2]

Tryptase Signaling Pathway

Tryptase, a serine protease released from mast cells, plays a significant role in inflammation and allergic responses. One of its key mechanisms of action is the activation of Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor.

Tryptase_Signaling Tryptase Tryptase PAR2 PAR-2 Tryptase->PAR2 Cleavage & Activation G_protein G Protein Activation PAR2->G_protein PLC PLC G_protein->PLC MAPK MAPK Pathway (ERK1/2) G_protein->MAPK IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Inflammation Pro-inflammatory Mediator Release Ca_release->Inflammation NFkB NF-κB Activation MAPK->NFkB NFkB->Inflammation

Caption: Tryptase-mediated activation of PAR-2 signaling.

Troubleshooting

IssuePossible CauseSolution
High background fluorescenceSubstrate degradation or contaminationPrepare fresh substrate solution. Use high-purity DMSO and assay buffer.
Low signal-to-background ratioLow enzyme activity or suboptimal conditionsOptimize enzyme and substrate concentrations. Check and optimize assay buffer pH and temperature.
High well-to-well variabilityPipetting errors or improper mixingUse calibrated pipettes. Ensure proper mixing after each reagent addition.
Z'-factor < 0.5Assay conditions not optimizedRe-evaluate enzyme and substrate concentrations, incubation times, and buffer components.
Inconsistent IC₅₀ valuesCompound solubility or stability issuesCheck compound solubility in the assay buffer. Prepare fresh compound dilutions for each experiment.

Conclusion

The fluorogenic assay using this compound provides a sensitive, reliable, and HTS-compatible method for the identification and characterization of inhibitors of trypsin-like serine proteases. The detailed protocols and data analysis guidelines presented in this application note will enable researchers to effectively screen for novel therapeutic candidates targeting this important class of enzymes. Proper assay optimization and adherence to quality control measures, such as the calculation of the Z'-factor, are crucial for the success of any screening campaign.

References

Preparation of Tos-Gly-Pro-Lys-AMC Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the dissolution and preparation of a stock solution of the fluorogenic peptide substrate, Tos-Gly-Pro-Lys-AMC (Tosyl-glycyl-L-prolyl-L-lysine-7-amino-4-methylcoumarin). This substrate is widely utilized in the assessment of various serine proteases, including tryptase, trypsin, and other related enzymes such as gingipain K and cathepsin L. Adherence to this protocol will ensure the accurate and reproducible preparation of this reagent for use in enzymatic assays.

Introduction

This compound is a sensitive fluorogenic substrate for a variety of serine proteases. Upon enzymatic cleavage of the amide bond between the lysine residue and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released. The resulting fluorescence can be monitored to quantify enzyme activity. Accurate preparation of the substrate stock solution is a critical first step for reliable and reproducible results in enzyme kinetic studies and high-throughput screening assays. This protocol details the recommended procedure for dissolving and storing this compound.

Materials and Reagents

  • This compound (M.W. 611.71 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous, ACS grade or higher

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Sonicator

Quantitative Data Summary

For ease of use and comparison, the key quantitative parameters for the preparation of the this compound stock solution are summarized in the table below.

ParameterRecommended ValueNotes
Compound This compound
Molecular Weight 611.71 g/mol Use the exact molecular weight from the manufacturer's certificate of analysis if available.
Solvent Dimethyl sulfoxide (DMSO)Anhydrous, high-purity DMSO is recommended to prevent hydrolysis of the substrate.
Stock Solution Conc. 10 mMThis concentration provides a convenient starting point for dilution to typical working concentrations.
Storage Temperature -20°CAliquot the stock solution to avoid repeated freeze-thaw cycles.
Storage Stability Up to 6 months at -20°C when stored correctlyProtect from light and moisture. Discard if any precipitation is observed.
Excitation Wavelength ~380 nmOptimal excitation wavelength for the cleaved AMC fluorophore.
Emission Wavelength ~460 nmOptimal emission wavelength for the cleaved AMC fluorophore.
Typical Working Conc. 10 - 100 µMThe final concentration should be optimized for the specific enzyme and assay conditions. The concentration of DMSO in the final assay should be kept low (<1%).

Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound.

4.1. Reagent Preparation

  • Allow the vial of lyophilized this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculate the volume of DMSO required to achieve a 10 mM stock solution. For example, to prepare a stock solution from 1 mg of the peptide:

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    • Volume (µL) = (0.001 g / (611.71 g/mol x 0.01 mol/L)) x 1,000,000 µL/L ≈ 163.5 µL

4.2. Dissolution Procedure

  • Carefully weigh the desired amount of this compound or use a pre-weighed vial.

  • Add the calculated volume of anhydrous DMSO to the vial containing the peptide.

  • Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

4.3. Storage and Handling

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

  • When required for an experiment, thaw a single aliquot at room temperature and dilute it to the final working concentration in the appropriate assay buffer immediately before use.

Diagrams

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start: Lyophilized This compound equilibrate Equilibrate Peptide and DMSO to Room Temperature start->equilibrate calculate Calculate Required Volume of DMSO for 10 mM equilibrate->calculate add_dmso Add Anhydrous DMSO to Peptide calculate->add_dmso vortex Vortex to Dissolve (Optional: Sonicate/Warm) add_dmso->vortex inspect Visually Inspect for Complete Dissolution vortex->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot Clear Solution store Store at -20°C, Protected from Light aliquot->store end End: 10 mM Stock Solution Ready for Use store->end G cluster_reaction Enzymatic Reaction cluster_products Reaction Products cluster_detection Fluorescence Detection substrate This compound (Non-fluorescent) enzyme Protease (e.g., Tryptase) substrate->enzyme peptide_fragment Tos-Gly-Pro-Lys enzyme->peptide_fragment Cleavage amc AMC (Highly Fluorescent) enzyme->amc Cleavage excitation Excitation at ~380 nm amc->excitation emission Emission at ~460 nm excitation->emission signal Fluorescent Signal ∝ Enzyme Activity emission->signal

Application Notes and Protocols for Calculating Enzyme Kinetics with Tos-Gly-Pro-Lys-AMC Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for determining the kinetic parameters of trypsin-like serine proteases using the fluorogenic substrate Tos-Gly-Pro-Lys-AMC (Tosyl-Glycyl-L-prolyl-L-lysinamido-4-methylcoumarin). Cleavage of the amide bond between lysine and 7-amino-4-methylcoumarin (AMC) by the enzyme releases the highly fluorescent AMC molecule.[1] The rate of this reaction can be monitored by measuring the increase in fluorescence, allowing for the calculation of key enzyme kinetic constants such as the Michaelis constant (Km) and the maximum velocity (Vmax).

This application note includes a comprehensive protocol for the enzymatic assay, instructions for creating a standard curve to quantify the released AMC, and a step-by-step guide to data analysis.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the non-fluorescent substrate this compound by a trypsin-like serine protease. This releases the fluorescent product, 7-amino-4-methylcoumarin (AMC). The reaction can be summarized as follows:

This compound (non-fluorescent) + H₂O --(Enzyme)--> Tos-Gly-Pro-Lys + AMC (fluorescent)

The initial velocity of the reaction is determined by measuring the rate of increase in fluorescence over time. By measuring these initial velocities at various substrate concentrations, the kinetic parameters of the enzyme can be determined using Michaelis-Menten kinetics.

Enzymatic_Reaction Substrate This compound (Non-fluorescent) Enzyme Trypsin-like Serine Protease Substrate->Enzyme + H₂O Products Tos-Gly-Pro-Lys + AMC (Fluorescent) Enzyme->Products

Figure 1. Enzymatic cleavage of this compound.

Materials and Reagents

Reagent/MaterialRecommended Specifications
This compoundPurity ≥95%
Trypsin-like serine proteasePurified, concentration known
7-Amino-4-methylcoumarin (AMC)Purity ≥98% (for standard curve)
Tris-HClMolecular biology grade
NaClMolecular biology grade
CaCl₂Molecular biology grade
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%
96-well black, flat-bottom platesFor fluorescence measurements
Fluorescence microplate readerWith excitation at ~350-380 nm and emission at ~440-460 nm

Experimental Protocols

I. Preparation of Reagents

Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 8.0)

  • Dissolve the appropriate amounts of Tris base, NaCl, and CaCl₂ in deionized water.

  • Adjust the pH to 8.0 with HCl.

  • Bring the final volume to the desired amount with deionized water.

  • Store at 4°C.

Substrate Stock Solution (10 mM this compound in DMSO)

  • Dissolve the appropriate amount of this compound in anhydrous DMSO to make a 10 mM stock solution.

  • Aliquot and store at -20°C, protected from light.

Enzyme Stock Solution

  • Prepare a stock solution of the trypsin-like serine protease in a suitable buffer (e.g., 1 mM HCl) at a concentration of 1 mg/mL.

  • The optimal working concentration will need to be determined experimentally but a starting point of 0.05 µg/mL in the final reaction can be used.[2]

  • Store aliquots at -80°C.

AMC Standard Stock Solution (1 mM AMC in DMSO)

  • Dissolve 7-amino-4-methylcoumarin in anhydrous DMSO to a final concentration of 1 mM.

  • Aliquot and store at -20°C, protected from light.

II. AMC Standard Curve

To convert the relative fluorescence units (RFU) to the concentration of the product (AMC), a standard curve must be generated on the same day as the enzyme kinetic assay.

  • Prepare a series of dilutions of the 1 mM AMC stock solution in Assay Buffer to obtain concentrations ranging from 0 to 50 µM.

  • Add 100 µL of each AMC dilution to the wells of a 96-well black plate.

  • Measure the fluorescence at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.

  • Plot the fluorescence intensity (RFU) versus the AMC concentration (µM).

  • Perform a linear regression to obtain the slope of the standard curve (RFU/µM). This slope will be used to convert the rate of fluorescence increase (RFU/min) to the rate of product formation (µM/min).

Table 1: Example AMC Standard Curve Data

AMC Concentration (µM)Average Fluorescence (RFU)
050
5550
101050
202050
303050
404050
505050
III. Enzyme Kinetics Assay

The following protocol is a general guideline and should be optimized for your specific enzyme and experimental conditions. It is recommended to perform the assay in triplicate.

  • Prepare Substrate Dilutions:

    • Prepare a series of dilutions of the this compound stock solution in Assay Buffer. A typical concentration range to test would be from 0 to 300 µM.[2] It is important to choose a range of substrate concentrations that bracket the expected Km value.

  • Set up the Reaction Plate:

    • In a 96-well black plate, add 50 µL of each substrate dilution to the appropriate wells.

    • Include a "no enzyme" control for each substrate concentration to measure background fluorescence.

  • Initiate the Reaction:

    • Prepare a working solution of the enzyme in Assay Buffer at a concentration that is twice the desired final concentration.

    • Start the reaction by adding 50 µL of the enzyme working solution to each well. The final reaction volume will be 100 µL.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity kinetically over a period of 10-30 minutes, with readings taken every 30-60 seconds.

Experimental_Workflow A Prepare Reagents (Buffer, Substrate, Enzyme, AMC Standard) B Generate AMC Standard Curve (Serial dilutions of AMC) A->B D Perform Enzyme Kinetic Assay (Varying substrate concentrations) A->D C Measure AMC Fluorescence (Ex: 350-380 nm, Em: 440-460 nm) B->C G Convert V₀ to µM/min (Using AMC standard curve slope) C->G E Measure Fluorescence Kinetically (Monitor RFU increase over time) D->E F Calculate Initial Velocities (V₀) E->F F->G H Plot V₀ vs. [Substrate] G->H I Determine Km and Vmax (Michaelis-Menten or Lineweaver-Burk plot) H->I

Figure 2. Workflow for determining enzyme kinetic parameters.

Data Analysis

  • Calculate Initial Velocities (V₀):

    • For each substrate concentration, plot the fluorescence (RFU) versus time (minutes).

    • Determine the initial linear portion of the curve and calculate the slope. This slope represents the initial velocity (V₀) in RFU/min.

  • Convert V₀ to Molar Units:

    • Use the slope from the AMC standard curve to convert the initial velocities from RFU/min to µM/min.

      • V₀ (µM/min) = V₀ (RFU/min) / Slope of AMC standard curve (RFU/µM)

  • Determine Km and Vmax:

    • Plot the initial velocities (V₀ in µM/min) against the corresponding substrate concentrations ([S] in µM).

    • This data can be analyzed using non-linear regression to fit the Michaelis-Menten equation:

      • V₀ = (Vmax * [S]) / (Km + [S])

    • Alternatively, the data can be linearized using a Lineweaver-Burk plot (a double reciprocal plot). Plot 1/V₀ versus 1/[S].

      • The y-intercept of the line is 1/Vmax.

      • The x-intercept is -1/Km.

      • The slope is Km/Vmax.

Table 2: Example Enzyme Kinetics Data

[Substrate] (µM)V₀ (RFU/min)V₀ (µM/min)1/[S] (µM⁻¹)1/V₀ (min/µM)
10500.050.10020.00
20830.0830.05012.05
501430.1430.0206.99
1002000.2000.0105.00
2002500.2500.0054.00
3002730.2730.0033.66

Conclusion

The use of the fluorogenic substrate this compound provides a sensitive and continuous method for assaying the activity of trypsin-like serine proteases. By following the detailed protocols for the enzymatic assay and AMC standard curve generation, and applying the appropriate data analysis methods, researchers can accurately determine the kinetic parameters Km and Vmax. This information is crucial for understanding enzyme function, characterizing inhibitors, and advancing drug development efforts.

References

Troubleshooting & Optimization

How to improve signal-to-noise ratio in AMC-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their 7-amino-4-methylcoumarin (AMC)-based assays.

Troubleshooting Guide

Issue: High Background Fluorescence

High background fluorescence can mask the specific signal from your reaction, leading to a poor signal-to-noise ratio. Here are some common causes and solutions:

Question: What are the primary sources of high background in my AMC assay?

Answer: High background fluorescence can originate from several sources:

  • Autofluorescence: Endogenous components in your sample, such as collagen or riboflavin, can fluoresce at similar wavelengths to AMC.[1]

  • Substrate Instability: The AMC-conjugated substrate may undergo spontaneous hydrolysis, releasing free AMC and generating a background signal.

  • Non-specific Binding: If your assay involves antibodies or other binding proteins, non-specific interactions can contribute to the background.[1]

  • Contaminated Reagents: Impurities in your enzyme preparation, substrate, or buffer components can be fluorescent.

  • Well Plate Material: Certain types of microplates can exhibit autofluorescence.

Question: How can I reduce background fluorescence?

Answer: To reduce background fluorescence, consider the following troubleshooting steps:

StrategyRecommendation
Blank Subtraction Always include a "no-enzyme" control (blank) containing all reaction components except the enzyme. Subtract the average fluorescence of the blank wells from all other measurements.[2]
Reagent Quality Use high-purity, fresh reagents. Protect the AMC substrate and standard from light to prevent degradation.[3]
Buffer Optimization Test different buffer compositions. Sometimes, additives like detergents (e.g., 0.01% Tween-20) can reduce non-specific binding.[4]
Washing Steps If your assay involves washing steps (e.g., an ELISA-like format), ensure they are thorough to remove unbound fluorescent molecules.[5]
Instrument Settings Optimize the gain settings on your fluorometer. While high gain can amplify your signal, it can also amplify the background.
Autofluorescence Quenchers For cell-based assays with high autofluorescence, consider using commercially available quenching agents.
Issue: Low Signal

A weak or absent signal can make it difficult to distinguish from the background noise.

Question: My fluorescence signal is very low. What could be the problem?

Answer: A low signal in your AMC assay could be due to several factors:

  • Suboptimal Enzyme/Substrate Concentration: The concentration of your enzyme or substrate may not be optimal for the reaction.

  • Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.

  • Incorrect Assay Conditions: The pH, temperature, or incubation time may not be suitable for your enzyme.

  • Inhibitors: Your sample may contain inhibitors that are interfering with the enzyme's activity.

  • Incorrect Wavelengths: Ensure your fluorometer is set to the correct excitation and emission wavelengths for AMC (typically around 340-380 nm for excitation and 440-460 nm for emission).[6]

Question: How can I increase my fluorescence signal?

Answer: To boost your signal, try these optimization steps:

StrategyRecommendation
Enzyme and Substrate Titration Systematically vary the concentrations of both the enzyme and the substrate to find the optimal combination.
Check Enzyme Activity Use a positive control with a known active enzyme to confirm that your assay setup is working correctly.[7]
Optimize Reaction Conditions Adjust the pH, temperature, and incubation time of your assay. Refer to the literature for the optimal conditions for your specific enzyme.
Include a Standard Curve Prepare a standard curve with known concentrations of free AMC to quantify the amount of product generated in your reaction.[3][8]

Experimental Protocols

Protocol 1: Optimizing Enzyme and Substrate Concentration

This protocol describes a method to determine the optimal concentrations of enzyme and substrate for your AMC-based assay.

Materials:

  • Enzyme stock solution

  • AMC-substrate stock solution

  • Assay buffer

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Enzyme Titration:

    • Prepare a serial dilution of your enzyme in assay buffer.

    • In a 96-well plate, add a fixed, saturating concentration of the AMC-substrate to each well.

    • Add the different concentrations of the enzyme to the wells.

    • Incubate the plate at the desired temperature for a set amount of time.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Plot the fluorescence signal against the enzyme concentration to determine the linear range. Choose an enzyme concentration within this range for subsequent experiments.[9]

  • Substrate Titration:

    • Prepare a serial dilution of your AMC-substrate in assay buffer.

    • In a 96-well plate, add the optimized concentration of your enzyme (determined in the previous step) to each well.

    • Add the different concentrations of the substrate to the wells.

    • Incubate the plate and measure the fluorescence as before.

    • Plot the initial reaction velocity against the substrate concentration. This will allow you to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), helping you choose a suitable substrate concentration for your assay.[9]

Protocol 2: AMC Standard Curve

This protocol allows for the quantification of the enzymatic activity by relating the fluorescence signal to the concentration of the product (free AMC).

Materials:

  • 7-amino-4-methylcoumarin (AMC) standard stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a series of dilutions of the AMC standard in assay buffer, ranging from a high concentration down to zero (blank). A suggested range is 0-100 µM.

  • Add a fixed volume of each dilution to the wells of a 96-well plate.

  • Include a blank control containing only the assay buffer.

  • Measure the fluorescence of each well at the same settings used for your experimental assay.

  • Subtract the fluorescence of the blank from all measurements.

  • Plot the fluorescence intensity against the AMC concentration.

  • Use the linear regression of this standard curve to convert the fluorescence readings from your enzymatic assay into the concentration of AMC produced.[3][8]

Frequently Asked Questions (FAQs)

Q1: What are the appropriate controls to include in my AMC-based assay?

A1: It is crucial to include several controls to ensure the validity of your results:

  • Positive Control: A sample known to produce a positive result, confirming that the assay is working. This could be a known active enzyme.[7][10]

  • Negative Control: A sample that should not produce a signal, which helps to determine the background and specificity. This could be a heat-inactivated enzyme or a sample without the enzyme.[7][10]

  • Blank Control: Contains all reagents except the enzyme, used to measure and subtract the background fluorescence from the substrate and buffer.[2]

  • Vehicle Control: If you are testing compounds dissolved in a solvent (like DMSO), this control contains the solvent at the same concentration as in the test wells to account for any effects of the solvent on the assay.

Q2: How do I calculate the signal-to-noise ratio (S/N)?

A2: The signal-to-noise ratio is a measure of the quality of your assay. A common way to calculate it is:

S/N = (Mean of the signal) / (Standard deviation of the background)

A higher S/N ratio indicates a more robust and reliable assay.

Q3: My test compounds are fluorescent. How can I account for this interference?

A3: Compound autofluorescence is a common issue. To address this, you should measure the fluorescence of your test compounds in the assay buffer without the enzyme and substrate. This value can then be subtracted from the signal obtained in the full reaction.

Visualizing AMC-Based Assays

Below are diagrams illustrating the signaling pathway of a typical AMC-based assay and a troubleshooting workflow to improve the signal-to-noise ratio.

AMC_Signaling_Pathway cluster_reaction Enzymatic Reaction cluster_signal Signal Generation Enzyme Enzyme Product_Complex Enzyme-Substrate Complex Enzyme->Product_Complex AMC_Substrate Non-Fluorescent Substrate-AMC AMC_Substrate->Product_Complex Binding Cleaved_Substrate Cleaved Substrate Product_Complex->Cleaved_Substrate Free_AMC Fluorescent Free AMC Product_Complex->Free_AMC Cleavage Fluorescence_Signal Detected Signal Free_AMC->Fluorescence_Signal Excitation/Emission

Caption: Signaling pathway of an AMC-based assay.

Troubleshooting_Workflow start Low Signal-to-Noise Ratio check_background High Background? start->check_background check_signal Low Signal? check_background->check_signal No high_bg_solutions Troubleshoot High Background check_background->high_bg_solutions Yes low_signal_solutions Troubleshoot Low Signal check_signal->low_signal_solutions Yes end Improved S/N Ratio check_signal->end No blank_subtraction Subtract Blank high_bg_solutions->blank_subtraction reagent_quality Check Reagent Quality blank_subtraction->reagent_quality optimize_washing Optimize Washing/Blocking reagent_quality->optimize_washing optimize_washing->check_signal optimize_reagents Optimize Enzyme/Substrate Conc. low_signal_solutions->optimize_reagents check_activity Confirm Enzyme Activity optimize_reagents->check_activity optimize_conditions Optimize Reaction Conditions check_activity->optimize_conditions optimize_conditions->end

Caption: Workflow for troubleshooting low signal-to-noise ratio.

References

Storage and stability of Tos-Gly-Pro-Lys-AMC solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and stability of Tos-Gly-Pro-Lys-AMC solutions.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder?

A: For long-term storage, the lyophilized powder should be stored at -20°C.[1] Some suppliers also suggest storage at 2-8°C for several months.[2] For short-term storage of a few days to weeks, the lyophilized peptide is stable at room temperature.[3] It is recommended to protect the product from intense light.[3]

Q2: What is the best solvent to dissolve this compound?

Q3: How should I store the prepared this compound stock solution?

A: Peptide solutions are significantly less stable than the lyophilized powder.[3] For a similar fluorogenic peptide substrate, Z-Gly-Pro-Arg-AMC, it is recommended to store stock solutions in DMF or ethanol at -20°C for up to 6 months.[3] Based on general peptide stability guidelines, aliquoting the stock solution to avoid repeated freeze-thaw cycles is highly recommended.[3] For general guidance, peptide solutions may be stable for 1-2 weeks at 4°C and for up to one year at -80°C.[3]

Q4: Can I store the working solution at 4°C?

A: Storing diluted working solutions at 4°C is generally not recommended for extended periods. For optimal results, it is best to prepare the working solution fresh for each experiment from a frozen stock. If temporary storage is necessary, it should be for no longer than 1-2 weeks.[3]

Q5: Is the AMC fluorophore light-sensitive?

A: Yes, fluorogenic substrates are generally light-sensitive. It is important to store both the stock and working solutions protected from light.

Troubleshooting Guide

Problem Possible Cause Solution
High background fluorescence Spontaneous hydrolysis of the substrate.Prepare fresh working solutions for each experiment. Ensure the pH of the assay buffer is within the optimal range for the enzyme and substrate stability (typically pH 5-7 for peptides).[3]
Contamination of reagents or labware with proteases.Use sterile, disposable labware. Prepare all buffers with high-purity water.
Impure substrate.Purchase high-quality substrate from a reputable supplier.
Low or no signal Inactive enzyme.Ensure the enzyme is stored correctly and has not expired. Use a positive control to verify enzyme activity.
Incorrect buffer composition or pH.Verify that the assay buffer composition and pH are optimal for the specific enzyme being assayed.
Substrate degradation.Prepare fresh substrate solutions. Avoid repeated freeze-thaw cycles of the stock solution.[3]
Incorrect filter settings on the plate reader.Ensure the excitation and emission wavelengths are set correctly for the AMC fluorophore (typically Ex: 345-380 nm, Em: 445-460 nm).[6][7]
Inconsistent results between experiments Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for the reaction to minimize variability.
Temperature fluctuations.Ensure all components are at the recommended temperature before starting the reaction. Incubate plates in a temperature-controlled environment.
Partial thawing of frozen stock solutions.Thaw stock solutions completely and mix gently before aliquoting or diluting.

Storage and Stability Data

Table 1: Recommended Storage Conditions

Form Temperature Duration Additional Notes
Lyophilized Powder-20°CLong-term (years)Protect from moisture and light.[1][3]
2-8°CShort-term (months)Keep desiccated.[2]
Room TemperatureVery short-term (days to weeks)Keep in original packaging.[3]
Stock Solution (in DMSO or other suitable organic solvent)-20°CUp to 6 months (based on similar compounds)[3]Aliquot to avoid freeze-thaw cycles. Protect from light.[3]
-80°CUp to 1 year (general peptide guideline)[3]Aliquot to avoid freeze-thaw cycles. Protect from light.[3]
Working Solution (in aqueous buffer)4°C1-2 weeks (general peptide guideline)[3]Prepare fresh for best results. Protect from light.

Table 2: Factors Affecting Solution Stability

Factor Impact on Stability Recommendation
pH Suboptimal pH can lead to hydrolysis.Maintain a pH between 5 and 7 for the stock solution if dissolved in an aqueous-based solvent.[3] The AMC fluorophore itself is stable in a pH range of 3-11.[5]
Solvent Aqueous solutions are more prone to hydrolysis and microbial growth.Prepare stock solutions in dry, organic solvents like DMSO.[3]
Freeze-Thaw Cycles Repeated cycles can degrade the peptide.Aliquot stock solutions into single-use volumes.[3]
Light Can cause photodegradation of the AMC fluorophore.Store solutions in amber vials or wrap tubes in foil.
Protease Contamination Can lead to premature cleavage of the substrate.Use sterile techniques and high-purity reagents.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Enzyme Activity Assay

  • Prepare the assay buffer appropriate for the enzyme of interest.

  • Thaw an aliquot of the this compound stock solution and the enzyme solution on ice.

  • Prepare the working substrate solution by diluting the stock solution in the assay buffer to the final desired concentration.

  • In a 96-well black microplate, add the enzyme solution.

  • Initiate the reaction by adding the working substrate solution to the wells containing the enzyme.

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.

  • Measure the fluorescence intensity kinetically over a set period, using excitation and emission wavelengths suitable for AMC (e.g., Ex: 380 nm, Em: 460 nm).[7]

  • The rate of increase in fluorescence is proportional to the enzyme activity.

Visual Guides

experimental_workflow Experimental Workflow for Enzyme Activity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_buffer Prepare Assay Buffer thaw_reagents Thaw Substrate and Enzyme prep_buffer->thaw_reagents prep_substrate Prepare Working Substrate Solution thaw_reagents->prep_substrate add_enzyme Add Enzyme to Plate prep_substrate->add_enzyme add_substrate Add Substrate to Initiate add_enzyme->add_substrate read_plate Measure Fluorescence add_substrate->read_plate analyze_data Calculate Rate of Reaction read_plate->analyze_data

Caption: Workflow for a typical enzyme activity assay using this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results check_pipetting Verify Pipetting Accuracy? start->check_pipetting check_temp Consistent Temperature? check_pipetting->check_temp Yes recalibrate Recalibrate Pipettes check_pipetting->recalibrate No use_master_mix Use Master Mix check_pipetting->use_master_mix No check_thaw Complete Thawing of Stocks? check_temp->check_thaw Yes temp_control Use Temperature-Controlled Incubator check_temp->temp_control No mix_thawed Mix Thawed Stocks Gently check_thaw->mix_thawed No

Caption: A logical flow for troubleshooting inconsistent experimental results.

References

Potential sources of interference in Tos-Gly-Pro-Lys-AMC assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tos-Gly-Pro-Lys-AMC assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a fluorogenic method used to measure the activity of proteases that recognize and cleave the peptide sequence Gly-Pro-Lys. The substrate consists of this peptide sequence linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[1] Initially, the AMC molecule is non-fluorescent or has very low fluorescence because it is quenched by the attached peptide.[1] When a protease cleaves the amide bond between the lysine (Lys) residue and AMC, the free AMC is released, resulting in a significant increase in fluorescence.[1][2] The rate of this fluorescence increase is directly proportional to the enzyme's activity. The fluorescence of free AMC is typically measured at an excitation wavelength of around 345-350 nm and an emission wavelength of 445-460 nm.[1][3][4]

Q2: My negative control (no enzyme) shows a high background fluorescence. What could be the cause?

High background fluorescence in the absence of an enzyme can be caused by several factors:

  • Substrate Instability/Degradation: The this compound substrate may have degraded over time due to improper storage (e.g., exposure to light or moisture) or repeated freeze-thaw cycles, leading to the spontaneous release of free AMC.

  • Contamination: The substrate solution, buffer, or microplate wells may be contaminated with a protease or a fluorescent compound.

  • Autofluorescence of Assay Components: Components in your sample matrix or the test compounds themselves may be inherently fluorescent at the excitation and emission wavelengths of AMC.[5]

  • Uncleaved Substrate Fluorescence: While generally low, the intact fluorogenic substrate can exhibit some intrinsic background fluorescence.[6]

Q3: My results show inhibition, but I suspect it's a false positive. How can I confirm this?

False positives in fluorescence-based assays are common and can arise from several sources of interference:[5]

  • Fluorescence Quenching: The test compound may be a fluorescence quencher, meaning it absorbs the energy from the excited AMC molecule, preventing it from emitting light.[5][7] This leads to a decrease in the fluorescence signal that mimics enzyme inhibition.

  • Inner Filter Effect: At high concentrations, some compounds can absorb either the excitation light or the emitted fluorescence, leading to an artificially low signal.[8] This is particularly problematic for compounds that have absorption spectra overlapping with the AMC excitation or emission wavelengths.[8]

  • Compound Autofluorescence: If a test compound is fluorescent at the same wavelengths as AMC, it can interfere with the signal, sometimes masking true inhibition or appearing as an activator.[5][8]

  • Light Scattering: Particulate matter or compound aggregation in the wells can cause light scattering, which can lead to erroneous fluorescence readings.[9]

To investigate potential false positives, it is crucial to run counter-screens and orthogonal assays.[5][10]

Troubleshooting Guide

This guide provides systematic steps to identify and mitigate common sources of interference in your this compound assay.

Issue 1: High Background Fluorescence
Potential Cause Troubleshooting Step Expected Outcome
Substrate Degradation 1. Run a spectrum of the substrate solution alone and compare it to the spectrum of free AMC. 2. Use a fresh, validated batch of substrate.1. A significant peak at the emission wavelength of free AMC (around 445 nm) indicates substrate degradation. 2. Background fluorescence should be significantly reduced with a fresh substrate.
Contamination 1. Test each component of the assay individually for fluorescence (buffer, water, etc.). 2. Use sterile, sealed microplates and pipette tips.1. Identification of the contaminated component. 2. A clean background signal.
Autofluorescence 1. Measure the fluorescence of the sample or test compound in the assay buffer without the substrate.1. A high signal indicates that the sample or compound is autofluorescent and is contributing to the background.
Issue 2: Suspected False Positives (Apparent Inhibition)
Potential Cause Troubleshooting Step Expected Outcome
Fluorescence Quenching 1. Perform a "post-reaction addition" experiment: Run the enzymatic reaction to generate a stable amount of free AMC. 2. Add the test compound and measure the fluorescence.1. A decrease in fluorescence after adding the compound indicates quenching.[5]
Inner Filter Effect 1. Measure the absorbance spectrum of the test compound at the assay concentration. 2. If there is significant absorbance at the AMC excitation or emission wavelengths, repeat the assay at a lower compound concentration.1. Identification of spectral overlap.[8] 2. The inhibitory effect should decrease or disappear at lower, non-absorbing concentrations if it was due to the inner filter effect.
Compound Autofluorescence 1. Measure the fluorescence of the test compound in the assay buffer at the AMC excitation and emission wavelengths.1. A signal from the compound alone will confirm autofluorescence, which needs to be subtracted from the assay signal.[5]

Quantitative Data on Potential Interferences

The following table summarizes known classes of interfering compounds and their effects.

Interfering Substance Type of Interference Typical Concentration Range Effect on Assay Signal
TEMPO derivatives (e.g., NNO) Fluorescence Quenching10 µM - 1 mMCan quench AMC fluorescence by up to 95%.[7][11]
Copper (Cu²⁺) ions Fluorescence Quenching0 - 300 µMCan cause a detectable decrease in AMC fluorescence.[12]
Serine Protease Inhibitors (e.g., PMSF, Aprotinin, Benzamidine) True Enzyme InhibitionVaries by inhibitor potencyReduces the rate of AMC release by inhibiting the enzyme.[13][14]
Thrombin-specific Inhibitors (e.g., Pefabloc TH) True Enzyme InhibitionVaries by inhibitor potencySpecifically inhibits thrombin-like enzymes that may cleave the substrate.[15]
Reducing Agents (e.g., DTT) Compound Interference~1 mMCan interfere with the activity of certain classes of inhibitors (e.g., those with disulfide bonds).[16]
Highly colored compounds (e.g., some natural products) Inner Filter Effect> 10 µMCan absorb excitation or emission light, leading to an apparent decrease in signal.[8]

Experimental Protocols

Protocol 1: Screening for Autofluorescence and Quenching
  • Prepare three sets of wells:

    • Set A (Compound Autofluorescence): Assay buffer + test compound.

    • Set B (Quenching Control): Assay buffer + enzyme + substrate. Allow the reaction to proceed to a stable endpoint (e.g., 30-60 minutes) to generate free AMC. Then, add the test compound.

    • Set C (Assay): Assay buffer + test compound + enzyme + substrate.

  • Incubate all plates under standard assay conditions.

  • Measure fluorescence at the appropriate wavelengths (e.g., Ex: 350 nm, Em: 450 nm).

  • Analysis:

    • The signal in Set A indicates the level of compound autofluorescence.

    • A lower signal in Set B compared to a control without the compound indicates quenching.

    • Subtract the signal from Set A from Set C to correct for autofluorescence.

Protocol 2: Mitigating Inner Filter Effect
  • Measure the absorbance of the test compound at its assay concentration from ~300 nm to ~500 nm.

  • If significant absorbance is observed near the AMC excitation (~350 nm) or emission (~450 nm) wavelengths, the inner filter effect is likely.

  • To mitigate:

    • Reduce the concentration of the test compound.

    • Use a microplate reader with top-reading optics if possible, as this can sometimes reduce the path length and minimize the effect.

    • If available, use a fluorophore that excites and emits at longer wavelengths (red-shifting) to avoid the absorption range of many library compounds.[8][9]

Visual Diagrams

Workflow for Identifying Assay Interference

Interference_Workflow cluster_start Start: Unexpected Result cluster_controls Step 1: Run Control Experiments cluster_analysis Step 2: Analyze Control Data cluster_conclusion Step 3: Conclude and Mitigate Start Unexpected Inhibition or Activation Observed Control_Auto Test Compound Autofluorescence (Buffer + Compound) Start->Control_Auto Control_Quench Test for Quenching (Post-reaction addition of compound) Start->Control_Quench Control_Absorb Measure Compound Absorbance (Check for Inner Filter Effect) Start->Control_Absorb Is_Auto Is Compound Autofluorescent? Control_Auto->Is_Auto Is_Quench Does Compound Quench AMC? Control_Quench->Is_Quench Is_Absorb Does Compound Absorb at Ex/Em λ? Control_Absorb->Is_Absorb Is_Auto->Is_Quench No Result_Auto False Positive/Negative Correct for autofluorescence Is_Auto->Result_Auto Yes Is_Quench->Is_Absorb No Result_Quench False Positive Use orthogonal assay Is_Quench->Result_Quench Yes Result_Absorb False Positive Lower compound concentration or red-shift assay Is_Absorb->Result_Absorb Yes Result_True Potential True Hit Proceed with dose-response and further validation Is_Absorb->Result_True No Assay_Principle cluster_reactants Reactants cluster_products Products cluster_inhibitors Interference Sources Substrate This compound (Low Fluorescence) Peptide Tos-Gly-Pro-Lys Substrate->Peptide Cleavage AMC Free AMC (High Fluorescence) Substrate->AMC Cleavage Enzyme Protease Enzyme->Peptide Enzyme->AMC True_Inhibitor True Inhibitor True_Inhibitor->Enzyme Blocks Activity Quencher Fluorescence Quencher Quencher->AMC Reduces Signal

References

Preventing non-specific cleavage of Tos-Gly-Pro-Lys-AMC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent non-specific cleavage of the fluorogenic substrate Tos-Gly-Pro-Lys-AMC.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorogenic peptide substrate used to measure the activity of certain proteases. When a target enzyme cleaves the substrate after the Lysine (Lys) residue, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. The resulting increase in fluorescence can be measured over time to determine enzyme activity. Its primary targets are trypsin-like serine proteases such as plasmin, thrombin, and tryptase.[1][2][3]

Q2: What is "non-specific cleavage" and why is it a problem?

Non-specific cleavage refers to the breakdown of the substrate by enzymes other than the one you intend to study. This is a significant problem because it leads to a high background signal, making it difficult to accurately measure the activity of your target enzyme. This can result in the misinterpretation of data, such as the overestimation of enzyme activity or the inaccurate determination of inhibitor potency.

Q3: What are the common causes of non-specific cleavage?

The most common causes include:

  • Contaminating Proteases: Your enzyme preparation or sample (e.g., cell lysate, plasma) may contain other proteases that can also cleave the substrate. Pancreatic homogenates, for example, are rich in digestive enzymes that can degrade the substrate if not properly inhibited.[4]

  • Suboptimal Assay Conditions: Factors like incorrect pH or temperature can affect the specificity of your target enzyme or increase the activity of contaminating proteases.

  • Substrate Instability: Although generally stable, prolonged incubation or harsh conditions can lead to spontaneous hydrolysis of the substrate.

Troubleshooting Guide: High Background Signal / Non-Specific Cleavage

If you are observing a high fluorescent signal in your negative control wells (i.e., without your target enzyme) or suspect non-specific cleavage, follow this troubleshooting workflow.

Diagram: Troubleshooting Workflow

G cluster_0 A Start: High Background Fluorescence Detected B Is the issue present in 'Substrate + Buffer Only' control? A->B C Check for Autohydrolysis: - Prepare fresh substrate - Verify buffer pH and purity - Reduce incubation time/temp B->C Yes D Issue likely due to contaminating proteases in the sample. B->D No C->B Re-test E Add a broad-spectrum serine protease inhibitor (e.g., Aprotinin, PMSF) D->E F Problem Solved: Contaminating protease was likely a serine protease. E->F Signal Decreases G Problem Persists: Consider other protease classes or sources of contamination. E->G No Change I End: Background Signal Reduced F->I H Optimize Assay Conditions: - Adjust pH to favor target enzyme - Titrate substrate concentration G->H H->E Re-test

Caption: Workflow for diagnosing and resolving high background fluorescence.

Step 1: Identify the Source of Cleavage

Run control experiments to pinpoint the source of the non-specific signal.

Control ConditionPurposeExpected Result (if no issue)
Buffer + Substrate Checks for substrate autohydrolysis or buffer contamination.Minimal to no increase in fluorescence.
Sample + Buffer (No Substrate) Measures intrinsic fluorescence of the sample.Stable, low-level fluorescence.
Sample + Substrate This is your experimental negative control.Minimal to no increase in fluorescence.

If the "Buffer + Substrate" control shows a high signal, the issue may be substrate or buffer quality. If only the "Sample + Substrate" control shows a high signal, the cause is likely contaminating proteases in your sample.

Step 2: Use Protease Inhibitors

The most effective way to prevent non-specific cleavage is to add inhibitors that target common contaminating proteases without affecting your enzyme of interest.

  • Aprotinin: A competitive inhibitor of many serine proteases, including trypsin, chymotrypsin, and plasmin.[5] It is highly effective for samples like pancreatic lysates.[4]

  • PMSF (Phenylmethylsulfonyl fluoride): An irreversible inhibitor of serine proteases. Note that PMSF is unstable in aqueous solutions and should be prepared fresh.[4]

InhibitorTypical Working ConcentrationStock Solution (1000x)Key Targets
Aprotinin 2 µg/mL2 mg/mL in water or PBSTrypsin, Plasmin, Chymotrypsin, Kallikrein[5][6]
PMSF 1 mM100 mM in isopropanol or DMSOSerine Proteases (e.g., Trypsin, Chymotrypsin)[4]

Important: Always confirm that the chosen inhibitor does not significantly inhibit your primary enzyme of interest at the working concentration used.

Step 3: Optimize Assay Buffer Conditions

Enzyme activity is highly dependent on pH. You can often suppress the activity of contaminating proteases by adjusting the pH of your assay buffer to be optimal for your target enzyme.

  • Thrombin: Shows optimal activity around pH 7.8 - 8.0. Activity decreases significantly at more acidic or alkaline pH levels.[7][8]

  • Plasmin: Assays are often conducted at pH 8.5.[9]

  • General Assays: A pH range of 7.4 to 8.5 is common for many trypsin-like proteases.

EnzymeRecommended pH RangeReference
Thrombin7.8 - 8.3[7][8]
Plasmin7.5 - 8.5[9]

Adjusting the pH away from the optimum for contaminating enzymes can significantly reduce background signal.

Experimental Protocols

Protocol 1: General Enzyme Activity Assay with Aprotinin

This protocol describes a general method for measuring a target serine protease while inhibiting background cleavage.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer optimal for your target enzyme (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.8).

    • Substrate Stock: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.

    • Aprotinin Stock: Prepare a 2 mg/mL (1000x) stock solution in sterile water.[5] Aliquot and store at -20°C.

    • Enzyme Preparation: Dilute your target enzyme to the desired concentration in cold assay buffer immediately before use.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • To appropriate wells, add 1 µL of Aprotinin stock solution (final concentration 2 µg/mL).

    • Add 20 µL of your sample or target enzyme dilution. Include a "no enzyme" control.

    • Pre-incubate the plate for 15 minutes at the desired assay temperature (e.g., 37°C) to allow the inhibitor to act.

    • Prepare a substrate working solution by diluting the 10 mM stock into the assay buffer. A final concentration of 10-50 µM is typical.

    • Initiate the reaction by adding 20 µL of the substrate working solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition:

    • Measure fluorescence kinetically for 10-30 minutes at 37°C.[10][11]

    • Excitation Wavelength: 350-360 nm

    • Emission Wavelength: 450-460 nm[10][11]

    • The rate of increase in fluorescence (RFU/min) is proportional to enzyme activity.

Signaling Pathway Context

The primary targets of this compound, such as thrombin and plasmin, are key components of the blood coagulation cascade. Understanding this pathway is crucial for interpreting experimental results. The cascade involves a series of enzymatic activations leading to the formation of a fibrin clot.[12][13]

Diagram: Simplified Coagulation Cascade

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway TF Tissue Factor (TF) TF_FVIIa TF:VIIa Complex TF->TF_FVIIa Injury FVIIa Factor VIIa FVIIa->TF_FVIIa FXa Factor Xa TF_FVIIa->FXa FXIIa Factor XIIa FXIa Factor XIa FXIIa->FXIa FIXa Factor IXa FXIa->FIXa FIXa->FXa Prothrombin Prothrombin FXa->Prothrombin activates Thrombin Thrombin (Target for Substrate) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin

Caption: The coagulation cascade, highlighting Thrombin as a target enzyme.[12][13][14]

References

Technical Support Center: Quenching Effects in Fluorogenic Protease Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during fluorogenic protease assays.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a fluorogenic protease assay?

A fluorogenic protease assay is a method used to measure the activity of a protease. It utilizes a substrate that, when cleaved by the protease, produces a fluorescent signal. A common approach is Förster Resonance Energy Transfer (FRET), where a substrate peptide is labeled with a fluorescent donor and a quencher molecule.[1][2] In the intact substrate, the donor and quencher are in close proximity, and the donor's fluorescence is suppressed. Upon cleavage by a protease, the donor and quencher are separated, leading to an increase in fluorescence that can be measured to determine enzyme activity.[1]

Q2: What are the different types of quenching in fluorogenic protease assays?

There are two primary types of quenching that can affect the fluorescence signal in these assays:

  • Förster Resonance Energy Transfer (FRET): This is the intended quenching mechanism in many assays. It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule (quencher).[1]

  • Collisional (Dynamic) Quenching: This occurs when the excited fluorophore is deactivated upon contact with another molecule in the solution, such as a compound from a screening library.

  • Static Quenching: This happens when a fluorophore forms a non-fluorescent complex with another molecule.

Additionally, test compounds themselves can interfere with the assay signal in two main ways: they can be autofluorescent, adding to the background signal, or they can quench the fluorescence of the reporter molecule.[1]

Q3: What is the "inner filter effect" and how can it affect my results?

The inner filter effect is a phenomenon that causes an apparent decrease in fluorescence intensity at high concentrations of a light-absorbing substance in the sample. This can be due to the absorption of the excitation light before it reaches the fluorophore (primary inner filter effect) or the absorption of the emitted light before it reaches the detector (secondary inner filter effect). This effect can lead to non-linear and inaccurate measurements of protease activity.

Q4: What is a Z'-factor and why is it important?

The Z'-factor (pronounced "Z-prime factor") is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening (HTS) assay.[3][4][5][6][7] It quantifies the separation between the distributions of the positive and negative controls, providing an indication of the assay's ability to distinguish between real hits and background noise.[5]

The formula for calculating the Z'-factor is: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

Where:

  • SD_positive and SD_negative are the standard deviations of the positive and negative controls, respectively.

  • Mean_positive and Mean_negative are the means of the positive and negative controls, respectively.

Interpretation of Z'-factor values: [4][5][6][7]

Z'-factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[4][5][7]

Troubleshooting Guides

Issue 1: Low Signal-to-Background Ratio

A low signal-to-background ratio can make it difficult to distinguish true protease activity from noise.

  • Suboptimal Enzyme or Substrate Concentration: The concentrations of both the enzyme and the substrate are critical for optimal assay performance.

    • Solution: Perform an enzyme and substrate titration to determine the optimal concentrations. The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to ensure the reaction rate is proportional to enzyme concentration.[8]

  • Inactive Enzyme: The protease may have lost its activity due to improper storage or handling.

    • Solution: Use a fresh aliquot of the enzyme and ensure it is stored at the recommended temperature.

  • Inappropriate Buffer Conditions: The pH, ionic strength, and presence of cofactors in the assay buffer can significantly impact enzyme activity.[9]

    • Solution: Optimize the buffer composition, including pH and the concentration of any necessary additives.[10]

  • Photobleaching: Prolonged exposure of the fluorophore to the excitation light can lead to its photochemical destruction, resulting in a decreased signal.[11][12][13]

    • Solution: Minimize the exposure time to the excitation light. Use a more photostable fluorophore if possible.[11][13]

  • Enzyme Titration:

    • Prepare a series of enzyme dilutions in the assay buffer.

    • Add a fixed, saturating concentration of the fluorogenic substrate to each enzyme dilution.

    • Incubate the reactions at the optimal temperature and for a fixed time.

    • Measure the fluorescence intensity.

    • Plot the fluorescence signal against the enzyme concentration to determine the linear range of the assay.

  • Substrate Titration (Km and Vmax Determination):

    • Use the optimal enzyme concentration determined from the enzyme titration.

    • Prepare a series of substrate dilutions in the assay buffer.

    • Initiate the reaction by adding the enzyme to each substrate dilution.

    • Measure the initial reaction velocity (rate of fluorescence increase) for each substrate concentration.

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.[8]

Issue 2: High Background Fluorescence

High background fluorescence can mask the signal from the protease activity, leading to a poor signal-to-background ratio.

  • Autofluorescent Compounds: Test compounds in a screening library can be inherently fluorescent, contributing to the background signal.[1]

    • Solution: Screen for autofluorescent compounds by measuring their fluorescence in the absence of the enzyme and substrate.

  • Substrate Instability: The fluorogenic substrate may be unstable and spontaneously hydrolyze, leading to a high background signal.[14]

    • Solution: Use a fresh preparation of the substrate and store it according to the manufacturer's instructions.

  • Contaminated Reagents: Buffers or other assay components may be contaminated with fluorescent impurities.

    • Solution: Use high-purity reagents and filtered solutions.

  • Light Scattering: Particulate matter in the assay well can scatter the excitation light, leading to an increased background signal.

    • Solution: Centrifuge the plate before reading to pellet any precipitates.

  • Prepare three sets of wells for each test compound:

    • Well A (Compound Autofluorescence): Compound + Assay Buffer

    • Well B (Compound Quenching): Compound + Cleaved Substrate (or free fluorophore) + Assay Buffer

    • Well C (Assay with Compound): Compound + Enzyme + Substrate + Assay Buffer

  • Prepare control wells:

    • Negative Control: Enzyme + Substrate + Assay Buffer

    • Positive Control (for quenching): Cleaved Substrate (or free fluorophore) + Assay Buffer

    • Blank: Assay Buffer only

  • Incubate the plate under standard assay conditions.

  • Measure the fluorescence intensity in all wells.

  • Analyze the data:

    • Autofluorescence: A high signal in Well A compared to the blank indicates compound autofluorescence.

    • Quenching: A lower signal in Well B compared to the positive control indicates that the compound is a quencher.

    • True Inhibition: A lower signal in Well C compared to the negative control, in the absence of autofluorescence or quenching, suggests true inhibition of the protease.

Issue 3: High Data Variability

High variability between replicate wells can make it difficult to obtain reliable and reproducible results.

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in reagent concentrations.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes of reagents to minimize the number of individual pipetting steps.[15]

  • Incomplete Mixing: Failure to properly mix the reagents in the well can result in a non-uniform reaction.

    • Solution: Gently mix the plate after adding all reagents.

  • Edge Effects: Evaporation from the wells at the edge of the plate can lead to changes in reagent concentrations and affect the assay results.

    • Solution: Use a plate sealer and/or fill the outer wells with buffer to minimize evaporation.

  • Instrument Instability: Fluctuations in the light source or detector of the plate reader can introduce variability.

    • Solution: Ensure the instrument is properly warmed up and calibrated.

Quantitative Data

Table 1: Spectral Properties of Common Fluorophores and Quenchers in Protease Assays

Fluorophore/QuencherExcitation Max (nm)Emission Max (nm)Notes
Fluorophores
AMC (7-Amino-4-methylcoumarin)~340-350~440-460Commonly used blue-emitting fluorophore.[2]
AFC (7-Amino-4-trifluoromethylcoumarin)~380-400~500-505Longer wavelength emission compared to AMC, reducing interference from some compounds.[2]
Rhodamine 110~496~520High quantum yield and photostability.[2]
FITC (Fluorescein isothiocyanate)~495~519Prone to photobleaching.[14]
Quenchers
DABCYL~474 (Abs Max)-Common non-fluorescent quencher for blue/green fluorophores.
QSY® 7~660 (Abs Max)-Dark quencher for red fluorophores.
Black Hole Quencher® 1 (BHQ-1)~534 (Abs Max)-Dark quencher for green/yellow fluorophores.
Black Hole Quencher® 2 (BHQ-2)~579 (Abs Max)-Dark quencher for orange/red fluorophores.

Table 2: Common Fluorescent Interfering Compounds in HTS

Compound ClassExampleExcitation Range (nm)Emission Range (nm)
FlavonoidsQuercetin, Kaempferol350-450450-550
AnthraquinonesEmodin, Rhein400-500500-600
CoumarinsScopoletin350-400450-500
StilbenesResveratrol320-360380-450
NaphthoquinonesJuglone400-450500-550

Note: The spectral properties of interfering compounds can vary depending on the specific molecule and the assay conditions.

Visualizations

Signaling Pathway and Experimental Workflows

Caption: FRET-based fluorogenic protease assay principle.

Troubleshooting_Workflow Start Start: Assay Problem Problem Low Signal or High Background? Start->Problem LowSignal Low Signal Problem->LowSignal Low Signal HighBackground High Background Problem->HighBackground High Background CheckEnzyme Check Enzyme Activity LowSignal->CheckEnzyme CheckAutofluorescence Check for Autofluorescence/ Quenching HighBackground->CheckAutofluorescence OptimizeConc Optimize Enzyme/Substrate Conc. CheckEnzyme->OptimizeConc Active NewEnzyme Use Fresh Enzyme CheckEnzyme->NewEnzyme Inactive CheckBuffer Check Buffer Conditions OptimizeConc->CheckBuffer End Problem Solved CheckBuffer->End NewEnzyme->End CheckSubstrate Check Substrate Stability CheckAutofluorescence->CheckSubstrate No CompoundInterferenceAssay Perform Compound Interference Assay CheckAutofluorescence->CompoundInterferenceAssay Yes CleanReagents Use Clean Reagents CheckSubstrate->CleanReagents CleanReagents->End CompoundInterferenceAssay->End

Caption: Troubleshooting decision tree for common assay issues.

Interference_Screening_Workflow Start Start: Screen New Compounds PrimaryScreen Primary Protease Assay (with compounds) Start->PrimaryScreen AnalyzePrimary Analyze Primary Screen Data PrimaryScreen->AnalyzePrimary Hits Potential Hits AnalyzePrimary->Hits Activity Observed NoHits No Hits AnalyzePrimary->NoHits No Activity InterferenceAssay Compound Interference Assay (Autofluorescence & Quenching) Hits->InterferenceAssay End End NoHits->End AnalyzeInterference Analyze Interference Data InterferenceAssay->AnalyzeInterference Interfering Interfering Compounds (False Positives) AnalyzeInterference->Interfering Interference Detected NonInterfering Validated Hits AnalyzeInterference->NonInterfering No Interference Interfering->End NonInterfering->End

Caption: Workflow for identifying interfering compounds.

References

Technical Support Center: Optimizing Tos-Gly-Pro-Lys-AMC Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Tos-Gly-Pro-Lys-AMC fluorogenic substrate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful optimization of your enzyme kinetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorogenic peptide substrate primarily used to measure the enzymatic activity of tryptase, a serine protease released by mast cells.[1][2] When cleaved by tryptase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, resulting in a measurable increase in fluorescence. This allows for the sensitive detection and quantification of tryptase activity in various samples.

Q2: What are the optimal excitation and emission wavelengths for the liberated AMC fluorophore?

A2: The liberated 7-amino-4-methylcoumarin (AMC) can be detected by setting the excitation wavelength between 360-380 nm and the emission wavelength between 440-460 nm.

Q3: How should I prepare and store the this compound substrate stock solution?

A3: It is recommended to dissolve the this compound substrate in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution. This stock solution should be stored at -20°C or lower, protected from light and moisture to prevent degradation. For daily use, it is advisable to prepare fresh dilutions in the appropriate assay buffer to avoid repeated freeze-thaw cycles of the stock solution.

Q4: Why is my background fluorescence high?

A4: High background fluorescence can be caused by several factors:

  • Substrate Autohydrolysis: The substrate may be degrading spontaneously. This can be minimized by preparing fresh substrate dilutions for each experiment and avoiding prolonged storage in aqueous buffers.

  • Contaminated Reagents: The assay buffer, enzyme preparation, or other reagents may be contaminated with fluorescent compounds. Using high-purity reagents and sterile, nuclease-free water is crucial.

  • Well Plate Material: For fluorescence assays, it is imperative to use black, opaque microplates to minimize background signal from the plate itself and to prevent well-to-well crosstalk.

Q5: My fluorescence signal is not increasing over time. What could be the issue?

A5: A lack of signal increase can be due to several reasons:

  • Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling. Ensure the enzyme is stored at the recommended temperature and handled according to the supplier's instructions.

  • Presence of Inhibitors: Your sample or buffer may contain inhibitors of the enzyme. A control experiment with a known amount of active enzyme in a clean buffer system can help identify this issue.

  • Incorrect Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for enzyme activity.

Troubleshooting Guide

This section provides guidance on how to identify and resolve common issues encountered during this compound experiments.

Issue 1: Non-linear or "Flat" Reaction Curve
Potential Cause Recommended Solution
Substrate Depletion If the reaction proceeds too quickly, the substrate may be consumed before the end of the measurement period, leading to a plateau in the signal. Reduce the enzyme concentration or shorten the incubation time to ensure the reaction rate is linear during the measurement window.
Enzyme Instability The enzyme may be unstable under the assay conditions, leading to a decrease in activity over time. Verify the recommended buffer components, pH, and temperature for your specific enzyme. Consider adding stabilizing agents like BSA or glycerol if compatible with your experiment.
Product Inhibition The cleaved product (AMC or the peptide fragment) may be inhibiting the enzyme. This is less common but can be tested by measuring the initial reaction rates at different substrate concentrations.
Issue 2: High Variability Between Replicate Wells
Potential Cause Recommended Solution
Pipetting Inaccuracy Inaccurate or inconsistent pipetting of small volumes of enzyme or substrate can lead to significant well-to-well variation. Use calibrated pipettes and practice proper pipetting techniques. Preparing a master mix of reagents for all replicate wells can also improve consistency.
Incomplete Mixing Failure to properly mix the reagents in the wells can result in a heterogeneous reaction mixture. Gently tap the plate or use an orbital shaker to ensure thorough mixing after adding all components.
Temperature Gradients Uneven temperature across the microplate can cause variations in enzyme activity. Ensure the plate is uniformly equilibrated to the desired reaction temperature before starting the measurement.
Bubbles in Wells Air bubbles can interfere with the light path and lead to erroneous fluorescence readings. Visually inspect the wells for bubbles and centrifuge the plate briefly if necessary to remove them.

Experimental Protocols

Determining the Optimal Incubation Time

The optimal incubation time is the period during which the enzymatic reaction is linear and produces a robust signal over the background. To determine this, a time-course experiment should be performed.

Methodology:

  • Prepare Reagents:

    • Assay Buffer: Prepare a suitable buffer for your enzyme (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂ and 150 mM NaCl for tryptase).

    • Enzyme Stock Solution: Prepare a concentrated stock of your enzyme in an appropriate buffer.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Set up the Reaction:

    • In a 96-well black microplate, add the assay buffer to each well.

    • Add the enzyme to the wells at a concentration that is expected to give a moderate reaction rate.

    • To initiate the reaction, add the this compound substrate to a final concentration within the linear range of the enzyme (e.g., 10-100 µM).

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C).

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals (e.g., every 1-5 minutes) for a total period of 60-120 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity against time.

    • Identify the time range where the plot shows a linear increase. The optimal incubation time for endpoint assays should fall within this linear range.

Expected Results:

The following table provides an example of the data you might obtain from a time-course experiment.

Incubation Time (minutes)Relative Fluorescence Units (RFU)
0150
5350
10540
15720
20910
301250
451780
602100

From this data, the reaction appears to be linear for at least 60 minutes. An incubation time of 15-30 minutes would be suitable for most applications, as it provides a strong signal well above the background while remaining within the linear phase of the reaction.

Visualizations

Experimental Workflow for Incubation Time Optimization

G Workflow for Optimizing Incubation Time cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup cluster_measure 3. Measurement cluster_analysis 4. Data Analysis prep_buffer Prepare Assay Buffer add_buffer Add Buffer to Plate prep_buffer->add_buffer prep_enzyme Prepare Enzyme Stock add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Stock add_substrate Add Substrate (Initiate) prep_substrate->add_substrate add_buffer->add_enzyme add_enzyme->add_substrate read_plate Kinetic Read in Plate Reader add_substrate->read_plate plot_data Plot Fluorescence vs. Time read_plate->plot_data det_linear Determine Linear Range plot_data->det_linear select_time Select Optimal Incubation Time det_linear->select_time

Caption: A flowchart of the experimental workflow for determining the optimal incubation time.

Logical Relationship of Troubleshooting Non-Linear Reaction Curves

G Troubleshooting Non-Linear Reaction Curves cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Non-Linear Reaction cause1 Substrate Depletion issue->cause1 cause2 Enzyme Instability issue->cause2 cause3 Product Inhibition issue->cause3 sol1 Decrease Enzyme Conc. or Shorten Time cause1->sol1 sol2 Optimize Buffer/Temp. Add Stabilizers cause2->sol2 sol3 Measure Initial Rates at various [S] cause3->sol3

Caption: A diagram illustrating the logical approach to troubleshooting non-linear reaction curves.

References

Troubleshooting low signal in tryptase activity assay

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly low signal, encountered during tryptase activity assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my tryptase activity assay showing a very low or no signal?

A low or absent signal is a common issue that can stem from several factors, ranging from reagent integrity to procedural errors. The following sections provide a step-by-step guide to identify and resolve the root cause.

Q2: How can I determine if the problem is with my reagents or my samples?

The first step in troubleshooting is to systematically check the assay components using controls.

Troubleshooting Guide: Reagent & Sample Integrity

  • Run a Positive Control: Use a recombinant tryptase of known concentration and activity.[1] If the positive control yields a strong signal, your assay reagents and procedure are likely working correctly, and the issue may be with your experimental samples. If the positive control also shows a low signal, the problem lies with the assay reagents or the overall protocol execution.

  • Check the Substrate: Tryptase activity assays often use a colorimetric or fluorometric substrate that is cleaved by the enzyme to produce a signal.[1][2] To test the substrate and detection system, run a reaction with the substrate and a known concentration of the final product (e.g., p-nitroanilide for a BAPNA-based colorimetric assay).[3] This will confirm that your plate reader is functioning correctly and that the substrate is capable of producing a signal.

  • Evaluate Sample Quality:

    • Low Tryptase Concentration: The tryptase concentration in your samples (e.g., cell lysates, supernatants) might be below the detection limit of the assay.[4][5] Consider concentrating your sample or increasing the amount of sample per well.

    • Presence of Inhibitors: Your samples may contain endogenous or contaminating inhibitors of tryptase. Try diluting your sample to reduce the inhibitor concentration while keeping the tryptase concentration within the detectable range.

    • Improper Sample Handling: Tryptase is a sensitive enzyme. Ensure samples were stored correctly (typically at -80°C) and have not undergone multiple freeze-thaw cycles, which can lead to a loss of enzymatic activity.[5]

Q3: My positive control is also showing a low signal. What should I check next?

If your positive control is not working, the issue is likely with the assay setup or reagents.

Troubleshooting Guide: Assay Conditions & Reagent Preparation

  • Verify Reagent Preparation:

    • Assay Buffer: Ensure the assay buffer was prepared correctly. Incorrect pH or missing components can completely abolish enzyme activity.[1] Refer to the protocol for the optimal pH range.

    • Reagent Storage: Confirm that all kit components have been stored at the recommended temperatures and protected from light if necessary.[5][6] Reagents left at room temperature for extended periods can lose activity.

    • Reagent Expiration: Check the expiration dates on all reagents.

  • Optimize Assay Conditions:

    • Incubation Time & Temperature: Inadequate incubation time or suboptimal temperature can result in low signal. Ensure you are following the protocol's recommendations. You may need to optimize these parameters for your specific experimental setup.

    • Plate Reader Settings: Double-check that the correct wavelength and settings are being used on the microplate reader for your specific substrate.

The following diagram illustrates a logical workflow for troubleshooting low signal issues.

G cluster_start cluster_controls Control Experiments cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions Start Low or No Signal Detected PositiveControl Run Positive Control (Recombinant Tryptase) Start->PositiveControl SampleIssue Issue is Likely with Experimental Samples PositiveControl->SampleIssue Signal is OK ReagentIssue Issue is Likely with Assay Reagents or Protocol PositiveControl->ReagentIssue Signal is Low StandardCurve Check Standard Curve (e.g., pNA standard) CheckReagents Investigate Reagents & Conditions: - Verify Buffer pH & Prep - Check Reagent Storage/Expiry - Optimize Incubation Time/Temp StandardCurve->CheckReagents Curve is OK -> Check Enzyme/Substrate Curve is Not OK -> Check Reader/Standard CheckSamples Investigate Sample Quality: - Concentrate Sample - Check for Inhibitors - Verify Sample Handling SampleIssue->CheckSamples ReagentIssue->StandardCurve Next Step

Caption: Troubleshooting workflow for low signal in tryptase assays.

Quantitative Data Summary

Proper reagent concentrations and incubation parameters are critical. The table below summarizes typical ranges for key parameters. These may need to be optimized for your specific assay kit and experimental conditions.[1]

ParameterTypical RangeNotes
Recombinant Tryptase (Positive Control) 1 - 50 ngUsed to validate assay performance.[3]
Substrate Concentration (e.g., BAPNA) 0.1 - 2 mMSubstrate saturation should be tested.
Sample Volume 10 - 50 µLMay need to be increased if tryptase concentration is low.
Incubation Temperature 25°C - 37°CHigher temperatures can increase reaction rate but may also lead to enzyme instability.
Incubation Time 30 - 120 minutesLonger incubation can increase signal, but also background.
Assay Buffer pH 7.4 - 8.5Tryptase activity is highly pH-dependent.

Experimental Protocols

General Protocol for a Colorimetric Tryptase Activity Assay

This protocol provides a general framework. Always refer to the specific manual for your assay kit.

  • Reagent Preparation:

    • Prepare the 1X Assay Buffer by diluting the provided stock solution with deionized water.[5]

    • Prepare the pNA standard curve by performing serial dilutions of the pNA stock solution in 1X Assay Buffer.[5] A typical range is from 0 to 200 µM.

    • Prepare the Tryptase Substrate solution as directed by the kit manual.

  • Assay Procedure:

    • Add 50 µL of each pNA standard to separate wells of a 96-well plate.

    • Add 50 µL of your experimental samples (lysates, supernatants) and controls (positive control, negative/blank control) to their respective wells.

    • Initiate the reaction by adding 50 µL of the Tryptase Substrate solution to all wells.

    • Mix gently by tapping the plate.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for 30-60 minutes, protected from light.

    • Measure the absorbance at the appropriate wavelength (e.g., 405-410 nm for pNA) using a microplate reader.[3]

  • Data Analysis:

    • Subtract the absorbance reading of the blank from all sample and standard readings.

    • Plot the standard curve of absorbance versus pNA concentration.

    • Use the standard curve to determine the concentration of pNA generated in your samples, which is proportional to the tryptase activity.

The diagram below outlines the general workflow of a tryptase activity assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis PrepReagents Prepare Reagents (Buffer, Standards, Substrate) AddSamples Add Standards & Samples to 96-Well Plate PrepReagents->AddSamples AddSubstrate Add Tryptase Substrate to Initiate Reaction AddSamples->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate ReadPlate Measure Absorbance (e.g., 405 nm) Incubate->ReadPlate Analyze Calculate Tryptase Activity Using Standard Curve ReadPlate->Analyze

References

Technical Support Center: Tos-Gly-Pro-Lys-AMC Fluorogenic Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Tos-Gly-Pro-Lys-AMC fluorogenic substrate.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fluorogenic peptide substrate designed for the detection of certain protease activities. It is particularly specific for tryptase but can also be cleaved by other enzymes like trypsin, gingipain K, and cathepsin L.[1][2] The substrate consists of a peptide sequence (Gly-Pro-Lys) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. When a target protease cleaves the peptide bond between Lysine (Lys) and AMC, the AMC molecule is released, resulting in a measurable increase in fluorescence. The intensity of the fluorescence is directly proportional to the enzymatic activity in the sample.

Q2: What are the optimal excitation and emission wavelengths for the cleaved AMC product?

A2: The liberated 7-amino-4-methylcoumarin (AMC) can be detected by setting the excitation wavelength at approximately 380 nm and the emission wavelength at around 460 nm.

Q3: My sample is not a purified enzyme. Can I still use this assay?

A3: Yes, this assay can be used with complex biological samples like cell lysates, plasma, and serum. However, it is crucial to be aware that these samples may contain endogenous proteases that could also cleave the substrate, leading to non-specific signals.[3] It is highly recommended to include appropriate controls, such as samples with a known specific inhibitor of the target enzyme, to confirm that the observed activity is indeed from the enzyme of interest.

Q4: How should I prepare and store the this compound substrate?

A4: The substrate is typically supplied as a powder and should be stored at -20°C, protected from light. For use, it is usually dissolved in an organic solvent like DMSO to create a stock solution. This stock solution should also be stored at -20°C and protected from light to maintain its stability. It is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

II. Troubleshooting Guide

This guide addresses common issues encountered during experiments using the this compound substrate, with a focus on the impact of sample preparation.

Issue 1: High Background Fluorescence

High background fluorescence can mask the specific signal from the enzymatic reaction, leading to inaccurate results.

Possible Causes & Solutions:

CauseRecommended Solution
Substrate Instability Prepare fresh substrate dilutions for each experiment. Avoid prolonged exposure of the substrate to light. Store stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles.
Contaminated Reagents Use high-purity water and reagents. Ensure all buffers and solutions are freshly prepared and filtered if necessary.
Autofluorescence of Sample Components Run a "sample blank" control containing the sample and assay buffer but no substrate. Subtract the fluorescence of the sample blank from the sample readings.
Non-specific Substrate Cleavage If using complex biological samples, include a control with a specific inhibitor for the target enzyme to determine the level of non-specific protease activity.
Excessive Reagent Concentration Optimize the concentrations of both the substrate and the enzyme to ensure the signal is within the linear range of the instrument.
Issue 2: Low or No Signal

A lack of signal can indicate a problem with the enzyme, the substrate, or the assay conditions.

Possible Causes & Solutions:

CauseRecommended Solution
Inactive Enzyme Ensure the enzyme has been stored correctly (typically at -80°C in appropriate buffer). Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a positive control.
Incorrect Assay Buffer pH The optimal pH for tryptase activity is generally around 7.5 to 8.5. Verify the pH of your assay buffer and adjust if necessary. Enzyme activity can be significantly reduced outside of its optimal pH range.
Presence of Inhibitors in the Sample Some biological samples may contain endogenous protease inhibitors. Consider diluting the sample or using a sample preparation method to remove potential inhibitors.
Degraded Substrate Ensure the substrate has been stored properly and is not expired. Prepare fresh dilutions from a reliable stock.
Issue 3: Inconsistent or Irreproducible Results

Variability between replicates or experiments can undermine the reliability of your data.

Possible Causes & Solutions:

CauseRecommended Solution
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for reagents where possible to minimize pipetting variations.
Temperature Fluctuations Ensure all components are at the recommended assay temperature before starting the reaction. Use a temperature-controlled plate reader for kinetic assays.
Sample Heterogeneity For solid samples or cell lysates, ensure thorough homogenization to get a representative sample for each replicate.
Inner Filter Effect At high substrate or product concentrations, the emitted fluorescence can be reabsorbed by other molecules in the solution, leading to a non-linear response. This "inner filter effect" can be mitigated by diluting the sample or using mathematical correction formulas if your plate reader software supports it.[1][4]

III. Impact of Sample Preparation on Assay Results

Proper sample preparation is critical for obtaining accurate and reliable data. This section details the effects of common sample characteristics and buffer components.

A. Sample Turbidity

Problem: Suspended particles in the sample can scatter both the excitation and emission light, leading to artificially high and variable fluorescence readings.

Solutions:

  • Centrifugation: Pellet insoluble material by centrifuging your sample before transferring the supernatant to the assay plate.

  • Filtration: For smaller volumes, syringe filters can be used to clarify the sample. Choose a filter material that does not bind your protein of interest.

Workflow for Sample Clarification:

Turbid_Sample Turbid Sample Centrifugation Centrifugation (e.g., 10,000 x g for 10 min) Turbid_Sample->Centrifugation Filtration Filtration (e.g., 0.22 µm filter) Turbid_Sample->Filtration Clarified_Supernatant Clarified Supernatant/ Filtrate Centrifugation->Clarified_Supernatant Filtration->Clarified_Supernatant Assay Perform Assay Clarified_Supernatant->Assay

Diagram 1. Workflow for clarifying turbid samples.
B. Hemolysis

Problem: The presence of hemoglobin from lysed red blood cells in plasma or serum samples can significantly interfere with fluorescence-based assays. Hemoglobin absorbs light in the same spectral region as the excitation and emission wavelengths of AMC, leading to a quenching of the fluorescent signal.[5]

Quantitative Impact of Hemolysis:

The degree of signal quenching is dependent on the concentration of free hemoglobin in the sample.

Hemoglobin Concentration (mg/dL)Approximate % Signal Quenching
0 - 30< 5%
30 - 1005 - 20%
> 100> 20% (Significant Interference)
Note: These values are approximate and can vary depending on the specific assay conditions and instrument used. It is recommended to establish your own interference limits.

Solutions:

  • Careful Sample Collection: The best solution is to prevent hemolysis during sample collection and processing. Use appropriate gauge needles and avoid vigorous mixing.

  • Visual Inspection: Visually inspect plasma or serum samples for any pink or red discoloration, which indicates hemolysis.

  • Hemoglobin Measurement: If hemolyzed samples cannot be avoided, quantify the free hemoglobin concentration and apply a correction factor if a linear relationship between hemoglobin concentration and signal quenching has been established for your assay.

Logical Flow for Handling Potentially Hemolyzed Samples:

Start Plasma/Serum Sample Collection Visual_Inspection Visual Inspection for Red Color Start->Visual_Inspection No_Hemolysis Proceed with Assay Visual_Inspection->No_Hemolysis No Hemolysis_Suspected Hemolysis Suspected Visual_Inspection->Hemolysis_Suspected Yes Quantify_Hb Quantify Free Hemoglobin Hemolysis_Suspected->Quantify_Hb Hb_Low Hb < Threshold? Quantify_Hb->Hb_Low Proceed_Correction Proceed with Assay (Apply Correction Factor if Validated) Hb_Low->Proceed_Correction Yes Reject_Sample Reject Sample/ Recollect Hb_Low->Reject_Sample No

Diagram 2. Decision-making process for hemolyzed samples.
C. Detergents

Problem: Detergents are often included in assay buffers to prevent non-specific binding and protein aggregation. However, they can also affect enzyme activity. Non-ionic detergents like Triton X-100 and Tween-20 can sometimes enhance protease activity at low concentrations, while higher concentrations or ionic detergents may have an inhibitory effect.

Impact of Common Detergents on Tryptase-like Activity (Illustrative Data):

DetergentConcentration (%)Approximate % Change in Activity
Triton X-100 0.01+10% to +30%
0.1+5% to +15%
1.0-5% to -20%
Tween-20 0.01+5% to +20%
0.10% to +10%
1.0-10% to -30%
CHAPS 0.10% to -10%
0.5-20% to -50%
Note: This is illustrative data. The actual effect can vary depending on the specific enzyme, substrate, and other assay conditions. It is crucial to validate the effect of any detergent in your specific assay system.

Recommendations:

  • If a detergent is necessary, start with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20).

  • Always run a control without the detergent to assess its effect.

  • If screening for inhibitors, be aware that detergents can interfere with the activity of some compounds.

IV. Detailed Experimental Protocol

This protocol provides a general guideline for a 96-well plate-based tryptase activity assay using this compound.

Materials:

  • This compound substrate

  • DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Purified tryptase or biological sample

  • Black, flat-bottom 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Substrate Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in Assay Buffer to the desired final working concentration (e.g., 100 µM). Protect from light.

  • Standard Curve Preparation (Optional but Recommended):

    • Prepare a series of dilutions of free AMC in Assay Buffer to generate a standard curve. This will allow for the conversion of relative fluorescence units (RFU) to the amount of product formed.

  • Sample Preparation:

    • Thaw enzyme samples on ice.

    • Dilute samples to the desired concentration in ice-cold Assay Buffer.

  • Assay Reaction:

    • Add 50 µL of Assay Buffer to each well.

    • Add 25 µL of your sample (or standard/control) to the appropriate wells.

    • Include the following controls:

      • Blank: 75 µL of Assay Buffer (no sample, no substrate).

      • Substrate Control: 50 µL of Assay Buffer and 25 µL of substrate working solution (no sample).

      • Sample Blank: 50 µL of Assay Buffer and 25 µL of sample (no substrate).

      • Positive Control: A known concentration of active tryptase.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

    • Initiate the reaction by adding 25 µL of the substrate working solution to all wells except the blank and sample blank.

    • Mix gently by shaking the plate for 30 seconds.

  • Measurement:

    • Measure the fluorescence intensity (Ex/Em = 380/460 nm) immediately (for kinetic assays) or after a fixed incubation time (for endpoint assays).

    • For kinetic assays, record the fluorescence every 1-5 minutes for 30-60 minutes.

  • Data Analysis:

    • Subtract the fluorescence of the appropriate blanks from your sample readings.

    • For kinetic assays, determine the reaction rate (V₀) from the linear portion of the fluorescence versus time plot.

    • If a standard curve was generated, use it to convert the RFU or reaction rate to the concentration of AMC produced.

Experimental Workflow Diagram:

Prep_Substrate Prepare Substrate Working Solution Start_Reaction Initiate Reaction with Substrate Prep_Substrate->Start_Reaction Prep_Samples Prepare Samples, Standards, and Controls Add_Samples Add Samples/Standards/Controls to Plate Prep_Samples->Add_Samples Add_Buffer Add Assay Buffer to Plate Add_Buffer->Add_Samples Pre_Incubate Pre-incubate at Assay Temperature Add_Samples->Pre_Incubate Pre_Incubate->Start_Reaction Measure_Fluorescence Measure Fluorescence (Kinetic or Endpoint) Start_Reaction->Measure_Fluorescence Analyze_Data Analyze Data Measure_Fluorescence->Analyze_Data

Diagram 3. General experimental workflow for the this compound assay.

References

Validation & Comparative

A Comparative Guide to Fluorogenic Substrates for Cathepsin L Detection: Tos-Gly-Pro-Lys-AMC vs. Z-Phe-Arg-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cathepsin L is a ubiquitously expressed lysosomal cysteine protease involved in a myriad of physiological and pathological processes, including protein turnover, antigen presentation, prohormone processing, and cancer metastasis. Accurate and sensitive detection of its enzymatic activity is crucial for both basic research and the development of therapeutic inhibitors. This guide provides a detailed comparison of two commonly used fluorogenic substrates for cathepsin L detection: Tos-Gly-Pro-Lys-AMC and Z-Phe-Arg-AMC.

Performance Comparison

A direct quantitative comparison of the kinetic parameters for this compound and Z-Phe-Arg-AMC with human cathepsin L is challenging due to the limited availability of published kinetic data for this compound. However, based on available information, a qualitative and quantitative summary is presented below.

FeatureThis compoundZ-Phe-Arg-AMC
Full Name L-Tosylglycyl-L-prolyl-L-lysinamide 4-methylcoumaryl-7-amideN-Carbobenzoxy-L-phenylalanyl-L-argininamide 4-methylcoumaryl-7-amide
Reported Specificity Trypsin, Gingipain K, Cathepsin L[1]Cathepsin L, Cathepsin B, Cathepsin K, Kallikrein, Papain
Kinetic Parameters (Human Cathepsin L)
KmData not available~0.77 µM
kcat/KmData not availableData available, but varies between studies
Fluorophore AMC (7-Amino-4-methylcoumarin)AMC (7-Amino-4-methylcoumarin)
Excitation/Emission (nm) ~360-380 / ~440-460~360-380 / ~440-460

Z-Phe-Arg-AMC is a widely utilized and well-characterized substrate for cathepsin L. Its primary drawback is its lack of specificity, as it is readily cleaved by other cathepsins (such as B and K) and other proteases. This cross-reactivity can be a significant concern when analyzing complex biological samples containing multiple proteases.

This compound is also reported as a substrate for cathepsin L, but its use in the literature for this specific application is less documented. Its cross-reactivity with trypsin and gingipain K should be considered when designing experiments. The absence of readily available kinetic data for human cathepsin L makes a direct performance comparison with Z-Phe-Arg-AMC difficult.

Experimental Protocols

The following are generalized protocols for a fluorometric cathepsin L activity assay using AMC-conjugated substrates. These should be optimized for specific experimental conditions.

General Cathepsin L Activity Assay Protocol

Materials:

  • Recombinant human cathepsin L

  • Fluorogenic substrate (this compound or Z-Phe-Arg-AMC)

  • Assay Buffer: 50 mM Sodium Acetate, 2 mM EDTA, 5 mM DTT, pH 5.5

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Assay Buffer: Prepare the assay buffer and ensure the pH is adjusted to 5.5. The inclusion of a reducing agent like DTT is critical for maintaining the active state of the cysteine protease.

  • Substrate Preparation: Dissolve the fluorogenic substrate in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute the stock solution in assay buffer to the desired working concentrations.

  • Enzyme Preparation: Dilute the recombinant cathepsin L in assay buffer to the desired concentration. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted enzyme solution. b. To initiate the reaction, add 50 µL of the diluted substrate solution to each well. c. Include appropriate controls:

    • Substrate blank: Assay buffer + substrate (no enzyme)
    • Enzyme blank: Assay buffer + enzyme (no substrate)
    • Inhibitor control (optional): Assay buffer + enzyme + a known cathepsin L inhibitor + substrate

  • Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader. Measure the increase in fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for a duration of 15-60 minutes.

  • Data Analysis: a. Subtract the background fluorescence (substrate blank) from all readings. b. Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. c. For kinetic analysis, plot the initial velocity against a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Cathepsin L in Cellular Signaling and Processes

Cathepsin L plays a pivotal role in several key biological pathways. Understanding these pathways is essential for contextualizing the results of cathepsin L activity assays.

Cathepsin_L_Workflow Experimental Workflow for Cathepsin L Activity Assay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_buffer Prepare Assay Buffer (pH 5.5, with DTT) prep_substrate Prepare Substrate Stock (e.g., in DMSO) prep_buffer->prep_substrate prep_enzyme Prepare Cathepsin L Working Solution prep_buffer->prep_enzyme add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_enzyme Add Enzyme to 96-well Plate prep_enzyme->add_enzyme add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Measure Fluorescence (Ex: ~380nm, Em: ~460nm) incubate->read_fluorescence analyze_data Calculate Initial Velocity and Kinetic Parameters read_fluorescence->analyze_data

Caption: Workflow for a fluorometric cathepsin L activity assay.

Key Signaling Pathways Involving Cathepsin L

  • Extracellular Matrix (ECM) Remodeling and Cancer Invasion: Cathepsin L is secreted by tumor cells and can degrade components of the ECM, such as collagen and laminin.[2][3][4][5] This degradation facilitates tumor cell invasion and metastasis.

    ECM_Remodeling Cathepsin L in ECM Remodeling and Cancer Invasion Tumor_Cell Tumor Cell Secreted_CatL Secreted Cathepsin L Tumor_Cell->Secreted_CatL Secretion ECM Extracellular Matrix (Collagen, Laminin) Secreted_CatL->ECM Degrades Degraded_ECM Degraded ECM ECM->Degraded_ECM Invasion Tumor Invasion & Metastasis Degraded_ECM->Invasion

    Caption: Role of cathepsin L in cancer invasion via ECM degradation.

  • Antigen Presentation: In antigen-presenting cells (APCs), cathepsin L is involved in the processing of the invariant chain (Ii) associated with MHC class II molecules in endosomes. This is a critical step for the loading of antigenic peptides onto MHC class II molecules for presentation to T-helper cells.[6][7][8][9][10]

    Antigen_Presentation Cathepsin L in MHC Class II Antigen Presentation cluster_apc Antigen Exogenous Antigen APC Antigen-Presenting Cell (e.g., Macrophage) Antigen->APC Internalization CatL Cathepsin L Antigen->CatL Processing Endosome Endosome MHC_II_Ii MHC Class II-Ii Complex MHC_II_Ii->CatL Ii Degradation MHC_II_Peptide MHC Class II-Peptide Complex CatL->MHC_II_Peptide Peptide Loading T_Cell T-Helper Cell MHC_II_Peptide->T_Cell Presentation

  • Prohormone and Pro-neurotransmitter Processing: Cathepsin L can act as a prohormone convertase, processing precursor proteins into their biologically active forms. For example, it is involved in the processing of proenkephalin to enkephalin and proopiomelanocortin (POMC) to hormones like ACTH and β-endorphin. [11][12][13][14][15]

    Prohormone_Processing Cathepsin L in Prohormone Processing cluster_vesicle Prohormone Prohormone (e.g., Proenkephalin) CatL Cathepsin L Prohormone->CatL Cleavage Secretory_Vesicle Secretory Vesicle Active_Hormone Active Hormone (e.g., Enkephalin) CatL->Active_Hormone Biological_Activity Biological Activity Active_Hormone->Biological_Activity Elicits

    Caption: Prohormone activation by cathepsin L.

Conclusion

Both this compound and Z-Phe-Arg-AMC can be utilized for the detection of cathepsin L activity. Z-Phe-Arg-AMC is a well-established but non-specific substrate, for which extensive kinetic data is available. This compound is a potential alternative, but further characterization of its kinetic parameters and specificity for human cathepsin L is required for a comprehensive comparison. Researchers should carefully consider the potential for cross-reactivity with other proteases in their samples and may need to employ specific inhibitors or purification steps to ensure the accurate measurement of cathepsin L activity. The choice of substrate will ultimately depend on the specific requirements of the assay, including the purity of the enzyme preparation and the need for absolute specificity.

References

A Comparative Guide to Fluorogenic Serine Protease Substrates: Tos-Gly-Pro-Lys-AMC vs. Boc-VPR-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic substrate is critical for the accurate assessment of serine protease activity. This guide provides a detailed comparison of two commonly used substrates, Tos-Gly-Pro-Lys-AMC and Boc-VPR-AMC, to aid in the selection of the optimal reagent for specific research applications.

This comparison guide delves into the specificity, kinetic parameters, and experimental protocols for both substrates, presenting quantitative data in accessible tables and visualizing key biological pathways and experimental workflows.

Introduction to the Substrates

This compound is a fluorogenic substrate primarily utilized for the measurement of tryptase activity. Tryptase is a serine protease predominantly found in the secretory granules of mast cells and is a key mediator in allergic and inflammatory responses. This substrate is also reported to be cleaved by other trypsin-like proteases such as trypsin itself, gingipain K, and cathepsin L.

Boc-VPR-AMC is a fluorogenic substrate with a broader specificity for a range of trypsin-like serine proteases. It is widely used for assaying the activity of thrombin, a critical enzyme in the blood coagulation cascade, as well as various kallikreins, coagulation factors including Factor II and VII, and mannan-binding lectin-associated serine protease 3 (MASP3).

Upon enzymatic cleavage at the C-terminal side of the lysine or arginine residue, both substrates release the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The resulting increase in fluorescence intensity can be monitored over time to determine enzyme kinetics.

Physicochemical and Spectral Properties

PropertyThis compoundBoc-VPR-AMC
Molecular Formula C₃₀H₃₇N₅O₇SC₃₁H₄₅N₇O₇
Molecular Weight 611.71 g/mol 627.73 g/mol
Excitation Wavelength ~380 nm380 nm
Emission Wavelength ~460 nm460 nm

Enzyme Specificity and Kinetic Parameters

The choice between this compound and Boc-VPR-AMC largely depends on the target enzyme and the desired specificity of the assay.

Boc-VPR-AMC exhibits broader reactivity and has well-defined kinetic parameters for several key enzymes, making it a versatile tool for studying various physiological pathways.

SubstrateTarget EnzymeKₘ (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹)
Boc-VPR-AMC Thrombin21[1]109[1]5.19 x 10⁶
Thrombin-staphylocoagulase complex25[1]89[1]3.56 x 10⁶
Tos-Gly-Pro-Arg-AMC *Thrombin3101805.81 x 10⁵

Note: Kinetic data for the closely related substrate Tos-Gly-Pro-Arg-AMC with thrombin is included for comparative purposes, illustrating the impact of the P1 residue (Lys vs. Arg) on enzyme kinetics.

Signaling Pathways of Key Target Enzymes

Understanding the biological context of the target enzymes is crucial for interpreting experimental data.

Tryptase Signaling Pathway

Tryptase, the primary target of this compound, is a key mediator of mast cell-induced inflammation. It activates Protease-Activated Receptor 2 (PAR-2) on various cell types, triggering downstream signaling cascades that contribute to inflammatory responses.

Tryptase_Signaling Tryptase Tryptase PAR2 PAR-2 Tryptase->PAR2 Activation G_Protein G-Protein Coupling PAR2->G_Protein Downstream Downstream Signaling (e.g., MAPK, NF-κB) G_Protein->Downstream Inflammation Inflammatory Response Downstream->Inflammation

Tryptase signaling through PAR-2.
Thrombin and Kallikrein Signaling Pathways

Boc-VPR-AMC is a substrate for both thrombin and kallikreins, which are involved in the coagulation cascade and the kallikrein-kinin system, respectively. Both can also signal through Protease-Activated Receptors (PARs).

Protease_Signaling_Pathways cluster_coagulation Coagulation Cascade cluster_kinin Kallikrein-Kinin System cluster_par PAR Signaling Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage PARs PARs (e.g., PAR1, PAR4) Thrombin->PARs Activation Fibrin Fibrin Clot Fibrinogen->Fibrin Kallikrein Kallikrein Kininogen Kininogen Kallikrein->Kininogen Cleavage Kallikrein->PARs Activation Bradykinin Bradykinin Kininogen->Bradykinin Cellular_Responses Cellular Responses (e.g., Platelet Activation, Inflammation) PARs->Cellular_Responses

Overview of Thrombin and Kallikrein signaling pathways.

Experimental Protocols

Detailed and optimized protocols are essential for obtaining reliable and reproducible results.

General Experimental Workflow for Fluorogenic Protease Assays

The following diagram illustrates a typical workflow for a fluorogenic protease assay using either this compound or Boc-VPR-AMC.

Experimental_Workflow Reagent_Prep 1. Reagent Preparation - Prepare Assay Buffer - Reconstitute Enzyme - Reconstitute Substrate Reaction_Setup 2. Reaction Setup - Add buffer, enzyme, and  inhibitor (if applicable) to  microplate wells Reagent_Prep->Reaction_Setup Initiation 3. Reaction Initiation - Add substrate to wells  to start the reaction Reaction_Setup->Initiation Measurement 4. Fluorescence Measurement - Read fluorescence intensity  kinetically over time  (Ex/Em ~380/460 nm) Initiation->Measurement Data_Analysis 5. Data Analysis - Calculate initial velocity (V₀) - Determine Km and Vmax if  performing substrate titration Measurement->Data_Analysis

General workflow for fluorogenic protease assays.
Detailed Protocol for Tryptase Activity Assay using this compound

This protocol is adapted from general fluorogenic protease assay procedures.

Materials:

  • Purified human tryptase

  • This compound substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% Brij-35

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the tryptase enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically.

  • Assay Setup:

    • To each well of the microplate, add 50 µL of Assay Buffer.

    • Add 25 µL of the diluted tryptase solution to the sample wells. For a negative control, add 25 µL of Assay Buffer.

  • Reaction Initiation:

    • Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).

    • To initiate the reaction, add 25 µL of the substrate working solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence reader pre-set to 37°C.

    • Measure the fluorescence intensity every minute for 30-60 minutes, using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Plot the relative fluorescence units (RFU) versus time.

    • Determine the initial velocity (V₀) from the linear portion of the curve.

    • If determining kinetic parameters, repeat the assay with varying substrate concentrations and fit the V₀ values to the Michaelis-Menten equation.

Detailed Protocol for Thrombin Activity Assay using Boc-VPR-AMC.[2]

Materials:

  • Purified human thrombin

  • Boc-VPR-AMC substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.1% PEG 8000

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Boc-VPR-AMC in DMSO.

    • Dilute the thrombin enzyme in Assay Buffer. A final concentration of 1-10 nM is often suitable.

  • Assay Setup:

    • Add 80 µL of Assay Buffer to each well.

    • Add 10 µL of the diluted thrombin solution to the sample wells. Add 10 µL of Assay Buffer to the blank wells.

  • Reaction Initiation:

    • Prepare a 10X working solution of Boc-VPR-AMC by diluting the stock solution in Assay Buffer.

    • Start the reaction by adding 10 µL of the 10X substrate working solution to all wells.

  • Fluorescence Measurement:

    • Immediately begin kinetic measurements in a fluorescence plate reader at 37°C.

    • Record fluorescence at Ex/Em = 380/460 nm every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of hydrolysis (V₀) from the slope of the linear portion of the fluorescence versus time plot.

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.

Conclusion

Both this compound and Boc-VPR-AMC are valuable tools for the study of serine proteases. The selection between these two substrates should be guided by the specific enzyme of interest and the experimental goals.

  • This compound is the preferred substrate for studies focusing specifically on tryptase activity, particularly in the context of mast cell biology and allergic inflammation.

  • Boc-VPR-AMC offers greater versatility due to its broader specificity for a range of trypsin-like proteases, including thrombin and various kallikreins . The availability of well-defined kinetic parameters for several of these enzymes makes it an excellent choice for quantitative enzymology and inhibitor screening in the fields of coagulation, inflammation, and beyond.

Researchers should carefully consider the enzyme specificity, the availability of kinetic data, and the specific requirements of their experimental system when choosing between these two fluorogenic substrates.

References

A Comparative Guide to Tryptase Assay Validation: The Fluorogenic Substrate Tos-Gly-Pro-Lys-AMC versus Immunoassay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of mast cell-related disorders and allergic responses, accurate and reliable quantification of tryptase activity is paramount. Tryptase, a serine protease predominantly found in the secretory granules of mast cells, serves as a crucial biomarker for mast cell activation. This guide provides a comprehensive comparison of two distinct methodologies for tryptase quantification: a fluorogenic enzymatic assay using the substrate Tos-Gly-Pro-Lys-AMC and a widely used automated immunoassay (ImmunoCAP).

This guide offers a detailed examination of the experimental protocols, performance characteristics, and underlying principles of each method. By presenting quantitative data in a clear, tabular format and illustrating key workflows and pathways with diagrams, this document aims to equip researchers with the necessary information to select the most appropriate tryptase assay for their specific research needs.

Performance Comparison: Enzymatic Assay vs. Immunoassay

The choice between an enzymatic assay and an immunoassay for tryptase quantification depends on several factors, including the desired endpoint (enzymatic activity vs. total protein concentration), required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters for a tryptase assay validated with this compound alongside a commercially available automated immunoassay.

Performance ParameterTryptase Enzymatic Assay (this compound)Tryptase Immunoassay (e.g., ImmunoCAP)
Principle Measures enzymatic activityMeasures total tryptase protein concentration
Limit of Detection (LoD) Typically in the low ng/mL range (assay dependent)< 1 µg/L (< 1 ng/mL)[1]
Linearity Range Dependent on substrate concentration and enzyme kinetics1 to 200 µg/L (1 to 200 ng/mL)[1]
Precision (CV%) Intra-assay: <10%; Inter-assay: <15% (expected)Intra-assay: <8%; Inter-assay: <10%[1]
Specificity Potential for cross-reactivity with other trypsin-like proteasesHigh specificity for α- and β-tryptase[2]
Throughput Moderate; suitable for microplate formatHigh; automated platform[1]
Instrumentation Fluorescence microplate readerSpecific immunoassay analyzer (e.g., Phadia instruments)

Experimental Protocols

Validation of a Tryptase Enzymatic Assay with this compound

This protocol outlines the key steps for validating a fluorogenic tryptase assay in a 96-well microplate format.

Materials:

  • Recombinant human tryptase

  • Fluorogenic substrate: this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% Tween-20)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Substrate and Enzyme Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of tryptase standards of known concentrations in assay buffer.

  • Assay Procedure:

    • Add a fixed volume of assay buffer to each well of the microplate.

    • Add the tryptase standards and unknown samples to their respective wells.

    • Initiate the reaction by adding the this compound substrate to all wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals to determine the reaction kinetics.

  • Validation Parameters:

    • Linearity: Determine the range over which the assay signal is directly proportional to the tryptase concentration.

    • Sensitivity (LoD/LoQ): Calculate the lowest concentration of tryptase that can be reliably detected and quantified.

    • Precision: Assess the intra-assay (within-run) and inter-assay (between-run) variability by running replicates of control samples.

    • Specificity: Evaluate potential interference from other proteases by testing their activity against the substrate.

Tryptase Immunoassay (ImmunoCAP)

The ImmunoCAP system is an automated sandwich immunoassay.

Principle: Anti-tryptase antibodies are covalently coupled to a solid phase (the ImmunoCAP). Tryptase in the sample binds to these antibodies. After washing, enzyme-labeled anti-tryptase antibodies are added, forming a complex. A developing agent is then added, and the resulting fluorescence is measured. The fluorescence intensity is directly proportional to the concentration of tryptase in the sample.

Procedure (summarized):

  • Patient serum or plasma is incubated with the anti-tryptase ImmunoCAP.

  • After washing, enzyme-labeled anti-tryptase antibodies are added.

  • Following another wash step, a developing solution is added.

  • The reaction is stopped, and the fluorescence is measured by the instrument.

Visualizing the Methodologies

To further clarify the processes described, the following diagrams illustrate the enzymatic reaction of tryptase with this compound and the general workflow for validating this enzymatic assay.

Enzymatic_Reaction Tryptase Tryptase Product1 Tos-Gly-Pro-Lys Tryptase->Product1 Cleavage Product2 AMC (Fluorescent) Tryptase->Product2 Release Substrate This compound (Non-fluorescent) Substrate->Tryptase

Enzymatic cleavage of this compound by tryptase.

Assay_Validation_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_validation Validation Analysis A Prepare Tryptase Standards D Dispense Reagents to 96-well Plate A->D B Prepare Substrate Solution (this compound) B->D C Prepare Assay Buffer C->D E Incubate at 37°C D->E F Measure Fluorescence (Kinetic Read) E->F G Linearity F->G H Sensitivity (LoD/LoQ) F->H I Precision (Intra/Inter-Assay) F->I J Specificity F->J

Workflow for validating the tryptase enzymatic assay.

References

Navigating Protease Cross-Reactivity: A Comparative Analysis of Tos-Gly-Pro-Lys-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the study of proteases, understanding the specificity of fluorogenic substrates is paramount for accurate enzymatic activity assessment. This guide provides a comparative analysis of the cross-reactivity of various proteases with the commonly used substrate, Tosyl-Glycyl-Prolyl-Lysine-7-amino-4-methylcoumarin (Tos-Gly-Pro-Lys-AMC). By examining available experimental data, this document aims to offer a clear perspective on the utility and limitations of this substrate for specific protease assays.

Quantitative Comparison of Protease Activity with this compound and Analogs

The fluorogenic substrate this compound is primarily recognized as a substrate for trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to lysine (Lys) or arginine (Arg) residues. While widely used, a comprehensive cross-reactivity profile with quantitative kinetic data across a broad range of proteases is not extensively documented in a single source. The following table summarizes the available kinetic parameters for proteases with this compound and structurally similar substrates to provide a comparative overview.

ProteaseSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Trypsin This compoundData not availableData not availableData not available
Thrombin Ac-Leu-Gly-Pro-Lys-AMC160 ± 252.3 ± 0.21.5 x 10⁴

Key Proteases and Their Interaction with Lysine-Terminated Substrates

Tryptase: This serine protease, abundant in mast cells, is a primary target for this compound.[2][3][4] Its preference for cleavage after lysine makes this substrate a useful tool for assaying tryptase activity in studies of allergy and inflammation.

Trypsin: As a key digestive serine protease, trypsin exhibits strong preference for cleaving after lysine and arginine residues. While specific kinetic constants for this compound are not detailed in the available literature, it is widely acknowledged as a substrate for trypsin.[5][6] One study demonstrated the time-dependent cleavage of this compound by trypsin, confirming its activity.

Gingipain K (Kgp): This cysteine protease from the periodontal pathogen Porphyromonas gingivalis is highly specific for lysine residues. Although kinetic data with this compound is unavailable, studies with other fluorogenic substrates containing a P1 lysine demonstrate the high affinity and catalytic efficiency of Gingipain K for such sequences.

Cathepsin L: A lysosomal cysteine protease, Cathepsin L has a broader specificity than the other proteases discussed. While it can cleave substrates after lysine, its optimal cleavage motifs can vary. Specific kinetic data with this compound is not available in the reviewed literature.

Experimental Methodologies

A generalized protocol for assessing the cross-reactivity of a protease with this compound using a fluorometric assay is provided below.

Objective: To determine the kinetic parameters (K_m_ and k_cat_) of a protease with the fluorogenic substrate this compound.

Materials:

  • Purified protease of interest

  • This compound (stock solution in DMSO)

  • Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the protease)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Enzyme Preparation: Prepare a working solution of the purified protease in the assay buffer to a final concentration suitable for detecting substrate cleavage within a reasonable time frame.

  • Substrate Dilution Series: Prepare a series of dilutions of the this compound substrate in the assay buffer. The final concentrations should typically range from 0.1 to 10 times the expected K_m_ value.

  • Assay Setup: In the 96-well plate, add a fixed volume of the enzyme solution to each well. Include control wells containing only the assay buffer and substrate (no enzyme) to measure background fluorescence.

  • Initiation of Reaction: To initiate the enzymatic reaction, add the different concentrations of the substrate to the wells containing the enzyme.

  • Kinetic Measurement: Immediately place the microplate in the fluorescence reader and measure the increase in fluorescence intensity over time. The release of the free AMC (7-amino-4-methylcoumarin) group upon substrate cleavage results in a fluorescent signal.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time plot.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.

    • Calculate the k_cat_ value using the equation: k_cat_ = V_max_ / [E], where [E] is the final concentration of the enzyme in the assay.

Visualizing Experimental Workflow and Signaling Pathways

To further aid in the conceptualization of the experimental process and the biological context of these proteases, the following diagrams are provided.

Experimental_Workflow Protease Protease Solution Mix Mix Enzyme & Substrate Protease->Mix Substrate This compound Dilution Series Substrate->Mix Plate 96-well Plate Reader Fluorescence Reader (Kinetic Read) Plate->Reader Mix->Plate Data Data Analysis (V₀ vs. [S]) Reader->Data Kinetics Determine Km & kcat Data->Kinetics

Caption: Experimental workflow for determining protease kinetic parameters.

The proteases discussed are involved in diverse and critical signaling pathways. The following diagram illustrates a simplified representation of the mast cell degranulation pathway, where tryptase plays a significant role.

Tryptase_Signaling_Pathway cluster_cell Mast Cell cluster_extracellular Extracellular Space Allergen Allergen IgE IgE Allergen->IgE binds Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI cross-links Degranulation Degranulation Fc_epsilon_RI->Degranulation activates Granules Secretory Granules Degranulation->Granules releases Tryptase Tryptase Granules->Tryptase PAR2 PAR-2 Tryptase->PAR2 activates Inflammation Inflammation PAR2->Inflammation mediates

References

A Comparative Guide to the Tos-Gly-Pro-Lys-AMC Assay for Trypsin-Like Protease Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Tos-Gly-Pro-Lys-AMC fluorogenic assay with alternative methods for measuring the activity of trypsin-like serine proteases. The objective is to equip researchers with the necessary information to select the most suitable assay for their specific research needs, with a focus on reproducibility, reliability, and practical application.

Introduction to Trypsin-Like Serine Proteases and Their Measurement

Trypsin-like serine proteases are a crucial class of enzymes that cleave peptide bonds C-terminal to lysine or arginine residues.[1] They play pivotal roles in a multitude of physiological processes, including digestion, blood coagulation, and tissue remodeling.[1] Dysregulation of these proteases is implicated in various pathologies, making them important targets for drug discovery and diagnostics.

The this compound assay is a widely utilized method for measuring the activity of these enzymes. It employs a synthetic peptide substrate, Tos-Gly-Pro-Lys, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In the presence of a trypsin-like protease, the enzyme cleaves the peptide bond after the lysine residue, releasing free AMC. The liberated AMC fluoresces upon excitation, and the rate of increase in fluorescence intensity is directly proportional to the enzyme's activity. While this substrate is commonly used for tryptase, it can also be cleaved by other trypsin-like proteases.[2][3][4][5][6]

Comparison of Key Performance Characteristics

A direct quantitative comparison of the reproducibility and reliability of the this compound assay is challenging due to the limited availability of published validation data for this specific substrate. However, by examining the principles of different assay types and the performance of similar substrates, we can draw informative comparisons.

Parameter This compound Assay (Fluorogenic) Boc-Gln-Ala-Arg-pNA Assay (Chromogenic) ACC-Based Assays (Fluorogenic)
Principle Enzymatic cleavage releases the fluorophore AMC.Enzymatic cleavage releases the chromophore p-nitroanilide (pNA).[1]Enzymatic cleavage releases the fluorophore 7-amino-4-carbamoylmethylcoumarin (ACC).[7]
Detection Fluorescence (Ex/Em ≈ 360-380/460 nm).Absorbance (≈ 405 nm).[8]Fluorescence (Ex/Em ≈ 380/460 nm).[7]
Sensitivity Generally high.Moderate.High (reportedly ~3-fold higher quantum yield than AMC).[7]
Reproducibility Data not widely available. Generally, fluorometric assays can have good precision.Data not widely available. Chromogenic assays are often robust and reproducible.Data not widely available.
Throughput High (microplate compatible).High (microplate compatible).[1]High (microplate compatible).
Interferences Compound fluorescence, quenching.Compound absorbance at 405 nm, sample turbidity.Compound fluorescence, quenching.
Substrate Specificity Tryptase, Trypsin, Gingipain K, Cathepsin L.[4]Trypsin and other proteases that cleave after Arginine.[1]Can be tailored by altering the peptide sequence.[7]

Experimental Protocols

Below are detailed methodologies for performing a generic fluorogenic trypsin-like protease assay using this compound and a chromogenic assay using Boc-Gln-Ala-Arg-pNA.

Fluorogenic Assay Protocol using this compound

This protocol is a generalized procedure and may require optimization for specific enzymes and experimental conditions.

1. Materials:

  • Enzyme solution (e.g., purified trypsin, cell lysate, or biological fluid)

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2 and 0.05% Tween-20)

  • 96-well black microplate

  • Fluorescence microplate reader

2. Reagent Preparation:

  • Enzyme Solution: Prepare a dilution series of the enzyme in cold assay buffer.

  • Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C, protected from light.

  • Working Substrate Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 100 µM).

3. Assay Procedure:

  • Add 50 µL of the enzyme dilution to each well of the 96-well plate.

  • Include a negative control (assay buffer without enzyme) and a positive control (a known concentration of a reference enzyme).

  • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 50 µL of the working substrate solution to each well.

  • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically over a set period (e.g., 30-60 minutes) at regular intervals (e.g., every 1-2 minutes).

4. Data Analysis:

  • Plot the fluorescence intensity versus time for each sample.

  • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

  • Subtract the V₀ of the negative control from the V₀ of the samples to correct for background fluorescence.

  • Enzyme activity is proportional to the corrected V₀.

Chromogenic Assay Protocol using Boc-Gln-Ala-Arg-pNA

This protocol is based on commercially available kits and may need adjustment.[8]

1. Materials:

  • Enzyme solution

  • Boc-Gln-Ala-Arg-pNA substrate

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.2, containing 20 mM CaCl2)

  • 96-well clear microplate

  • Absorbance microplate reader

2. Reagent Preparation:

  • Enzyme Solution: Prepare a dilution series of the enzyme in assay buffer.

  • Substrate Solution: Prepare the substrate solution in assay buffer according to the manufacturer's instructions (e.g., 1-2 mM).

3. Assay Procedure:

  • Add 50 µL of the enzyme dilution to each well of the 96-well plate.

  • Include a negative control (assay buffer without enzyme).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the substrate solution to each well.

  • Measure the absorbance at 405 nm kinetically or at a fixed endpoint after a specific incubation time (e.g., 15-30 minutes).

4. Data Analysis:

  • For kinetic assays, determine the rate of change in absorbance over time.

  • For endpoint assays, subtract the absorbance of the negative control from the absorbance of the samples.

  • The enzyme activity is proportional to the rate of absorbance change or the final absorbance value.

Visualizing a Relevant Signaling Pathway and Experimental Workflow

Urokinase-Type Plasminogen Activator (uPA) Signaling Pathway

The urokinase-type plasminogen activator (uPA) is a trypsin-like serine protease that plays a critical role in cancer cell invasion and metastasis through its interaction with its receptor, uPAR.[9][10] This pathway illustrates a key biological context where assays for trypsin-like proteases are relevant.

uPA_Signaling_Pathway pro_uPA pro-uPA uPA uPA (active) pro_uPA->uPA Activation uPAR uPAR uPA->uPAR Binding Plasminogen Plasminogen uPA->Plasminogen Cleavage Cell_Membrane Integrins Integrins uPAR->Integrins Interaction Plasmin Plasmin (active) ECM ECM Degradation Plasmin->ECM Cleavage Signaling Intracellular Signaling (Proliferation, Migration) Integrins->Signaling

Caption: The uPA/uPAR signaling cascade leading to extracellular matrix degradation and cell signaling.

General Experimental Workflow for Protease Assay

The following diagram outlines the typical steps involved in performing a protease activity assay.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) start->prep_reagents add_enzyme Add Enzyme to Microplate Wells prep_reagents->add_enzyme pre_incubate Pre-incubate at Assay Temperature add_enzyme->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate measure Kinetic Measurement (Fluorescence/Absorbance) add_substrate->measure analyze Data Analysis (Calculate V₀) measure->analyze end End analyze->end

Caption: A generalized workflow for measuring protease activity using a microplate-based assay.

Conclusion

The this compound assay is a valuable tool for measuring the activity of trypsin-like proteases, offering high sensitivity and throughput. However, researchers should be aware of potential interferences from fluorescent compounds. For applications where such interferences are a concern, a chromogenic assay like the Boc-Gln-Ala-Arg-pNA assay may be a more robust, albeit less sensitive, alternative. The development of substrates with improved fluorophores, such as ACC, offers the potential for even greater sensitivity. The choice of assay should be guided by the specific requirements of the experiment, including the nature of the sample, the expected enzyme concentration, and the available instrumentation. Careful optimization and validation are essential to ensure the reliability and reproducibility of the obtained results.

References

A Researcher's Guide: Correlating Fluorescent Tos-Gly-Pro-Lys-AMC Results with Alternative Protease Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate activity assay is paramount. The fluorogenic substrate, Tos-Gly-Pro-Lys-AMC, is a widely utilized tool for detecting trypsin-like serine protease activity. Its cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, offering a sensitive and continuous measure of enzymatic function. However, to ensure data robustness and to select the optimal assay for a given experimental goal, it is crucial to understand how this method correlates with other established protease detection technologies.

This guide provides an objective comparison of the this compound fluorogenic assay with three common alternatives: colorimetric p-nitroanilide (pNA) assays, Förster Resonance Energy Transfer (FRET)-based assays, and label-free quantitative mass spectrometry. Each method's principles, performance metrics, and experimental protocols are detailed to aid in the selection of the most suitable technique for your research needs, from high-throughput screening to in-depth kinetic analysis.

Principles of Protease Detection: A Comparative Overview

The fundamental principle behind most protease assays involves the enzymatic cleavage of a substrate, resulting in a detectable signal. The nature of this substrate and the resulting signal distinguish the various methods.

Fluorogenic AMC Assay: This method employs a peptide sequence (e.g., Gly-Pro-Lys) recognized by the target protease, which is chemically linked to a fluorescent molecule, AMC. In its conjugated form, the AMC fluorophore is quenched. Upon proteolytic cleavage of the peptide bond, AMC is released, leading to a significant increase in fluorescence intensity, which can be monitored in real-time.

Colorimetric pNA Assay: Similar to the AMC assay, this method uses a peptide substrate conjugated to a chromogenic molecule, p-nitroaniline (pNA). Cleavage of the substrate releases pNA, which is yellow and can be quantified by measuring its absorbance at approximately 405 nm.

FRET-Based Assay: These assays utilize a substrate peptide flanked by a pair of fluorescent molecules: a donor and an acceptor (or quencher). When the substrate is intact, the close proximity of the pair allows for Förster Resonance Energy Transfer, where the excited donor transfers its energy to the acceptor, resulting in either emission at the acceptor's wavelength or quenching of the donor's fluorescence. Proteolytic cleavage separates the donor and acceptor, disrupting FRET and leading to a measurable change in the fluorescence signal.[1][2]

Quantitative Mass Spectrometry (MS): This powerful, label-free technique directly identifies and quantifies the peptide fragments generated by proteolytic cleavage. By incubating a protease with a protein or peptide substrate, the resulting cleavage products can be analyzed by MS to determine cleavage site specificity and reaction kinetics. This method offers unparalleled detail but is generally lower in throughput.[3]

Performance Comparison of Protease Detection Methods

The choice of assay often depends on the required sensitivity, throughput, and the specific experimental question being addressed. The following table summarizes key performance indicators for each method, using trypsin as a model enzyme.

Parameter Fluorogenic (this compound) Colorimetric (Tos-Gly-Pro-Lys-pNA) FRET-Based Assay Quantitative Mass Spectrometry
Principle Release of fluorescent AMCRelease of chromogenic pNADisruption of Förster Resonance Energy TransferDirect detection of cleavage products
Detection Fluorescence (Ex/Em ~365/440 nm)Absorbance (~405 nm)Fluorescence (donor/acceptor specific)Mass-to-charge ratio (m/z)
Sensitivity High (ng/mL range)Moderate (µg/mL range)Very High (pM to ng/mL range)High (fmol to pmol range)
Limit of Detection (Trypsin) ~4.6 ng/mL[3][4]~8.4 ng/mL[3][4]As low as 20 pM for some proteases[5]Substrate and instrument dependent
Dynamic Range WideModerateWideWide
Throughput High (384-well compatible)High (384-well compatible)High (384-well compatible)Low to Medium
Real-time Kinetics YesYesYesPossible, but complex
Cleavage Site Info NoNoNoYes
Cost per Sample ModerateLowHighVery High
Interference Compound autofluorescenceCompound absorbance, light scatteringSpectral overlap, compound fluorescenceIon suppression, complex matrices

Experimental Protocols: Methodologies for Key Assays

Detailed and reproducible protocols are essential for generating reliable data. Below are representative methodologies for each of the compared assays.

Fluorogenic Protease Assay Protocol (this compound)

This protocol is designed for a 96-well plate format and can be adapted for higher throughput.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0.

    • Substrate Stock: Dissolve this compound in DMSO to a concentration of 10 mM.

    • Enzyme Solution: Prepare serial dilutions of the protease (e.g., trypsin) in Assay Buffer.

    • Standard: Prepare a standard curve using free AMC (0-10 µM) in Assay Buffer.

  • Assay Procedure:

    • Add 50 µL of Assay Buffer to each well of a black, clear-bottom 96-well plate.

    • Add 20 µL of each protease dilution to respective wells. Include a no-enzyme control.

    • Prepare the reaction mixture by diluting the Substrate Stock in Assay Buffer to a final working concentration of 100 µM.

    • Initiate the reaction by adding 30 µL of the substrate working solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity every minute for 30-60 minutes.

    • Use an excitation wavelength of ~365 nm and an emission wavelength of ~440 nm.

    • The rate of increase in fluorescence is proportional to the protease activity.

Colorimetric Protease Assay Protocol (Tos-Gly-Pro-Lys-pNA)

This protocol is also suitable for a 96-well plate format.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.

    • Substrate Stock: Dissolve Tos-Gly-Pro-Lys-pNA in DMSO to a concentration of 20 mM.

    • Enzyme Solution: Prepare serial dilutions of the protease in Assay Buffer.

    • Standard: Prepare a standard curve using free p-nitroaniline (0-200 µM) in Assay Buffer.

  • Assay Procedure:

    • Add 80 µL of Assay Buffer to each well of a clear, flat-bottom 96-well plate.

    • Add 10 µL of each protease dilution to respective wells.

    • Initiate the reaction by adding 10 µL of the Substrate Stock to each well.

    • Incubate the plate at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for 30-60 minutes using a microplate reader.

    • The rate of increase in absorbance is proportional to the protease activity.

FRET-Based Protease Assay Protocol

This protocol outlines a general procedure using a donor/quencher-paired peptide substrate.

  • Reagent Preparation:

    • Assay Buffer: Buffer composition will be dependent on the specific protease. A common buffer is 20 mM Tris-HCl, 50 mM NaCl, pH 7.4.

    • FRET Substrate Stock: Dissolve the FRET peptide substrate (e.g., linked to a donor like FAM and a quencher like DABCYL) in DMSO to a 1 mM concentration.

    • Enzyme Solution: Prepare serial dilutions of the protease in Assay Buffer.

  • Assay Procedure:

    • Add 40 µL of each protease dilution to wells of a black microplate.

    • Prepare a substrate working solution by diluting the FRET Substrate Stock in Assay Buffer to the desired final concentration (typically in the low micromolar range).

    • Initiate the reaction by adding 10 µL of the substrate working solution to each well.

  • Data Acquisition:

    • Immediately measure the fluorescence of the donor fluorophore in a kinetic mode at an appropriate temperature.

    • The excitation and emission wavelengths will be specific to the donor fluorophore (e.g., for FAM, Ex/Em ~485/520 nm).

    • An increase in donor fluorescence over time indicates substrate cleavage.

Quantitative Mass Spectrometry Protease Assay Workflow

This workflow provides a general outline for a label-free quantitative approach.

  • Sample Preparation:

    • Incubate the protease with its protein or peptide substrate in a suitable reaction buffer for a defined period (a time-course experiment is recommended).

    • Quench the reaction at each time point, typically by adding a strong acid (e.g., trifluoroacetic acid) or by rapid heating.

    • Desalt the resulting peptide mixture using C18 spin columns or equivalent.

  • LC-MS/MS Analysis:

    • Inject the desalted peptides onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

    • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile).

    • The mass spectrometer will acquire MS1 scans to measure the abundance of intact peptide ions and MS2 scans to fragment peptides for sequence identification.

  • Data Analysis:

    • Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify the peptides in each sample.

    • Perform label-free quantification by comparing the peak areas or intensities of the identified substrate and cleavage product peptides across different time points.

    • The rate of disappearance of the substrate and the appearance of cleavage products corresponds to the protease activity.[6]

Visualizing the Methodologies

To further clarify the workflows and underlying principles, the following diagrams illustrate the key processes.

Protease_Signaling_Pathway cluster_activation Protease Activation Cascade cluster_action Protease Action Inactive_Proprotease Inactive Proprotease Active_Protease Active Protease Inactive_Proprotease->Active_Protease Substrate_Protein Substrate Protein Active_Protease->Substrate_Protein cleaves Upstream_Signal Upstream Signal (e.g., cellular stress) Activating_Enzyme Activating Enzyme Upstream_Signal->Activating_Enzyme activates Activating_Enzyme->Inactive_Proprotease cleaves Cleaved_Products Cleaved Products Substrate_Protein->Cleaved_Products Biological_Response Biological Response (e.g., apoptosis, signaling) Cleaved_Products->Biological_Response triggers

Caption: Generalized signaling pathway involving protease activation and substrate cleavage.

AMC_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Protease, and This compound Start->Prepare_Reagents Mix_Components Mix Protease and Buffer in Plate Prepare_Reagents->Mix_Components Initiate_Reaction Add AMC Substrate Mix_Components->Initiate_Reaction Measure_Fluorescence Read Fluorescence (Ex: 365nm, Em: 440nm) in Kinetic Mode Initiate_Reaction->Measure_Fluorescence Analyze_Data Calculate Rate of Fluorescence Increase Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the this compound fluorogenic protease assay.

FRET_vs_MS_Workflow cluster_fret FRET Assay cluster_ms Mass Spectrometry Assay FRET_Start Protease + FRET Substrate FRET_Cleavage Cleavage separates Donor and Quencher FRET_Start->FRET_Cleavage Incubation FRET_Detection Detect Change in Donor Fluorescence FRET_Cleavage->FRET_Detection Shared_Goal Quantify Protease Activity FRET_Detection->Shared_Goal MS_Start Protease + Protein Substrate MS_Cleavage Cleavage generates peptide fragments MS_Start->MS_Cleavage Incubation MS_Quench Quench Reaction & Desalt MS_Cleavage->MS_Quench MS_Detection LC-MS/MS Analysis of Peptides MS_Quench->MS_Detection MS_Detection->Shared_Goal

Caption: Logical relationship comparing FRET and Mass Spectrometry workflows.

References

A Comparative Guide to the Specificity of Tryptase Substrates: Tos-Gly-Pro-Lys-AMC vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal substrate is critical for the accurate assessment of tryptase activity. This guide provides an objective comparison of the fluorogenic substrate Tos-Gly-Pro-Lys-AMC with other commercially available tryptase substrates, supported by experimental data and detailed protocols.

Tryptase, a tetrameric serine protease, is the most abundant protein mediator in mast cell secretory granules and serves as a key biomarker for mast cell activation. Its role in allergic and inflammatory responses has made it a significant target in drug discovery. The enzymatic activity of tryptase is commonly assayed using synthetic substrates that release a fluorescent or chromogenic reporter upon cleavage. The ideal substrate exhibits high specificity and catalytic efficiency for tryptase, with minimal off-target activity against other proteases.

This guide focuses on the kinetic properties and selectivity of this compound in comparison to other widely used tryptase substrates.

Comparative Analysis of Tryptase Substrate Kinetics

The efficiency of an enzyme's catalysis on a given substrate is best described by the kinetic parameters Km and kcat. Km, the Michaelis constant, represents the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The catalytic constant, kcat, represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency and substrate specificity.

Table 1: Kinetic Parameters of Various Tryptase Substrates

SubstrateTarget Protease(s)Reported Kinetic Parameters (for Tryptase)Selectivity Profile
This compound TryptaseKm and kcat values are not consistently reported in publicly available literature, requiring empirical determination for specific assay conditions.Known fluorogenic substrate for tryptase.[2][3]
Boc-Phe-Ser-Arg-AMC Trypsin, Tryptase, 73K Protease, Arg-GingipainSpecific Km and kcat for tryptase are not readily available in comparative literature.Broadly reactive with trypsin-like serine proteases.[4][5]
Z-Gly-Pro-Arg-AMC Cathepsin K, Trypsin, Thrombin, Granzyme ANot typically characterized as a primary tryptase substrate.Primarily a substrate for Cathepsin K and other serine proteases.[6][7]
Boc-Gln-Ala-Arg-AMC Trypsin, TMPRSS2Not primarily documented as a tryptase substrate.Used for assaying trypsin and TMPRSS2 activity.[8]

Note: The lack of standardized reporting for kinetic constants necessitates careful in-house validation when comparing substrates.

Experimental Protocols

To accurately determine and compare the specificity of various tryptase substrates, a standardized enzymatic assay protocol is essential. Below is a detailed methodology for a fluorometric tryptase activity assay.

Experimental Protocol: Comparative Kinetic Analysis of Tryptase Substrates

1. Materials:

  • Human mast cell tryptase (purified)

  • Fluorogenic Substrates:

    • This compound

    • Boc-Phe-Ser-Arg-AMC

    • Other substrates for comparison

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.05% Brij-35

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

2. Enzyme Preparation:

  • Reconstitute purified human tryptase in assay buffer to a stock concentration of 1 mg/mL.

  • Prepare serial dilutions of the enzyme in assay buffer to determine the optimal concentration for linear reaction kinetics.

3. Substrate Preparation:

  • Prepare stock solutions of each fluorogenic substrate in DMSO (e.g., 10 mM).

  • Create a series of dilutions of each substrate in assay buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.1 µM to 100 µM).

4. Assay Procedure:

  • To each well of a 96-well black microplate, add 50 µL of the diluted substrate solution.

  • To initiate the reaction, add 50 µL of the diluted tryptase solution to each well.

  • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

  • Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).

5. Data Analysis:

  • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.

  • Convert the fluorescence units to the concentration of released AMC using a standard curve prepared with free AMC.

  • Plot the initial velocity (V₀) against the substrate concentration ([S]).

  • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.

  • Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.

  • The catalytic efficiency is then determined as the kcat/Km ratio.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Enzyme Dilutions Add_Enzyme Add Enzyme & Initiate Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate Dilutions Add_Substrate Add Substrate to Plate Substrate_Prep->Add_Substrate Add_Substrate->Add_Enzyme Incubate_Read Incubate at 37°C Read Fluorescence Add_Enzyme->Incubate_Read Calc_V0 Calculate Initial Velocity (V₀) Incubate_Read->Calc_V0 MM_Plot Michaelis-Menten Plot (V₀ vs. [S]) Calc_V0->MM_Plot Kinetic_Params Determine Km, Vmax, kcat, kcat/Km MM_Plot->Kinetic_Params

Caption: Experimental workflow for comparative kinetic analysis of tryptase substrates.

Tryptase Signaling Pathway

Tryptase exerts many of its biological effects by activating Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor.[9][10][11] The activation of PAR-2 by tryptase initiates a signaling cascade that can lead to various cellular responses, including inflammation, cell proliferation, and tissue remodeling.[9][10]

Tryptase-Mediated PAR-2 Signaling Pathway

tryptase_par2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tryptase Tryptase PAR2 PAR-2 Tryptase->PAR2 cleavage & activation G_protein G Protein (Gq/11) PAR2->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (Inflammation, Proliferation) Ca_release->Cellular_Response MAPK_cascade MAPK Cascade (ERK1/2, p38, JNK) PKC->MAPK_cascade activates Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) MAPK_cascade->Transcription_Factors activates Gene_Expression Gene Expression (e.g., COX-2, Cytokines) Transcription_Factors->Gene_Expression regulates Gene_Expression->Cellular_Response

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.